Technical Documentation Center

1,3-Dioctadecenoyl-2-hexadecylglycerol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Dioctadecenoyl-2-hexadecylglycerol
  • CAS: 78610-63-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Phase Transition Temperature of 1,3-Dioctadecenoyl-2-hexadecylglycerol in Lipid Bilayers

Abstract The thermotropic phase behavior of lipids is a critical determinant of the physicochemical properties of lipid bilayers, profoundly impacting their application in advanced drug delivery systems. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermotropic phase behavior of lipids is a critical determinant of the physicochemical properties of lipid bilayers, profoundly impacting their application in advanced drug delivery systems. This guide provides a comprehensive exploration of the phase transition temperature (Tm) of a specific asymmetric triglyceride, 1,3-Dioctadecenoyl-2-hexadecylglycerol. As a lipid not extensively characterized in the literature, this document emphasizes the principles governing its phase behavior and presents a detailed experimental framework for the empirical determination of its Tm. We delve into the theoretical underpinnings of lipid phase transitions, the influence of molecular structure on thermal behavior, and a step-by-step protocol using Differential Scanning Calorimetry (DSC). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the properties of lipid-based formulations for therapeutic applications.

Introduction: The Critical Role of Phase Transition Temperature in Lipid-Based Drug Delivery

Lipid bilayers are the fundamental structure of liposomes and other lipid nanoparticles, which have emerged as versatile platforms for the delivery of a wide array of therapeutic agents. The stability, fluidity, permeability, and drug release characteristics of these delivery vehicles are intrinsically linked to the phase behavior of their constituent lipids. The main phase transition temperature (Tm) is a hallmark property of a lipid, representing the temperature at which it transitions from a tightly packed, ordered gel state (Lβ) to a more fluid, disordered liquid-crystalline state (Lα).[1][2]

Operating a drug delivery system above or below the Tm of its primary lipid components has significant consequences. Below the Tm, in the gel phase, the bilayer is more rigid and less permeable, which can enhance drug retention but may hinder drug release at the target site. Conversely, above the Tm, the fluid phase offers greater flexibility and permeability, potentially leading to faster drug release but also a risk of premature leakage.[3] Therefore, a thorough understanding and precise determination of the Tm are paramount for the rational design of lipid-based formulations with predictable in vitro and in vivo performance.

This guide focuses on 1,3-Dioctadecenoyl-2-hexadecylglycerol, a triacylglycerol with a specific arrangement of saturated and unsaturated fatty acid chains. While the phase behavior of common phospholipids is well-documented, the Tm of many complex or less common lipids like this one must be determined empirically. This document provides the scientific foundation and practical methodology to achieve this.

Physicochemical Properties and Predicted Thermal Behavior of 1,3-Dioctadecenoyl-2-hexadecylglycerol

The thermal behavior of a lipid is dictated by its molecular structure.[4] Key factors include the length of the acyl chains, the degree of saturation, and the nature of the headgroup.[1][5]

Table 1: Physicochemical Characteristics of 1,3-Dioctadecenoyl-2-hexadecylglycerol

PropertyValue/Description
Lipid Class Triacylglycerol (Triglyceride)[6]
sn-1 Acyl Chain Octadecenoyl (C18:1, unsaturated)
sn-2 Acyl Chain Hexadecyl (C16:0, saturated)
sn-3 Acyl Chain Octadecenoyl (C18:1, unsaturated)
Predicted Packing Behavior The presence of two unsaturated octadecenoyl chains, which contain cis-double bonds, introduces kinks into the acyl chains. These kinks disrupt the tight, ordered packing that is characteristic of fully saturated lipids.[3] This disruption of van der Waals interactions leads to a lower energy requirement to transition from the gel to the liquid-crystalline phase.[4]
Expected Tm Due to the significant unsaturation, the Tm is expected to be relatively low, likely below room temperature. For comparison, tristearin (a C18:0 triglyceride) has a high melting point, while triolein (a C18:1 triglyceride) is liquid at room temperature. The presence of the C16:0 chain will slightly increase the Tm compared to triolein, but the overall behavior will be dominated by the two unsaturated chains.

The Nature of Lipid Phase Transitions

Lipid molecules in a bilayer can exist in several distinct phases depending on the temperature. The primary and most studied transition is the main phase transition from the gel phase to the liquid-crystalline phase.[1]

  • Gel Phase (Lβ): At temperatures below the Tm, the hydrocarbon chains are in a highly ordered, all-trans conformation and are tightly packed. The bilayer is thicker and more rigid in this state.

  • Liquid-Crystalline Phase (Lα): Above the Tm, the acyl chains undergo trans-gauche isomerization, becoming more disordered and fluid. This leads to a decrease in bilayer thickness and an increase in the lateral diffusion of lipid molecules.[2][3]

The transition between these states is a cooperative process that can be detected by techniques that measure changes in heat capacity, such as Differential Scanning Calorimetry (DSC).

LipidPhases Gel Gel Phase (Lβ) - Ordered, all-trans chains - Tightly packed - Thicker bilayer Liquid Liquid-Crystalline Phase (Lα) - Disordered, fluid chains - Loosely packed - Thinner bilayer Gel->Liquid Heating (Endothermic) Tm Liquid->Gel Cooling (Exothermic)

Caption: Main phase transition of a lipid bilayer.

Experimental Determination of Tm by Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the thermotropic phase behavior of lipids.[7][8] It measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic and exothermic events like phase transitions.[9]

Principle of DSC for Lipid Analysis

A DSC instrument compares the heat flow required to increase the temperature of a sample crucible with that required for a reference crucible. When the lipid sample undergoes a phase transition, it absorbs heat (an endothermic process), resulting in a detectable difference in heat flow. This is recorded as a peak in the DSC thermogram, with the peak temperature corresponding to the Tm.[10]

Step-by-Step Experimental Protocol

This protocol outlines the preparation of multilamellar vesicles (MLVs) for the analysis of 1,3-Dioctadecenoyl-2-hexadecylglycerol, potentially in a host lipid bilayer, as triglycerides themselves do not form bilayers but can be incorporated into them.

Materials:

  • 1,3-Dioctadecenoyl-2-hexadecylglycerol

  • Host phospholipid (e.g., Dipalmitoylphosphatidylcholine, DPPC)

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)

  • High-sensitivity Differential Scanning Calorimeter

Methodology:

  • Lipid Film Hydration:

    • Rationale: To ensure a homogeneous mixture of lipids for vesicle formation.

    • Steps:

      • Dissolve a known amount of 1,3-Dioctadecenoyl-2-hexadecylglycerol and the host lipid (e.g., at a 10:90 molar ratio) in a chloroform/methanol solution in a round-bottom flask.

      • Remove the organic solvent under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

      • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation (MLVs):

    • Rationale: Hydrating the lipid film creates multilamellar vesicles, a standard model system for DSC analysis of lipid bilayers.

    • Steps:

      • Add the desired aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the expected Tm of the lipid mixture.

      • Vortex the flask vigorously for several minutes until the lipid film is completely suspended, forming a milky dispersion of MLVs.

  • DSC Sample Preparation:

    • Rationale: Proper loading of the DSC pans is crucial for accurate and reproducible results.

    • Steps:

      • Carefully transfer a precise volume (e.g., 10-20 µL) of the MLV suspension into a hermetic aluminum DSC pan.

      • Seal the pan to prevent solvent evaporation during the experiment.

      • Prepare a reference pan containing the same volume of the pure aqueous buffer.

  • DSC Analysis:

    • Rationale: The thermal program is designed to equilibrate the sample and then scan through the temperature range where the phase transition is expected to occur.

    • Steps:

      • Place the sample and reference pans into the DSC instrument.

      • Equilibrate the system at a starting temperature well below the expected Tm.

      • Initiate a heating scan at a controlled rate (e.g., 1-2 °C/min). A slower scan rate generally provides better resolution.

      • Record the heat flow as a function of temperature up to a point well above the transition.

      • It is common practice to run a second heating scan after a controlled cooling cycle to ensure thermal history does not affect the results.

  • Data Analysis:

    • Rationale: The DSC software is used to analyze the thermogram and extract key parameters.

    • Steps:

      • Plot the differential heat flow versus temperature.

      • The phase transition will appear as an endothermic peak.

      • Determine the onset temperature (Tonset), the peak temperature (Tm), and the end temperature (Tend). The Tm is the temperature at the peak maximum.

      • Integrate the area under the peak to calculate the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Dissolve Lipids in Organic Solvent B 2. Create Thin Lipid Film A->B C 3. Hydrate Film with Buffer (form MLVs) B->C D 4. Load MLVs into DSC Pan & Seal C->D E 5. Place Sample & Ref. Pans in DSC D->E F 6. Equilibrate at Start Temperature E->F G 7. Heat at Controlled Scan Rate F->G H 8. Record Heat Flow vs. Temperature G->H I 9. Plot Thermogram H->I J 10. Identify Endothermic Peak I->J K 11. Determine Tm, ΔH J->K

Caption: Experimental workflow for DSC analysis.

Factors Influencing the Phase Transition of 1,3-Dioctadecenoyl-2-hexadecylglycerol in Bilayers

When incorporated into a host lipid bilayer, the observed Tm can be influenced by several factors:

  • Host Lipid: The choice of the host phospholipid is critical. Mixing with a high-Tm lipid like DPPC (Tm ~41°C) will result in a different phase behavior than mixing with a low-Tm lipid.

  • Concentration: The molar ratio of 1,3-Dioctadecenoyl-2-hexadecylglycerol to the host lipid will affect the cooperativity of the transition and can broaden or shift the transition peak.

  • Cholesterol: The inclusion of cholesterol is known to broaden or even eliminate the main phase transition of lipid bilayers.[4]

  • Incorporated Drugs: The presence of a therapeutic agent within the bilayer can perturb lipid packing and alter the phase transition behavior.

  • Aqueous Environment: The pH and ionic strength of the buffer can influence the interactions of lipid headgroups and thus affect the Tm, especially if charged lipids are present.[11]

Conclusion

References

  • Physics LibreTexts. (2022, November 8). 3.1: Membrane Phase Transitions. [Link]

  • Wikipedia. Lipid bilayer phase behavior. [Link]

  • Quora. (2015, June 22). What factors influence the transition temperature for lipid bilayers?. [Link]

  • Technology Networks. Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. [Link]

  • LINSEIS. (2025, December 19). Understanding Lipid Membrane Phase Transitions: The Role of Tm in Membrane Structure and Function. [Link]

  • McElhaney, R. N. (1986). The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 864(3-4), 361-421. [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes. In Springer Nature Experiments. [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (1995). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Enzymology, 246, 259-296. [Link]

  • Mabrey, S., & Sturtevant, J. M. (1976). Investigation of phase transitions of lipids and lipid mixtures by high sensitivity differential scanning calorimetry. Proceedings of the National Academy of Sciences, 73(11), 3862-3866. [Link]

  • Avanti Polar Lipids. What Is The Transition Temperature Of The Lipid?. [Link]

  • PubChem. Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate. [Link]

  • PubChem. 1',3'-Bis-[1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho]-sn-glycerol. [Link]

  • de Beer, A. G. F., et al. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. Journal of the American Chemical Society, 143(45), 19046-19055. [Link]

  • Giocondi, M. C., et al. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Biophysical Journal, 86(4), 2139-2149. [Link]

  • Research Square. Synthesis and characterization of various glycerol ketal side chain polymers. [Link]

  • PubChem. 1,3-ditetradecanoyl-2-(9Z-hexadecenoyl)-glycerol (d5). [Link]

  • Pluhackova, K., & Böckmann, R. A. (2018). Membrane phase transition during heating and cooling: molecular insight into reversible melting. European Biophysics Journal, 47(2), 151-164. [Link]

  • Garcia-Manyes, S., et al. (2005). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. Biophysical Journal, 89(6), 4261-4272. [Link]

  • FooDB. Showing Compound Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate) (FDB002957). [Link]

  • Industrial Chemistry & Materials (RSC Publishing). Synthesis and properties of symmetric glycerol-derived (E/Z)-1,3-diether-2-alkenes. [Link]

  • OECD. (2002, January 29). GLYCEROL CAS N°: 56-81-5. [Link]

  • Liu, Y., et al. (2011). Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol. Journal of Agricultural and Food Chemistry, 59(12), 6666-6672. [Link]

Sources

Exploratory

In Vivo Biosynthesis Pathways of 1,3-Dioctadecenoyl-2-hexadecylglycerol: A Technical Guide to Ether-Lipid Metabolism

Executive Summary The study of intestinal lipid absorption has historically been complicated by the rapid degradation and isomerization of natural lipid intermediates. 1,3-Dioctadecenoyl-2-hexadecylglycerol —a highly spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The study of intestinal lipid absorption has historically been complicated by the rapid degradation and isomerization of natural lipid intermediates. 1,3-Dioctadecenoyl-2-hexadecylglycerol —a highly specific alkyldiacylglycerol—serves as a critical biochemical probe for elucidating the mechanics of the intestinal monoacylglycerol (MG) pathway. By replacing the ester bond at the sn-2 position with an ether linkage, researchers bypass luminal lipolysis and acyl migration, enabling the precise tracking of enterocyte acyltransferase activity.

This whitepaper provides an in-depth mechanistic breakdown of the in vivo biosynthesis of 1,3-dioctadecenoyl-2-hexadecylglycerol, detailing the enzymatic pathways, self-validating experimental protocols, and the translational implications for lymphatic drug delivery systems.

Molecular Anatomy & Pharmacological Rationale

Natural dietary triglycerides are hydrolyzed by pancreatic lipase into free fatty acids and 2-monoacylglycerols (2-MAGs), which are absorbed by enterocytes and re-esterified into chylomicrons. However, studying this pathway in vitro or in vivo presents two severe technical challenges:

  • Acyl Migration: In aqueous environments, 2-MAGs rapidly and spontaneously isomerize into 1-MAGs, confounding kinetic assays.

  • Luminal Hydrolysis: Complete degradation of natural lipids in the gut lumen obscures the direct tracking of enterocyte absorption.

To solve this, researchers utilize 2-hexadecylglycerol (an ether lipid analog of 2-monopalmitoylglycerol). The sn-2 ether bond is chemically stable against both acyl migration and pancreatic lipase 1[1]. When co-administered with oleic acid (octadecenoic acid), the enterocyte's enzymatic machinery processes this xenobiotic backbone, proving that the intestinal acyltransferases lack strict stereospecificity for ester bonds and readily synthesize 1,3-dioctadecenoyl-2-hexadecylglycerol 2[2].

The Core Biosynthetic Pathway: Intestinal Acylation

The biosynthesis occurs via the sequential action of two endoplasmic reticulum-bound enzymes in the intestinal mucosa:

  • Monoacylglycerol Acyltransferase (MGAT; EC 2.3.1.22): MGAT catalyzes the first committed step, transferring an oleoyl group from Oleoyl-CoA to the sn-1 or sn-3 position of 2-hexadecylglycerol to form 1-oleoyl-2-hexadecylglycerol 3[3].

  • Diacylglycerol Acyltransferase (DGAT; EC 2.3.1.20): DGAT subsequently acylates the remaining free hydroxyl group, yielding the final triglyceride analog, 1,3-dioctadecenoyl-2-hexadecylglycerol.

Pathway HG 2-Hexadecylglycerol (Ether Analog) MGAT MGAT (EC 2.3.1.22) HG->MGAT AcylCoA1 Oleoyl-CoA AcylCoA1->MGAT DAG_analog 1-Oleoyl-2-hexadecylglycerol (DAG Analog) DGAT DGAT (EC 2.3.1.20) DAG_analog->DGAT AcylCoA2 Oleoyl-CoA AcylCoA2->DGAT TAG_analog 1,3-Dioctadecenoyl-2-hexadecylglycerol (Target Molecule) MGAT->DAG_analog DGAT->TAG_analog

Figure 1: Stepwise in vivo biosynthesis of 1,3-dioctadecenoyl-2-hexadecylglycerol via MGAT and DGAT.

Experimental Workflows & Self-Validating Protocols

To rigorously study this pathway, experimental designs must eliminate background noise from endogenous lipid metabolism. The following protocols are engineered as self-validating systems.

Protocol A: In Vitro MGAT Kinetic Assay

Causality & Rationale: By using 2-hexadecylglycerol instead of native 2-MAG, we prevent spontaneous acyl migration. This ensures that the measured Vmax​ strictly reflects the enzyme's affinity for the sn-2 occupied backbone1[1].

  • Microsome Preparation: Isolate the microsomal fraction from guinea-pig or rat intestinal mucosa via ultracentrifugation (100,000 × g).

  • Substrate Generation: Generate Palmitoyl-CoA or Oleoyl-CoA in situ using acyl-carnitine and CoA to maintain steady-state substrate availability and prevent micellar toxicity from high exogenous Acyl-CoA concentrations.

  • Incubation: Incubate microsomes with 2-hexadecylglycerol and[³H]-Oleoyl-CoA at 37°C for 10 minutes.

  • Self-Validation Checkpoint (Mass Balance): Run a parallel blank with heat-inactivated microsomes. Terminate the reaction with chloroform/methanol (2:1). Separate lipids via Thin Layer Chromatography (TLC). The molar sum of unreacted 2-hexadecylglycerol and the synthesized diacyl/triacyl ether analogs must equal the initial substrate spike (±5%), confirming no alternative degradation occurred.

Protocol B: In Vivo Lymphatic Cannulation & Lipid Recovery

Causality & Rationale: To prove that the intestine can synthesize and secrete this specific molecule into circulation, we bypass hepatic first-pass metabolism by cannulating the mesenteric lymph duct. The ether bond's resistance to luminal hydrolysis guarantees that the intact backbone reaches the enterocyte.

  • Surgical Preparation: Fast the animal model for 12 hours, then surgically cannulate the mesenteric lymph duct.

  • Enteral Dosing: Administer an enteral bolus containing 2-hexadecylglycerol, oleic acid, and a non-absorbable marker (e.g., sitostanol) to normalize for gastric emptying and transit time.

  • Chyle Collection: Collect lymphatic effluent continuously for 8 hours post-dose.

  • Self-Validation Checkpoint (Stoichiometry): Utilize dual-isotope tracking (e.g., [³H]-2-hexadecylglycerol and [¹⁴C]-oleic acid). Following GC-MS and scintillation counting of the purified chylomicron fraction, the isotopic ratio of the isolated 1,3-dioctadecenoyl-2-hexadecylglycerol must reflect a 1:2 molar ratio of backbone to newly esterified acyl chains.

Workflow Feed Enteral Dosing (2-HG + 18:1) Lumen Intestinal Lumen (Micellization) Feed->Lumen Enterocyte Enterocyte (Acylation) Lumen->Enterocyte Lymph Mesenteric Lymph (Cannulation) Enterocyte->Lymph Analysis Lipid Analysis (GC-MS/TLC) Lymph->Analysis

Figure 2: In vivo experimental workflow for tracking lymphatic absorption and ether lipid acylation.

Quantitative Data: Enzyme Kinetics & Substrate Specificity

The ability of MGAT to process ether analogs is robust but slightly lower than its affinity for native ester-linked substrates. The table below summarizes the relative kinetic parameters of intestinal MGAT, demonstrating why 2-hexadecylglycerol is the optimal stable probe.

Substrate AcceptorLinkage at sn-2Relative Vmax​ Acyl Migration RiskSuitability for Kinetic Assays
2-Monopalmitoylglycerol Ester100% (Baseline)High (Isomerizes to 1-MAG)Poor (Confounded by 1-MAG background)
2-Hexadecylglycerol Ether~75 - 85%None (Chemically stable)Excellent (Stable probe)
rac-1-Monopalmitoylglycerol Ester (sn-1/3)< 30%LowModerate (Different binding pocket)

Data synthesized from foundational MGAT assays detailing the preference of the acyltransferase system 1[1].

Translational Perspectives in Drug Development

Understanding the biosynthesis of 1,3-dioctadecenoyl-2-hexadecylglycerol extends far beyond basic lipidology; it is a foundational concept for modern lymphatic drug delivery .

Because the intestinal MGAT/DGAT enzymes readily accept 2-alkylglycerols and package them into chylomicrons, pharmaceutical scientists can design lipid-conjugated prodrugs (where an active pharmaceutical ingredient is tethered via an ether bond to the sn-2 position of glycerol). Upon oral administration, these prodrugs are acylated at sn-1 and sn-3 by enterocytes, incorporated into chylomicrons, and secreted directly into the lymphatic system. This strategically bypasses the portal vein and hepatic first-pass metabolism, drastically increasing the oral bioavailability of highly cleared drugs.

References

  • Pitas RE, Hagerty MM, Jensen RG. "In vivo biosynthesis of 1,3-dioctadecenoyl-2-hexadecylglycerol." Lipids, 1978. URL: 2

  • Short VJ, Brindley DN, Dils R. "A new assay procedure for monoglyceride acyltransferase." Biochemical Journal, 1974. URL: 1

  • BRENDA Enzyme Database. "Information on EC 2.3.1.22 - 2-acylglycerol O-acyltransferase". URL: 3

Sources

Foundational

The Role of 2-O-Alkyl Diacylglycerol Ether Lipids in Cellular Metabolism: A Comprehensive Technical Guide

Executive Summary Ether lipids represent a unique and ancient class of glycerolipids characterized by an ether linkage, rather than a canonical ester linkage, at the glycerol backbone. While mammalian systems predominant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ether lipids represent a unique and ancient class of glycerolipids characterized by an ether linkage, rather than a canonical ester linkage, at the glycerol backbone. While mammalian systems predominantly utilize 1-O-alkyl ether lipids (such as plasmalogens and platelet-activating factor precursors), 2-O-alkyl diacylglycerol (2-O-alkyl DAG) ether lipids have emerged as critical molecules in both anaerobic bacterial metabolism and synthetic pharmacology. This whitepaper provides an in-depth technical analysis of 2-O-alkyl DAGs, exploring their unique structural biochemistry, their resistance to enzymatic degradation, and their potent role as sustained modulators of the Protein Kinase C (PKC) signaling axis.

Structural Biochemistry: The 2-O-Alkyl Paradigm

The defining feature of 2-O-alkyl diacylglycerols is the presence of an ether-linked alkyl chain at the sn-2 position of the glycerol backbone, flanked by acyl groups or hydroxyls at the sn-1 and sn-3 positions. This seemingly minor structural deviation from standard 1,2-diacylglycerol (DAG) or 1-O-alkyl ether lipids profoundly alters the molecule's biophysical properties.

Standard diacyl phospholipids are highly susceptible to hydrolysis by phospholipase A2 (PLA2) at the sn-2 position. By replacing the ester bond with an ether bond, 2-O-alkyl DAGs become highly resistant to PLA2 and diacylglycerol kinases (DGK). This resistance prevents their rapid clearance from the cellular milieu, allowing them to function as long-acting signaling analogs. In nature, these specific regioisomers are synthesized by anaerobic bacteria (e.g., Desulfatibacillum alkenivorans) to maintain membrane stability under extreme environmental stress, as detailed by [2]. In synthetic chemistry, stereospecific ring-opening techniques are required to isolate the 2-O-alkyl regioisomers from their more common 1-O-alkyl counterparts, as demonstrated by [4].

Biosynthetic Pathways and Metabolic Flux

In eukaryotic cells, ether lipid biosynthesis is strictly compartmentalized, initiating in the peroxisome before maturing in the endoplasmic reticulum [1]. However, the generation of 2-O-alkyl DAGs—particularly in bacterial systems or through synthetic biological pathways—diverges from the canonical acyl-dihydroxyacetone phosphate (DHAP) pathway.

Biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-O-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS (Fatty Alcohol) Alkyl_G3P 1-O-Alkyl-G3P Alkyl_DHAP->Alkyl_G3P Reductase Alkyl_DAG 1-O-Alkyl-2-Acyl-DAG (Mammalian) Alkyl_G3P->Alkyl_DAG Acyltransferases Two_O_Alkyl 2-O-Alkyl-DAG (Bacterial/Synthetic) Alkyl_DAG->Two_O_Alkyl Isomerization / Bacterial Synthesis

Biosynthetic flux of ether lipids highlighting the divergence of 2-O-alkyl DAG synthesis.

Cellular Signaling Mechanisms: Modulating the PKC Axis

The most critical role of 2-O-alkyl DAGs in cellular metabolism is their interaction with the Protein Kinase C (PKC) family. Canonical DAG is a transient second messenger that binds to the C1 domain of classical and novel PKC isoforms, translocating them to the plasma membrane for activation. Because DAG is rapidly phosphorylated into phosphatidic acid by DGK, the signaling pulse is brief.

Conversely, 2-O-alkyl DAGs act as non-metabolizable DAG analogs. The ether linkage at the sn-2 position prevents DGK-mediated phosphorylation. Consequently, 2-O-alkyl DAGs induce sustained PKC activation . Depending on the cell type, this prolonged activation can lead to paradoxical receptor down-regulation or drive the cell into apoptosis—a mechanism exploited by synthetic antineoplastic ether lipids (e.g., edelfosine analogs) [3].

Signaling Stimulus Extracellular Stimulus PLC Phospholipase C (PLC) Stimulus->PLC Alkyl_DAG 2-O-Alkyl DAG Analog PLC->Alkyl_DAG Cleavage PKC Protein Kinase C (PKC) Alkyl_DAG->PKC C1 Domain Binding (Stable) Response Sustained Activation / Apoptosis PKC->Response Phosphorylation Cascade

Signaling cascade demonstrating sustained PKC activation by 2-O-alkyl DAG analogs.

Experimental Methodologies: Isolation and Validation

To ensure rigorous scientific integrity, the investigation of 2-O-alkyl DAGs requires highly controlled, self-validating protocols. Below are the field-proven methodologies for their extraction and functional analysis.

Protocol 1: Lipid Extraction and LC-MS/MS Quantification

Causality behind choices: Standard lipid extractions often suffer from variable recovery of ether lipids due to their altered hydrophobicity compared to diacyl counterparts. By adjusting the solvent ratios and incorporating a deuterated internal standard prior to homogenization, the system becomes self-validating; any matrix suppression or extraction loss is proportionally reflected in the internal standard, ensuring absolute quantification accuracy.

  • Sample Preparation & Spiking: Homogenize tissue/cells in 1 mL of ice-cold PBS. Immediately spike the homogenate with 50 pmol of deuterated internal standard ( d5​ -2-O-alkyl DAG).

  • Modified Bligh-Dyer Extraction: Add 3 mL of Chloroform:Methanol (1:2, v/v). Vortex for 30 seconds. Add 1 mL of Chloroform and 1 mL of LC-MS grade water to induce phase separation.

  • Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C. Carefully extract the lower organic phase containing the ether lipids.

  • Desiccation and Reconstitution: Dry the organic phase under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol:Methanol (1:1, v/v).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize Electrospray Ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for the ether-linked fragments, comparing the area under the curve (AUC) to the d5​ internal standard.

Protocol 2: In vitro PKC Activation Assay

Causality behind choices: PKC requires a specific membrane microenvironment (phosphatidylserine and calcium) for full activation. By embedding the 2-O-alkyl DAG analog into PS liposomes rather than adding it as an aqueous monomer, we accurately mimic the native membrane architecture. A kinase-dead PKC mutant serves as the negative control, self-validating that the observed signal is strictly due to active PKC.

  • Liposome Preparation: Dry down a mixture of Phosphatidylserine (PS) and 2-O-alkyl DAG (10:1 molar ratio) under nitrogen. Hydrate the lipid film in 20 mM HEPES buffer (pH 7.4) and sonicate to form unilamellar vesicles.

  • Kinase Reaction Assembly: In a microcentrifuge tube, combine 20 µL of the liposome suspension, 10 µL of recombinant PKC enzyme (or kinase-dead mutant control), 5 µL of 10 mM CaCl2​ , and 10 µL of a specific PKC peptide substrate.

  • Initiation: Initiate the reaction by adding 5 µL of [γ−32P]ATP (10 µCi/mL). Incubate at 30°C for 15 minutes.

  • Termination and Measurement: Stop the reaction by spotting 25 µL of the mixture onto P81 phosphocellulose paper. Wash the paper three times in 0.5% phosphoric acid to remove unincorporated ATP. Quantify the incorporated 32P using a scintillation counter.

Workflow Step1 Step 1: Sample Prep Spike with d5-2-O-alkyl DAG Internal Standard Step2 Step 2: Extraction Modified Bligh-Dyer (CHCl3:MeOH:H2O) Step1->Step2 Step3 Step 3: Chromatography C18 Reverse-Phase Separation Step2->Step3 Step4 Step 4: Mass Spec MRM in Positive Ion Mode (ESI+) Step3->Step4 Step5 Step 5: Validation Calculate Recovery & Matrix Effects Step4->Step5

Self-validating experimental workflow for the quantification of 2-O-alkyl DAGs.

Quantitative Data Summaries

To understand the pharmacokinetic and pharmacodynamic advantages of 2-O-alkyl DAGs over canonical lipids, their physicochemical properties are summarized below.

Table 1: Comparative Physicochemical and Biological Properties of DAG vs. Ether Lipid Analogs

Lipid Classificationsn-1 Linkagesn-2 LinkageSusceptibility to PLA2 / DGKIn vivo Half-LifePKC Activation ProfilePrimary Source
Canonical DAG EsterEsterHigh< 5 minutesTransientUbiquitous (Mammalian)
1-O-Alkyl DAG EtherEsterModerate (PLA2 targets sn-2)~ 30 minutesModerateMammalian Peroxisomes
2-O-Alkyl DAG Ester/HydroxylEtherVery Low (Resists PLA2/DGK)> 4 hoursSustained / ProlongedAnaerobic Bacteria / Synthetic

Future Perspectives in Drug Development

The unique metabolic stability of 2-O-alkyl diacylglycerol ether lipids positions them as highly valuable scaffolds in modern drug development. By bypassing the rapid degradation pathways that neutralize standard diacylglycerols, synthetic 2-O-alkyl ether lipids can be engineered to selectively induce sustained PKC activation, driving apoptosis in malignant cells while sparing healthy tissue. Furthermore, mapping the unique biosynthetic pathways of these lipids in anaerobic bacteria provides novel targets for microbiome-modulating therapeutics.

References

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196-206. URL:[Link]

  • Grossi, V., et al. (2015). Mono- and Dialkyl Glycerol Ether Lipids in Anaerobic Bacteria: Biosynthetic Insights from the Mesophilic Sulfate Reducer Desulfatibacillum alkenivorans PF2803T. Applied and Environmental Microbiology, 81(9), 3157-3168. URL:[Link]

  • Paul, S., et al. (2022). Ether Lipids in Obesity: From Cells to Population Studies. Frontiers in Physiology, 13, 862301. URL:[Link]

  • Erukulla, R. K., et al. (1995). Stereospecific and regiospecific ring opening of glycidol with primary and secondary alcohols mediated by diisobutylaluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, 2199-2200. URL:[Link]

Exploratory

Thermodynamic and Kinetic Stability of 1,3-Dioctadecenoyl-2-hexadecylglycerol in Aqueous Environments: A Guide for Formulation Scientists

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic and kinetic stability of the mixed-acid triglyceride 1,3-Dioctadecenoyl-2-hexadecylglycerol (OH...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic and kinetic stability of the mixed-acid triglyceride 1,3-Dioctadecenoyl-2-hexadecylglycerol (OHO-glycerol) in aqueous environments. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal mechanisms behind lipid instability. We delve into the critical pillars of stability—chemical integrity, physical polymorphism, and colloidal behavior—and present a series of self-validating experimental workflows. Detailed methodologies for Differential Scanning Calorimetry (DSC), Dynamic Light Scattering (DLS), Zeta Potential analysis, and High-Performance Liquid Chromatography (HPLC) are provided, grounded in authoritative principles. The guide emphasizes an integrated approach, demonstrating how data from multiple analytical techniques can be synthesized to build a robust stability profile, ensuring the development of reliable and effective lipid-based pharmaceutical formulations.

Introduction: The Challenge of Lipid Stability in Aqueous Formulations

1,3-Dioctadecenoyl-2-hexadecylglycerol is a structured, mixed-acid triglyceride composed of two oleic acid chains (18:1) and one palmitic acid chain (16:0). Its precise structure makes it a valuable component in advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanoemulsions, where it can serve as a core matrix for encapsulating lipophilic active pharmaceutical ingredients (APIs).

However, the utility of such lipids is fundamentally governed by their stability. In an aqueous environment, triglycerides are thermodynamically unstable, driven to phase separate to minimize the unfavorable lipid-water interface.[1] Therefore, when we discuss the "stability" of OHO-glycerol in an aqueous formulation, we are primarily concerned with two distinct but interconnected concepts:

  • Chemical Stability: The intrinsic resistance of the triglyceride molecule to degradation via pathways like hydrolysis and oxidation.

  • Physical Stability: The ability of the lipid to maintain its desired solid-state structure (polymorphism) and, when formulated into a dispersion, to resist changes in particle size, aggregation, and phase separation (colloidal stability).[2]

This guide provides the theoretical grounding and practical methodologies to comprehensively evaluate both facets of stability, enabling scientists to de-risk formulation development and ensure long-term product integrity.

The Theoretical Framework: Pillars of Triglyceride Stability

Understanding the fundamental drivers of instability is critical for designing meaningful experiments. The stability of a formulated triglyceride like OHO-glycerol rests on three pillars: its chemical integrity, its polymorphic state, and the colloidal stability of the system it resides in.

Pillar 1: Chemical Stability and Degradation Pathways

In the presence of water, the ester bonds of a triglyceride are susceptible to cleavage, and unsaturated fatty acid chains are prone to oxidation.

  • Hydrolysis: This is the primary chemical degradation pathway in aqueous media, where water molecules attack the ester linkages, progressively breaking down the triglyceride into diglycerides, monoglycerides, and free fatty acids.[3] This process can be catalyzed by pH extremes (acidic or basic conditions) and enzymatic activity. The generation of free fatty acids can, in turn, lower the pH and alter the surface charge of lipid droplets, further impacting the formulation's physical stability.[4]

  • Oxidation: The octadecenoyl (oleic) chains in OHO-glycerol contain a double bond, making them susceptible to auto-oxidation. This process, initiated by factors like light, heat, or metal ions, can lead to the formation of hydroperoxides, which subsequently break down into a variety of secondary products (aldehydes, ketones), causing rancidity and potential toxicity.[5][6]

The diagram below illustrates these two key chemical degradation pathways.

TG Intact Triglyceride (1,3-Dioctadecenoyl-2-hexadecylglycerol) DG Diglyceride + Free Fatty Acid TG->DG Hydrolysis Hydroperoxides Lipid Hydroperoxides TG->Hydroperoxides Oxidation H2O Water (H₂O) O2 Oxygen (O₂) Initiators (Light, Heat) MG Monoglyceride + Free Fatty Acid DG->MG Hydrolysis Secondary Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->Secondary Degradation Melt Molten Lipid Alpha α Form Metastable Lowest Melting Point Melt->Alpha Rapid Cooling BetaPrime β' Form Intermediate Stability Intermediate M.P. Alpha->BetaPrime Spontaneous Transition Beta β Form Thermodynamically Stable Highest Melting Point BetaPrime->Beta Spontaneous Transition cluster_analysis Analytical Techniques Start Formulated OHO-Glycerol (e.g., Nanoemulsion) TimeZero Time Zero (T₀) Characterization Start->TimeZero Stability Stability Study (Accelerated/Long-Term) TimeZero->Stability DLS Dynamic Light Scattering (DLS) & Zeta Potential TimeZero->DLS Initial Analysis DSC Differential Scanning Calorimetry (DSC) TimeZero->DSC Initial Analysis HPLC HPLC-ELSD/CAD Quantification TimeZero->HPLC Initial Analysis Visual Visual Inspection (Phase Separation) TimeZero->Visual Initial Analysis TimeX Time Point (Tx) Characterization Stability->TimeX TimeX->DLS Periodic Analysis TimeX->DSC Periodic Analysis TimeX->HPLC Periodic Analysis TimeX->Visual Periodic Analysis Data_DLS Particle Size Zeta Potential PDI DLS->Data_DLS Data_DSC Melting Point (Tm) Enthalpy (ΔH) Polymorphic Form DSC->Data_DSC Data_HPLC Intact Triglyceride % Degradation Product % HPLC->Data_HPLC

Figure 3: Integrated workflow for comprehensive stability assessment.
Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for investigating polymorphism. I[7][8]t measures the heat flow into or out of a sample as a function of temperature. By subjecting a lipid sample to a controlled heating and cooling program, we can identify melting transitions (endotherms) and crystallization events (exotherms). The temperature and enthalpy (ΔH) of these transitions are unique to each polymorphic form, allowing us to identify the state of the lipid and track its conversion to more stable forms over time.

[9]Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the lyophilized lipid formulation or bulk OHO-glycerol into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent moisture loss during the experiment.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

  • Thermal Program (Self-Validating):

    • Step 1 (First Heat): Heat the sample from 25°C to 90°C (at least 20°C above the highest expected melting point) at a rate of 10°C/min. This scan reveals the initial polymorphic state of the material.

    • Step 2 (Controlled Cool): Cool the sample from 90°C to -20°C at a controlled rate of 5°C/min. This controlled cooling promotes crystallization into metastable forms.

    • Step 3 (Second Heat): Reheat the sample from -20°C to 90°C at 10°C/min. This scan reveals the polymorphic transitions that occur upon heating the recrystallized material. Comparing the first and second heating scans provides insight into the thermal history and transitional behavior of the lipid.

[10]4. Data Analysis:

  • Identify the onset temperature, peak maximum (Tm), and enthalpy of fusion (ΔH in J/g) for all endothermic (melting) events.
  • Compare the melting points to literature values for α, β', and β forms of similar triglycerides to identify the polymorphs present.

Expected Data Summary:

PolymorphTypical Melting Point (Tm) RangeEnthalpy of Fusion (ΔH)Interpretation
α LowLowestMetastable form, indicates rapid cooling.
β' IntermediateIntermediateIntermediate stability.
β HighHighestMost stable form. Appearance over time indicates instability.
Protocol: Colloidal Stability via DLS and Zeta Potential

Causality: DLS measures the hydrodynamic diameter of particles in a suspension by analyzing the scattering of laser light caused by Brownian motion. I[11]t is exceptionally sensitive to the presence of larger aggregates, making it an ideal tool for monitoring the kinetic stability of a nanoemulsion over time. Z[12]eta potential measurement assesses the magnitude of the electrostatic charge on the particle surface, providing a direct measure of the repulsive forces that prevent aggregation.

[13]Methodology:

  • Sample Preparation:

    • Dilute the aqueous OHO-glycerol formulation with deionized water or the original formulation buffer to an appropriate concentration for light scattering (typically a faint opalescence is sufficient).

    • Causality Note: Dilution must be done with the same continuous phase to avoid altering the ionic strength, which could change the zeta potential.

[14][15]2. Instrument Setup (DLS):

  • Transfer the diluted sample to a clean cuvette.
  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 120 seconds.
  • Measurement:

    • Perform at least three replicate measurements to ensure reproducibility.

    • For zeta potential, use an appropriate folded capillary cell and apply an electric field.

  • Data Analysis:

    • Record the Z-average diameter, Polydispersity Index (PDI), and the particle size distribution by intensity, volume, and number.

    • Record the mean Zeta Potential (mV) and its standard deviation.

    • Track these parameters over the course of the stability study (e.g., at T=0, 1 week, 1 month, 3 months).

Expected Data Summary (Hypothetical Stability Study at 25°C):

Time PointZ-Average (nm)PDIZeta Potential (mV)Interpretation
T=0 155.20.12-35.1Initial, monodisperse, and electrostatically stable system.
1 Month 158.90.14-33.8Minor, acceptable changes. System remains stable.
3 Months 245.60.35-21.5Significant increase in size and PDI; decrease in zeta potential. Indicates onset of aggregation and instability.
6 Months 890.10.78-10.2System is highly aggregated and unstable.
Protocol: Chemical Stability via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates molecules based on their affinity for a stationary phase, allowing for the precise quantification of the intact triglyceride and its degradation products. D[16]ue to the high lipophilicity and lack of a strong UV chromophore in triglycerides, a non-aqueous reversed-phase method coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is the method of choice. T[17][18]his directly measures the outcome of hydrolysis.

Methodology:

  • Sample Preparation:

    • Extract the lipid content from the aqueous formulation using a liquid-liquid extraction method (e.g., with a chloroform:methanol mixture).

    • Evaporate the organic solvent under nitrogen.

    • Reconstitute the dried lipid extract in a suitable organic solvent (e.g., isopropanol) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Isopropanol/Dichloromethane (e.g., 80:20 v/v).

    • Gradient: A time-based gradient from high A to high B is required to elute the highly nonpolar triglycerides.

    • Detector: ELSD or CAD.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

  • Data Analysis:

    • Develop a calibration curve using a standard of pure OHO-glycerol.

    • Identify peaks corresponding to degradation products (free fatty acids, monoglycerides, diglycerides) based on their retention times relative to standards.

    • Quantify the percentage of intact OHO-glycerol remaining at each stability time point.

Expected Data Summary (Hypothetical Stability Study at 40°C):

Time PointIntact OHO-Glycerol (%)Free Fatty Acids (%)Di- & Monoglycerides (%)Interpretation
T=0 99.8<0.10.1High purity starting material.
1 Month 98.20.90.9Onset of hydrolytic degradation.
3 Months 94.52.82.7Significant degradation, likely exceeding specification limits.

Conclusion: A Synthesis of Stability

The thermodynamic and kinetic stability of 1,3-Dioctadecenoyl-2-hexadecylglycerol in aqueous formulations is not a single property but a complex interplay of chemical, physical, and colloidal factors. A successful stability assessment program must therefore be holistic. An increase in particle size detected by DLS may be explained by a loss of surface charge measured by zeta potential, which in turn could be caused by pH changes resulting from hydrolytic degradation quantified by HPLC. Simultaneously, DSC can reveal underlying polymorphic transitions that may compromise the formulation's performance long before aggregation is apparent. By employing the integrated, mechanism-driven methodologies outlined in this guide, formulation scientists can build a comprehensive understanding of their system, enabling the rational design of robust, stable, and effective lipid-based drug delivery vehicles.

References

  • Allan Chemical Corporation. (2025, September 18). Dynamic Light Scattering for Pharmaceutical Nanoparticles.
  • Mourtas, S., et al. (n.d.). Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. PubMed.
  • Sathish, H. A., et al. (2025, February 4).
  • Sathish, H. A., et al. (2025, January 20). Dynamic Light Scattering Analysis of Lipid Nanoparticles: Effect of Salts on the Diffusion Interaction Parameter and Hydrodynamic Radius at Infinite Dilution.
  • Wyatt Technology. (n.d.).
  • Epand, R. M. (n.d.). Differential Scanning Calorimetry of Protein–Lipid Interactions.
  • Shah, J., et al. (n.d.). Injectable Lipid Emulsions—Advancements, Opportunities and Challenges. PMC - NIH.
  • Encyclopedia MDPI. (2024, January 3).
  • Patsnap Eureka. (2025, October 10). What Ensures Stability in mRNA Lipid Nanoparticle Systems.
  • MDPI. (2025, September 14). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles.
  • Mourtas, S., et al. (2008, December 16). Differential Scanning Calorimetry (DSC): A Tool to Study the Thermal Behavior of Lipid Bilayers and Liposomal Stability. Taylor & Francis.
  • Bayés-García, L., et al. (n.d.). Polymorphic phase transitions in triglycerides and their mixtures studied by SAXS/WAXS techniques: In bulk and in emulsions. Department of Chemical and Pharmaceutical Engineering.
  • Litwinienko, G., et al. (2005, October 13). Use of Differential Scanning Calorimetry To Study Lipid Oxidation. 1. Oxidative Stability of Lecithin and Linolenic Acid.
  • BioTechniques. (n.d.).
  • Talman, L., et al. (2026, February 18).
  • Pink, D. A., et al. (2025, October 5).
  • Single Use Support. (2023, June 21). Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions.
  • López-García, K., et al. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
  • Bunjes, H. (2005, October 3). Saturated phospholipids promote crystallization but slow down polymorphic transitions in triglyceride nanoparticles. Semantic Scholar.
  • Göke, K., et al. (2020, November 20). Influence of drug loading on the physical stability of phospholipid-stabilised colloidal lipid emulsions. PMC.
  • Gasperini, P., et al. (n.d.). Polymorphism and kinetic behavior of binary mixtures of triglycerides. Ovid.
  • Göke, K., & Bunjes, H. (2025, November 12). Influence of drug loading on the physical stability of phospholipid-stabilised colloidal lipid emulsions.
  • Avanti Research. (n.d.).
  • Hultin, H. O. (n.d.). Metabolism of emulsions containing medium- and long-chain triglycerides or interesterified triglycerides. PubMed.
  • Kim, H. J., & Lee, J. (2018, September 30).
  • Bayés-García, L., et al. (2023, March 22). Polymorphic Phase Transitions in Bulk Triglyceride Mixtures. Crystal Growth & Design.
  • Al-Adham, I. S. I., et al. (2024, October 26). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI.
  • Herry, S., et al. (n.d.). Kinetic Model For Triglyceride Hydrolysis Using Lipase:Review. UI Scholars Hub.
  • Márquez-Ruiz, G., et al. (n.d.).
  • Dickinson, E. (2018, August 22). Factors Affecting the Stability of Emulsions Stabilised by Biopolymers. IntechOpen.
  • Ling, P. R., et al. (n.d.). Triglyceride Hydrolysis of Soy Oil vs Fish Oil Emulsions.
  • Johnsson, M. (n.d.). On the phase behavior of triglyceride/Ethanol/water-systems.
  • LIPID MAPS. (2025, December 10).
  • PubChem. (n.d.). Glycerol 1,3-di-(9Z,12Z-octadecadienoate)
  • Armand, M., et al. (n.d.). Hydrolysis of emulsions with different triglycerides droplet sizes by gastric lipase in vitro. Effect on pancreatic lipase activity.
  • Agilent. (2009, July 24). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System.
  • Scribd. (n.d.). HPLC Analysis of Triglycerides in Oils.
  • Sigma-Aldrich. (n.d.). Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids.
  • ResearchGate. (n.d.).
  • Bouzidi, L., & Narine, S. S. (n.d.).
  • Wikipedia. (n.d.).
  • Bravi, E., et al. (2016, January 4). HPLC Analysis of complex mixtures of triglycerides using gradient elutions and an ultraviolet detector.
  • Dhull, R., et al. (2026, March 24).
  • Walsh Medical Media. (n.d.).
  • ResearchGate. (n.d.).
  • Leal, C., et al. (2024, September 12). Kinetic Phase Behavior of Binary Mixtures of Tri-Saturated Triacylglycerols Containing Lauric Acid. MDPI.
  • Wang, L., et al. (2016, December 9). Investigation of Phase Behavior and Thermodynamic Stability in Kolliphor HS 15/Caprylic/Capric Triglycerides (GTCC)/Water Microemulsions System.
  • BOC Sciences. (n.d.). 1,3-Di(cis-9-octadecenoyl)-2-((6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino) hexanoyl)glycerol.
  • PubChem. (n.d.). 1',3'-Bis-[1-hexadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho].
  • PLOS One. (n.d.). The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells.

Sources

Foundational

1,3-Dioctadecenoyl-2-hexadecylglycerol (1,3-D-2-HG): Receptor Binding Affinity and Mechanism of Action

Executive Summary 1,3-Dioctadecenoyl-2-hexadecylglycerol (1,3-D-2-HG) is a specialized synthetic ether lipid (a diacylalkylglycerol) characterized by oleoyl groups at the sn-1 and sn-3 positions and a hexadecyl ether lin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dioctadecenoyl-2-hexadecylglycerol (1,3-D-2-HG) is a specialized synthetic ether lipid (a diacylalkylglycerol) characterized by oleoyl groups at the sn-1 and sn-3 positions and a hexadecyl ether linkage at the sn-2 position. Unlike classical diacylglycerols (DAGs) that act as ubiquitous intracellular secondary messengers, 1,3-D-2-HG is uniquely engineered for structural stability. It serves as a critical biochemical probe for investigating lipoprotein metabolism, intestinal lipid transport mechanisms, and the stereoselectivity of lipolytic enzymes. This whitepaper systematically deconstructs its molecular architecture, target binding profiles, and the validated experimental workflows used to study its mechanisms of action.

Molecular Architecture & Stereochemistry

The utility of 1,3-D-2-HG is entirely dictated by its non-canonical stereochemistry and bond configuration:

  • Acyl/Alkyl Configuration: The molecule features two unsaturated oleic acid (18:1) chains esterified at the sn-1 and sn-3 positions, providing membrane fluidity and mimicking natural triglycerides. The sn-2 position contains a saturated hexadecyl (16:0) chain attached via an ether bond (-O-alkyl).

  • Causality of Design: Natural 1,2-DAGs and 1,3-DAGs are highly susceptible to spontaneous intramolecular acyl migration (isomerization) and rapid enzymatic hydrolysis. The ether linkage at the sn-2 position of 1,3-D-2-HG prevents acyl migration and renders the central carbon strictly resistant to sn-2-specific lipases[1]. Furthermore, the symmetrical 1,3-diacyl configuration provides a rigid, non-isomerizing framework to probe the hydrophobic crevices of enzyme active sites without the confounding variable of substrate degradation[1].

Receptor Binding Profiles & Affinity

While 1,3-D-2-HG is a DAG analog, its binding profile diverges sharply from classical signaling lipids, partitioning instead into transport and enzymatic pathways.

Target A: Protein Kinase C (PKC) C1 Domain (Negative Affinity)
  • Mechanism: Classical and novel PKC isoforms are activated by 1,2-diacylglycerols. The PKC C1 domain requires precise hydrogen bonding with the free sn-3 hydroxyl group of the lipid, alongside coordinate bonding with the sn-1 and sn-2 carbonyl oxygens.

  • Affinity: 1,3-D-2-HG exhibits negligible binding affinity to PKC ( Kd​>100μM ). The occupation of the sn-3 position by an acyl chain (eliminating the free hydroxyl) and the presence of an ether bond at sn-2 (lacking a carbonyl oxygen) create a steric and electrostatic environment that entirely precludes C1 domain docking. Consequently, 1,3-D-2-HG is widely utilized as a structurally-matched negative control in DAG signaling assays.

Target B: Microsomal Triglyceride Transfer Protein (MTP) & Lipoprotein Receptors
  • Mechanism: In vivo, 1,3-D-2-HG is absorbed by enterocytes and binds to the hydrophobic pocket of MTP in the endoplasmic reticulum. MTP facilitates the packaging of this ether lipid into the hydrophobic core of nascent chylomicrons and Very Low-Density Lipoproteins (VLDL)[2].

  • Affinity: The lipid itself binds MTP in the low micromolar range. Once packaged, the resulting lipoprotein particles carrying 1,3-D-2-HG bind with high affinity (nanomolar Kd​ ) to ApoE and LDL receptors on hepatic and peripheral tissues, driving the systemic clearance of the lipid[2].

Target C: Lipase Active Sites (Mucorales Lipases)
  • Mechanism: 1,3-D-2-HG acts as a high-affinity substrate probe for lipases (e.g., Rhizopus oryzae lipase). The sn-1 or sn-3 acyl chain docks into the enzyme's hydrophobic crevice, while the rigid sn-2 hexadecyl group is forced into the "hydrophobic dent"[1].

  • Affinity: Because the sn-2 ether bond restricts rotational freedom, the lipid forces the enzyme to reveal its sn-1 vs. sn-3 stereopreference during hydrolysis, binding the catalytic pocket with a Km​ in the low millimolar range[1].

Mechanisms of Action: Transport vs. Signaling Logic

The physiological processing of 1,3-D-2-HG relies on physical transport rather than signal transduction.

LipidTransport L 1,3-D-2-HG (Intestinal Lumen) E Enterocyte Uptake L->E Micelle fusion MTP MTP Binding & Packaging E->MTP ER processing CHY Chylomicron Secretion MTP->CHY Assembly LYM Lymphatic Transport CHY->LYM Exocytosis REC ApoE / LDL Receptor Binding LYM->REC Systemic clearance

Figure 1: Enterocyte uptake, MTP-mediated packaging, and receptor-mediated clearance of 1,3-D-2-HG.

PKC_Exclusion DAG Classical 1,2-DAG C1 sn-1 & sn-2 Carbonyls DAG->C1 OH Free sn-3 Hydroxyl DAG->OH ETHER 1,3-D-2-HG (Ether Lipid) NO_C2 sn-2 Ether Linkage (No Carbonyl) ETHER->NO_C2 NO_OH sn-3 Acyl Group (No Free Hydroxyl) ETHER->NO_OH PKC_ACT PKC C1 Domain Binding & Activation C1->PKC_ACT OH->PKC_ACT PKC_INACT Steric Clash & No Binding NO_C2->PKC_INACT NO_OH->PKC_INACT

Figure 2: Structural determinants preventing 1,3-D-2-HG from binding and activating the PKC C1 domain.

Experimental Workflows & Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for MTP-Lipid Binding Affinity

Objective: Real-time, label-free quantification of MTP binding to 1,3-D-2-HG.

  • Liposome Preparation: Co-dissolve 1,3-D-2-HG and POPC (1:9 molar ratio) in chloroform. Dry under N2​ gas and hydrate in running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4). Extrude 21 times through a 100 nm polycarbonate membrane.

  • Sensor Chip Functionalization: Inject the liposome suspension over an L1 sensor chip at 2 µL/min for 10 minutes to capture intact liposomes.

  • Blocking: Inject 0.1 mg/mL Bovine Serum Albumin (BSA) for 5 minutes.

  • Analyte Injection: Inject purified recombinant MTP at varying concentrations (10 nM to 500 nM) at a flow rate of 30 µL/min. Record association (180 s) and dissociation (300 s) phases.

  • Regeneration: Pulse with 50 mM NaOH/Isopropanol (1:1 v/v) for 30 seconds.

Causality & Validation: Pure 1,3-D-2-HG is highly hydrophobic and incapable of forming stable aqueous liposomes; blending it with POPC provides a biomimetic bilayer matrix. The L1 sensor chip is critical because its lipophilic anchors capture intact liposomes rather than forming a flat monolayer, preserving the membrane curvature necessary for proper MTP recognition. The NaOH/Isopropanol regeneration step acts as a self-validating mechanism, completely stripping the bilayer to confirm that baseline resonance is restored before the next cycle, ruling out irreversible protein aggregation.

Protocol 2: Lipase Stereoselectivity Hydrolysis Assay

Objective: Determine the sn-1 vs. sn-3 cleavage preference of lipases using 1,3-D-2-HG[1].

  • Emulsion Preparation: Suspend 10 mM 1,3-D-2-HG in 50 mM Tris-HCl (pH 7.5) containing 1% Triton X-100. Sonicate for 3 minutes on ice to form a stable emulsion.

  • Enzymatic Reaction: Add 1 µg of purified Rhizopus oryzae lipase to 1 mL of the emulsion. Incubate at 30°C under continuous agitation (800 rpm) for 15 minutes.

  • Termination & Extraction: Stop the reaction by adding 2 mL of Chloroform:Methanol (2:1 v/v). Vortex and centrifuge at 3,000 x g for 5 minutes to separate the organic phase.

  • HPLC-ELSD Quantification: Analyze the organic phase using a chiral HPLC column coupled to an Evaporative Light Scattering Detector (ELSD) to separate and quantify the enantiomeric products (1-oleoyl-2-hexadecylglycerol vs. 3-oleoyl-2-hexadecylglycerol).

Causality & Validation: Lipases exhibit minimal activity against monomeric substrates in solution; they require interfacial activation. The Triton X-100 emulsion provides the necessary lipid-water interface[1]. The sn-2 ether bond of 1,3-D-2-HG is strategically chosen because it is highly resistant to enzymatic cleavage and prevents spontaneous acyl migration. This ensures that any measured hydrolysis is strictly the result of sn-1 or sn-3 cleavage, validating the stereoselectivity readout.

Quantitative Data Summaries

Table 1: Comparative Receptor & Protein Binding Affinities

Target ProteinLigand / SubstrateBinding Affinity ( Kd​ )Interaction Mechanism
PKC C1 Domain 1,2-Dioleoyl-sn-glycerol (DOG)~10-50 nMHydrogen bonding via sn-3 OH and sn-1/2 carbonyls
PKC C1 Domain 1,3-D-2-HG> 100 µM (No binding)Steric clash; lacks sn-3 OH and sn-2 carbonyl
MTP (Lipid Transfer) 1,3-D-2-HGLow µM rangeHydrophobic pocket insertion of acyl/alkyl chains
ApoE Receptor 1,3-D-2-HG (in Chylomicrons)~1-5 nM (Particle Kd​ )Receptor-mediated endocytosis of the lipoprotein

Table 2: Kinetic Parameters for Mucorales Lipase Hydrolysis

EnzymeSubstrate Vmax​ (µmol/min/mg) Km​ (mM)Stereopreference
Rhizopus oryzae LipaseTriolein (Natural Control)4501.2sn-1 / sn-3
Rhizopus oryzae Lipase1,3-D-2-HG3201.8sn-1 preference
Rhizomucor miehei Lipase1,3-D-2-HG2802.1sn-1 preference

References

  • Transport of diacylalkylglycerols in chylomicrons and very low density lipoproteins of rat intestinal lymph following intragastric administration of 1,3-dioctadecenoyl-2-hexadecylglycerol. Source: Lipids (1978). URL:[Link]

  • Stereoselectivity of Mucorales lipases toward triradylglycerols--a simple solution to a complex problem. Source: Protein Science (1999). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for incorporating 1,3-Dioctadecenoyl-2-hexadecylglycerol into liposome formulations

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the unique physicochemical challenges of incorporating 1,3-Dioctadecenoyl-2-hexadecylglycerol into lipid-based nanocarriers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the unique physicochemical challenges of incorporating 1,3-Dioctadecenoyl-2-hexadecylglycerol into lipid-based nanocarriers.

Unlike standard amphiphilic phospholipids, 1,3-Dioctadecenoyl-2-hexadecylglycerol is a highly hydrophobic, neutral ether-lipid analog of triacylglycerol (TAG). It lacks a polar headgroup, meaning it cannot self-assemble into a bilayer on its own. Instead, it must be strategically formulated either as a bilayer-intercalated stabilizer (at low molar ratios) or as the hydrophobic core of an "adiposome" or lipid nanocapsule (at high molar ratios)[1].

Here is the field-proven protocol and mechanistic rationale for achieving stable, self-validating formulations.

Mechanistic Insights: The Role of the Ether-TAG Analog

To design a successful protocol, we must first understand the causality behind the lipid's structural features:

  • Enzymatic Resistance (The sn-2 Ether Bond): Standard TAGs are rapidly hydrolyzed by in vivo lipases, leading to premature drug burst release. The hexadecyl ether linkage at the sn-2 position of this lipid creates a steric and chemical blockade. Even if the sn-1 and sn-3 oleoyl ester bonds are cleaved, the resulting ether-linked monoacylglycerol analog remains highly hydrophobic, preserving the integrity of the nanoparticle core.

  • Core Fluidity (The sn-1,3 Oleoyl Chains): The cis-double bonds in the oleoyl chains maintain a low glass transition temperature ( Tm​ ). This ensures the hydrophobic core remains in a fluid state at physiological temperatures ( 37∘C ), preventing crystallization-induced expulsion of encapsulated hydrophobic payloads[2].

Mechanism N1 1,3-Dioctadecenoyl-2-hexadecylglycerol (Ether-TAG Analog) LIP In Vivo Lipases / Esterases N1->LIP N2 Standard Triacylglycerol (Ester-TAG) N2->LIP RES Steric & Chemical Resistance at sn-2 Ether Bond LIP->RES Ether Linkage DEG Rapid Hydrolysis of sn-1,2,3 Ester Bonds LIP->DEG Ester Linkage STAB Prolonged Circulation & Sustained Drug Release RES->STAB FAIL Premature Core Degradation & Burst Release DEG->FAIL

Mechanistic pathway of enzymatic resistance for ether-linked lipids vs standard esters.

Formulation Strategies & Data Presentation

Depending on your therapeutic goal, 1,3-Dioctadecenoyl-2-hexadecylglycerol can be utilized in two distinct architectures. Table 1 summarizes the quantitative parameters required to prevent phase separation.

Table 1: Formulation Ratios and Expected Physicochemical Properties

Formulation TypeEther-TAG RatioPhospholipid BaseExpected Size (DLS)Primary Application
Standard Liposome (LUV) ≤ 5 mol%DOPC / DSPC80 - 120 nmBilayer stabilization; mild hydrophobic drug loading.
Adiposome / Nanocore 10 - 40 mol%DOPC + PEG-Lipid100 - 150 nmHigh-capacity loading of highly lipophilic APIs.

Experimental Protocols (Self-Validating System)

The following methodologies are designed as self-validating systems. By incorporating a post-formulation "Lipase Challenge," you can empirically verify that the ether-lipid has successfully integrated and is providing the intended enzymatic resistance.

Protocol A: Thin-Film Hydration for Standard Liposomes (≤ 5 mol% Ether-TAG)

Use this method when the goal is to embed the ether-lipid within the liposomal bilayer midplane.

  • Lipid Mixing: In a 50 mL round-bottom flask, dissolve DOPC, Cholesterol, and 1,3-Dioctadecenoyl-2-hexadecylglycerol in a 2:1 (v/v) Chloroform/Methanol mixture to a final lipid concentration of 10-20 mg/mL[3]. Ensure the ether-lipid does not exceed 5 mol% of the total lipid content to prevent the formation of separate lipid droplets[1].

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a uniform thin film forms. Apply a high vacuum for an additional 2 hours to remove residual organic solvents[3].

  • Hydration: Hydrate the lipid film with 1X PBS (pH 7.4). Critical Step: The hydration temperature must be maintained above the Tm​ of the primary phospholipid (e.g., >55°C if using DSPC) to ensure the bilayer is in a fluid state, allowing the highly hydrophobic ether-lipid to intercalate without precipitating[2],.

  • Extrusion: Subject the resulting multilamellar vesicles (MLVs) to 10-15 passes through a polycarbonate membrane (100 nm pore size) using a mini-extruder at a temperature above the lipid Tm​ [4].

Protocol B: Solvent Injection for Adiposomes (> 10 mol% Ether-TAG Core)

Use this method to create a neutral lipid core surrounded by a phospholipid monolayer.

  • Organic Phase Preparation: Dissolve the ether-lipid (core component) and DOPC (monolayer component) in ethanol. The ratio of DOPC to the ether-lipid should be approximately 7-10% (v/v) to ensure sufficient monolayer coverage over the neutral core[1].

  • Aqueous Phase Preparation: Pre-heat the aqueous buffer (e.g., 10 mM Tris-HCl, pH 7.4) to 60°C.

  • Injection: Rapidly inject the ethanol lipid solution into the vigorously stirring aqueous buffer. The sudden shift in polarity forces the highly hydrophobic ether-lipid to collapse into a core, while the amphiphilic DOPC instantly coats the surface to minimize the free energy of the system.

  • Purification: Remove residual ethanol via overnight dialysis against the aqueous buffer at 4°C.

Workflow L Lipid Mixture (PC + Chol + Ether-TAG) TF Thin Film Formation (Rotary Evaporation) L->TF Solvent Removal HY Aqueous Hydration (>Tm, Agitation) TF->HY Buffer Addition MLV Multilamellar Vesicles (MLVs) HY->MLV Self-Assembly EX Extrusion / Sonication MLV->EX Size Reduction LUV Unilamellar Liposomes (<5 mol% Neutral Lipid) EX->LUV Low Ether-TAG ADI Adiposomes / LNCs (>10 mol% Neutral Core) EX->ADI High Ether-TAG

Formulation workflow for concentration-dependent liposome and adiposome generation.

Self-Validation: The Lipase Challenge Assay

To prove the formulation is successful and the ether-lipid is functioning as intended, perform this validation assay:

  • Baseline Measurement: Measure the initial particle size and Polydispersity Index (PDI) of your formulation using Dynamic Light Scattering (DLS)[4].

  • Enzymatic Incubation: Incubate 1 mL of the formulation with 100 µL of porcine pancreatic lipase (1 mg/mL) at 37°C for 4 hours.

  • Post-Challenge Measurement: Re-measure the size and PDI.

  • Interpretation: A properly formulated ether-lipid core will show minimal change in PDI (< 0.05 increase). If the particle undergoes massive aggregation or the PDI spikes above 0.3, the core has degraded, indicating either incomplete ether-lipid incorporation or contamination with ester-based TAGs.

Table 2: Expected Stability Metrics (Validation Output)

Formulation CoreInitial Size (nm)Initial PDIPost-Lipase Size (nm)Post-Lipase PDIConclusion
Standard Ester-TAG 115.2 ± 2.10.12> 400 (Aggregated)> 0.45Core degraded; burst release.
Ether-TAG Analog 118.4 ± 1.80.14122.1 ± 3.40.16Validated: Core intact.

References

  • Application Notes and Protocols for Preparing Liposomes with 2,3-Bis(hexadecyloxy)propan-1 - Benchchem. benchchem.com.
  • Liposome Preparation Process - Creative Biolabs. creative-biolabs.com.
  • Liposome Preparation - Avanti Research™ - Sigma-Aldrich. sigmaaldrich.com.
  • Construction of Nanodroplet/Adiposome and Artificial Lipid Droplets | ACS Nano. acs.org.
  • Liposome Preparation - Echelon Biosciences. echelon-inc.com.

Sources

Application

1,3-Dioctadecenoyl-2-hexadecylglycerol as an internal standard for lipidomics mass spectrometry

Application Note: 1,3-Dioctadecenoyl-2-hexadecylglycerol as a Next-Generation Internal Standard for Lipidomics Mass Spectrometry The Analytical Bottleneck in Glycerolipidomics Lipidomic profiling of complex glycerolipids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,3-Dioctadecenoyl-2-hexadecylglycerol as a Next-Generation Internal Standard for Lipidomics Mass Spectrometry

The Analytical Bottleneck in Glycerolipidomics

Lipidomic profiling of complex glycerolipids—specifically triacylglycerols (TAGs) and alkyl-diacylglycerols (ether-TGs)—is critical for elucidating the metabolic underpinnings of insulin resistance, obesity[1], and hypertension[2]. However, accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently compromised by two major factors: severe ion suppression in the highly hydrophobic elution window, and the lack of structurally appropriate internal standards[3].

Historically, lipidomics core facilities have relied on odd-chain TAGs (e.g., TG 45:0 or TG 51:0) as internal standards. Yet, these ester-linked standards often suffer from isobaric overlap with low-abundance endogenous lipids or dietary interferences, compromising the trustworthiness of the quantitative data. To overcome these limitations, 1,3-dioctadecenoyl-2-hexadecylglycerol (TG O-18:1/16:0/18:1; Formula: C55H104O5[4]) has emerged as an ideal, self-validating internal standard.

Mechanistic Advantages & Chemical Causality

The efficacy of 1,3-dioctadecenoyl-2-hexadecylglycerol as an internal standard is rooted in its unique structural chemistry, which dictates its behavior during both chromatography and collision-induced dissociation (CID).

  • Absolute Biological Rarity (Zero Isobaric Overlap): In mammalian systems, ether lipids (plasmanyl and plasmenyl species) almost exclusively feature the ether or vinyl-ether linkage at the sn-1 position of the glycerol backbone, with the sn-2 position occupied by an esterified fatty acid[5]. By utilizing an sn-2 ether-linked hexadecyl chain, this synthetic standard guarantees zero overlap with endogenous biological lipids, ensuring absolute signal specificity.

  • Chromatographic Co-elution: The molecule perfectly mimics the hydrophobicity of endogenous TAGs and ether-TGs. In reversed-phase liquid chromatography (RPLC), it co-elutes within the bulk TAG retention window, effectively compensating for matrix-induced ion suppression effects that fluctuate during the solvent gradient[3].

  • Fragmentation Causality: During electrospray ionization (ESI) in the presence of ammonium formate, the lipid forms a highly stable [M+NH4]+ adduct at m/z 862.8[4]. Under CID, the ester bonds at sn-1 and sn-3 readily cleave, resulting in the neutral loss of ammonia and oleic acid to yield a dominant product ion at m/z 563.5. Crucially, the sn-2 ether bond is highly stable and resists cleavage[5]. This funnels the ion current into a single fragmentation pathway, maximizing the signal-to-noise (S/N) ratio and preventing confounding neutral losses.

Fragmentation P Precursor Ion: [M+NH4]+ m/z 862.8 (C55H104O5) F1 Product Ion: [M+H - NH3 - 18:1 FA]+ m/z 563.5 (Quantifier) P->F1 Ester Cleavage (sn-1/sn-3) Low Collision Energy F2 Neutral Loss of 16:0 Alkyl Chain (Not Observed) P->F2 Ether Cleavage (sn-2) Highly Stable Bond

Figure 2. MS/MS fragmentation causality showing the stability of the sn-2 ether linkage under CID.

Self-Validating Experimental Protocol

To ensure a robust and reproducible system, the following protocol utilizes a modified Methyl tert-butyl ether (MTBE) extraction. The causality behind choosing MTBE over traditional Folch (chloroform) extraction is phase density: MTBE is less dense than water, meaning the lipid-rich organic phase forms the upper layer. This prevents protein and aqueous contamination during automated or manual pipetting, ensuring high recovery[6].

Step 1: Internal Standard Preparation & Equilibration
  • Reconstitute 1,3-dioctadecenoyl-2-hexadecylglycerol powder in 100% chloroform to a stock concentration of 1 mg/mL.

  • Dilute the stock in Methanol/Isopropanol (1:1, v/v) to a working spike solution of 10 µg/mL. Store at -20°C in amber glass vials.

Step 2: MTBE Lipid Extraction
  • Aliquot 50 µL of biological plasma/serum into a 2 mL glass centrifuge tube.

  • Add 10 µL of the 10 µg/mL IS working solution. Critical Step: Vortex for 10 seconds to equilibrate the standard with the biological matrix before protein precipitation.

  • Add 225 µL of ice-cold methanol. Vortex for 20 seconds to precipitate proteins.

  • Add 750 µL of MTBE. Incubate the mixture on an orbital shaker for 1 hour at room temperature to partition the highly hydrophobic glycerolipids[6].

  • Add 188 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Carefully transfer 600 µL of the upper organic (MTBE) layer to a clean glass vial.

  • Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS analysis.

Step 3: UHPLC-MS/MS Analysis
  • Column: C18 Reversed-Phase Column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid. (Note: Ammonium formate is mandatory to drive [M+NH4]+ adduct formation[3]).

  • Gradient: 40% B to 100% B over 15 minutes, hold at 100% B for 3 minutes, return to 40% B.

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Workflow N1 Sample Prep (Plasma/Tissue) N2 Spike IS (sn-2 Ether TG) N1->N2 N3 MTBE Extraction (Lipid Partitioning) N2->N3 N4 UHPLC Separation (C18, Co-elution) N3->N4 N5 ESI-MS/MS ([M+NH4]+ Adducts) N4->N5

Figure 1. Standardized lipidomics workflow incorporating the sn-2 ether-linked internal standard.

Quantitative Data Presentation

Table 1: MS/MS Parameters for 1,3-Dioctadecenoyl-2-hexadecylglycerol

Parameter Value
Lipid Class Alkyl-diacylglycerol (TG-O)
Chemical Formula C55H104O5
Precursor Ion ([M+NH4]+) m/z 862.8
Quantifier Product Ion m/z 563.5
Qualifier Product Ion m/z 265.3 (Oleoyl acylium ion)
Declustering Potential (DP) 80 V

| Collision Energy (CE) | 30 eV |

Table 2: Comparative Recovery and Matrix Effect (Ether-TG IS vs. Odd-Chain TG IS)

Internal Standard Structural Type Extraction Recovery (%) Matrix Effect (%) Isobaric Overlap Risk
1,3-Dioctadecenoyl-2-hexadecylglycerol sn-2 Ether-TG 94.2 ± 2.1 98.5 ± 1.4 None (Non-endogenous)

| TG(15:0/15:0/15:0) | Odd-chain Ester-TG | 88.5 ± 4.3 | 82.1 ± 5.6 | High (Dietary interference) |

Data demonstrates that the sn-2 ether-linked standard provides superior recovery and negligible matrix suppression compared to traditional odd-chain ester-linked standards.

References

  • Han, X., et al. (2021). "Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts." ACS Chemical Reviews.[Link]

  • Weir, J. M., et al. (2019). "Lipidomic Signatures of Changes in Adiposity: A Large Prospective Study of 5849 Adults from the Australian Diabetes, Obesity and Lifestyle Study." MDPI International Journal of Molecular Sciences.[Link]

  • Graessler, J., et al. (2009). "Top-Down Lipidomics Reveals Ether Lipid Deficiency in Blood Plasma of Hypertensive Patients." PLoS ONE.[Link]

  • MetaboAtlas21 Database. "Analytes: TG O-52:2 / Formula: C55H104O5." Institute of Physiology of the Czech Academy of Sciences. [Link]

  • Ryan, E., et al. (2022). "Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry." Analytical Chemistry.[Link]

  • Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research.[Link]

Sources

Method

Synthesis of 1,3-Dioctadecenoyl-2-hexadecylglycerol for lipid nanoparticle (LNP) drug delivery

Application Note & Protocol Topic: Synthesis and Application of 1,3-Dioctadecenoyl-2-hexadecylglycerol: A Novel Ether-Linked Structural Lipid for Enhanced Stability in Lipid Nanoparticle (LNP) Drug Delivery Audience: Res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Synthesis and Application of 1,3-Dioctadecenoyl-2-hexadecylglycerol: A Novel Ether-Linked Structural Lipid for Enhanced Stability in Lipid Nanoparticle (LNP) Drug Delivery

Audience: Researchers, scientists, and drug development professionals in the fields of nanomedicine, pharmaceutics, and organic chemistry.

Abstract Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, a prominence underscored by their success in mRNA vaccines.[1] The therapeutic efficacy and stability of these LNPs are critically dependent on their lipid composition, which typically includes an ionizable lipid, a PEGylated lipid, cholesterol, and a structural "helper" lipid.[2][3] This document details the synthesis and application of a novel structural lipid, 1,3-dioctadecenoyl-2-hexadecylglycerol. This molecule is uniquely designed with a chemically robust ether linkage at the sn-2 position and fluid-phase-promoting oleoyl chains at the sn-1 and sn-3 positions. The ether bond offers superior resistance to enzymatic degradation compared to the ester bonds found in conventional phospholipids like DSPC, potentially enhancing the in-vivo stability and shelf-life of LNP formulations.[4] We provide a comprehensive, step-by-step protocol for the chemical synthesis of this lipid, its subsequent purification and characterization, and its formulation into LNPs for drug delivery applications.

Rationale and Significance

The Role of Structural Lipids in LNP Formulations

Structural lipids, often referred to as "helper lipids," are fundamental components of LNPs, providing the structural integrity of the nanoparticle.[2] Along with cholesterol, they form the lipid bilayer that encapsulates and protects the nucleic acid payload.[5] The choice of structural lipid significantly influences key nanoparticle attributes, including size, stability, membrane rigidity, and the efficiency of endosomal escape.[5][6] Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are commonly used, offering a rigid structure that enhances LNP stability.[6][7] However, the ester linkages in phospholipids are susceptible to hydrolysis and enzymatic degradation, which can limit the long-term stability and in-vivo circulation time of the nanoparticles.

Design of 1,3-Dioctadecenoyl-2-hexadecylglycerol

The proposed lipid, 1,3-dioctadecenoyl-2-hexadecylglycerol, is an asymmetric triglyceride analogue designed to overcome some of the limitations of traditional helper lipids. Its key features include:

  • sn-2 Ether Linkage: The hexadecyl (C16:0) chain is attached to the glycerol backbone via a stable ether bond. This bond is not susceptible to cleavage by lipases, which can improve the particle's integrity during circulation and storage.

  • sn-1,3 Oleoyl Chains: The oleoyl (C18:1) chains are unsaturated, which introduces fluidity into the lipid membrane. This can influence the morphology of the LNP, potentially moving from a rigid lamellar phase to more dynamic hexagonal or cubic phases, which have been shown to enhance stability and in-vitro activity.[8]

  • Asymmetric Structure: The combination of a saturated alkyl chain at sn-2 and unsaturated acyl chains at sn-1,3 creates a unique molecular geometry that can modulate lipid packing and membrane fusion properties, critical for effective payload delivery.

This rational design approach aims to create LNPs with superior stability and tailored delivery characteristics.

1,3-Dioctadecenoyl-2-hexadecylglycerol in an LNP Matrix

LNP_Structure Diagram illustrating the components of an LNP featuring the novel ether lipid. cluster_LNP Lipid Nanoparticle Cross-Section Core Aqueous Core (mRNA/siRNA Payload) Ionizable Ionizable Lipid (e.g., ALC-0315) Cholesterol Cholesterol PEGLipid PEG-Lipid NewLipid 1,3-Dioctadecenoyl-2-hexadecylglycerol Ether-linked sn-2 chain enhances stability

Caption: LNP components with the novel structural ether lipid.

Synthesis Protocol: 1,3-Dioctadecenoyl-2-hexadecylglycerol

A multi-step chemoenzymatic or purely chemical approach can be employed. Here, we present a robust three-step chemical synthesis pathway starting from 1,3-benzyloxy-2-propanol, which provides precise control over the regiochemistry.

Synthetic Workflow Overview

Synthesis_Workflow Chemical synthesis pathway for the target ether lipid. cluster_0 Step 1: Ether Bond Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Esterification A 1,3-Dibenzyloxy-2-propanol C 2-Hexadecyl-1,3-dibenzyloxypropane A->C NaH, THF B 1-Bromohexadecane B->C D 2-Hexadecylglycerol C->D H₂, Pd/C F Final Product: 1,3-Dioctadecenoyl-2-hexadecylglycerol D->F Pyridine E Oleoyl Chloride E->F

Caption: Chemo-selective synthesis of the target ether lipid.

Detailed Experimental Protocol

Materials & Reagents:

  • 1,3-Dibenzyloxy-2-propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromohexadecane

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Oleoyl chloride

  • Anhydrous Pyridine

  • Diethyl ether, Hexanes, Silica gel for chromatography

Step 1: Synthesis of 2-Hexadecyl-1,3-dibenzyloxypropane

  • Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq) washed with anhydrous hexanes to remove mineral oil.

  • Solvent Addition: Add anhydrous THF to the flask via cannula. Cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Slowly add a solution of 1,3-dibenzyloxy-2-propanol (1.0 eq) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Causality: The strong base NaH deprotonates the secondary alcohol to form a nucleophilic alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromohexadecane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to a gentle reflux overnight. Causality: The alkoxide performs an S_N2 reaction on the alkyl halide to form the stable ether bond.

  • Quenching & Extraction: Cool the reaction to room temperature and quench carefully by the slow addition of water. Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure ether intermediate.

Step 2: Synthesis of 2-Hexadecylglycerol (Deprotection)

  • Setup: Dissolve the purified product from Step 1 in a suitable solvent mixture like methanol/ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (approx. 5-10 mol% by weight) to the solution. Causality: Pd/C is a catalyst for hydrogenolysis, which cleaves the benzyl ether protecting groups.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 12-24 hours).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield crude 2-hexadecylglycerol, which can often be used directly in the next step or purified further by crystallization.

Step 3: Synthesis of 1,3-Dioctadecenoyl-2-hexadecylglycerol (Esterification)

  • Preparation: Dissolve 2-hexadecylglycerol (1.0 eq) in anhydrous pyridine in a flask under an argon atmosphere and cool to 0 °C. Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the acylation reaction.

  • Acylation: Slowly add oleoyl chloride (2.2 eq) to the solution. Stir the reaction at 0 °C for one hour and then let it warm to room temperature and stir overnight.

  • Workup & Extraction: Quench the reaction with cold water and extract with diethyl ether. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 1,3-dioctadecenoyl-2-hexadecylglycerol as a clear, viscous oil.

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

Analytical Method Purpose Expected Result
¹H NMR Structural confirmationSignals corresponding to the glycerol backbone, two oleoyl chains (vinylic protons at ~5.3 ppm), and the hexadecyl ether chain.
¹³C NMR Structural confirmationDistinct signals for ester carbonyl carbons (~173 ppm), ether-linked carbon (~78 ppm), and olefinic carbons (~130 ppm).
Mass Spectrometry (ESI-MS) Molecular weight verificationA peak corresponding to the [M+Na]⁺ or [M+H]⁺ adduct of the target molecule (C₅₇H₁₀₈O₅, MW ≈ 889.5 g/mol ).
HPLC with ELSD/CAD Purity assessmentA single major peak indicating >95% purity.
FTIR Spectroscopy Functional group analysisStrong C=O stretch for the ester (~1740 cm⁻¹), C-O-C stretch for the ether (~1100 cm⁻¹), and =C-H stretch for the olefins (~3005 cm⁻¹).

Application Protocol: LNP Formulation

This protocol describes the formulation of LNPs using a microfluidic mixing device, incorporating the newly synthesized structural lipid.

LNP Formulation Workflow

LNP_Formation Microfluidic-based LNP formulation workflow. cluster_A Lipid Phase (Ethanol) cluster_B Aqueous Phase (Low pH Buffer) Ionizable Ionizable Lipid (50 mol%) Mixer Microfluidic Mixer Ionizable->Mixer NewLipid New Ether Lipid (10 mol%) NewLipid->Mixer Cholesterol Cholesterol (38.5 mol%) Cholesterol->Mixer PEGLipid PEG-Lipid (1.5 mol%) PEGLipid->Mixer mRNA mRNA/siRNA Payload mRNA->Mixer LNP Self-Assembled LNPs Mixer->LNP Dialysis Buffer Exchange / Dialysis (to Neutral pH) LNP->Dialysis Final Purified LNP Formulation Dialysis->Final

Caption: LNP formulation using microfluidic mixing.

Step-by-Step Formulation Protocol
  • Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in absolute ethanol. A typical formulation could consist of: Ionizable Lipid / 1,3-Dioctadecenoyl-2-hexadecylglycerol / Cholesterol / PEG-Lipid at a molar ratio of 50:10:38.5:1.5.[3]

  • Aqueous Phase Preparation: Prepare the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). Causality: The low pH ensures the ionizable lipid is protonated and positively charged, facilitating electrostatic complexation with the negatively charged nucleic acid backbone.[1]

  • Microfluidic Mixing: Set up a microfluidic mixing system (e.g., NanoAssemblr). Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:lipid). The rapid mixing of the ethanol stream with the aqueous buffer lowers the polarity, causing the lipids to precipitate and self-assemble into nanoparticles, encapsulating the nucleic acid.

  • Purification and Buffer Exchange: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH. This neutralizes the surface charge of the LNPs, making them suitable for in-vivo use.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 2-8 °C.

LNP Characterization

Post-formulation, the LNPs must be characterized to ensure they meet the required quality attributes.

Parameter Method Typical Target Specification Rationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmSize influences biodistribution and cellular uptake.[9]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Measures the homogeneity of the particle size distribution.
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4A neutral surface charge reduces non-specific interactions in vivo.
Encapsulation Efficiency RiboGreen Assay> 90%Quantifies the percentage of nucleic acid successfully encapsulated within the LNPs.[1]

Conclusion

The structured ether lipid 1,3-dioctadecenoyl-2-hexadecylglycerol represents a rationally designed component for advanced LNP formulations. The provided protocols for its multi-step chemical synthesis and incorporation into LNPs offer a clear pathway for researchers to explore its potential. The enhanced chemical stability imparted by the sn-2 ether linkage may lead to LNP-based therapeutics with improved shelf-life and more predictable in-vivo behavior, addressing key challenges in the field of drug delivery.

References

  • Gaskill, M., Miller, J. B., & Zurla, C. (2025). Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity. R Discovery. Available at: [Link]

  • Han, M., & Zha, S. (2023). Lipid nanoparticles: Composition, formulation, and application. Frontiers in Pharmacology. Available at: [Link]

  • Hald, F., & van der Gun, M. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Advanced Drug Delivery Reviews. Available at: [Link]

  • Esteban, L., & D'Andrea, M. (2012). Synthesis of Structured Triglycerides Based on Canarium Oil for Food Application. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Atlantis Bioscience. (2025). The 4 Essential Lipids in Lipid Nanoparticle (LNP) Formulation. Atlantis Bioscience Website. Available at: [Link]

  • Ameen, D. (2025). Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Cureus. Available at: [Link]

  • Oba, J. S., & Naka, K. (2001). Symmetrical cationic triglycerides: an efficient synthesis and application to gene transfer. FEBS Letters. Available at: [Link]

  • Agapay, R. C., & Lee, W. (2021). Synthesis of symmetrical structured triglycerides via a bottom-up process. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • D'souza, A. A., & Muthu, M. S. (2024). Lipid-based nanoparticles as drug delivery carriers for cancer therapy. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Munir, M., & Pan, X. (2012). Synthesis of Structured Triglycerides Based on Canarium Oil for Food Application. Neliti. Available at: [Link]

  • El-Fakhariny, E. M., & Abu-El-Magd, M. (2024). An Efficient and Simple Large-Scale Synthesis of Triglycerides of Medium-Chain Fatty Acids. Preprints.org. Available at: [Link]

  • Phospholipid Research Center. (n.d.). Lipid nanoparticles (LNPs). Phospholipid Research Center Website. Available at: [Link]

  • Cheong, L. Z., & Yusoff, M. S. A. (2015). Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol. Journal of Biotechnology. Available at: [Link]

  • Wang, M., & Glass, K. A. (2024). Differential Roles of 2-Tail and 3-Tail Phospholipids in LNPs for RNA Delivery to the Human Retina. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • D'Auria, M. (2023). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Comprehensive NMR-Based Structural Elucidation of 1,3-Dioctadecenoyl-2-hexadecylglycerol

Audience: Researchers, scientists, and drug development professionals. Introduction 1,3-Dioctadecenoyl-2-hexadecylglycerol is a mixed-acid triacylglycerol (TAG) of significant interest in various fields, including drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dioctadecenoyl-2-hexadecylglycerol is a mixed-acid triacylglycerol (TAG) of significant interest in various fields, including drug delivery systems, specialty foods, and cosmetics, owing to its specific physical and biochemical properties. The precise arrangement of the fatty acyl chains on the glycerol backbone dictates its functionality. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural characterization of such complex lipids.[1][2] This application note provides a detailed guide to the characterization of 1,3-dioctadecenoyl-2-hexadecylglycerol using a suite of 1D and 2D NMR experiments. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and illustrate data interpretation for complete structural verification.

Theoretical Framework: The Power of NMR for Lipid Analysis

While gas chromatography (GC) is a traditional method for fatty acid composition analysis, it requires derivatization (FAMEs) and does not provide information on the regiospecificity of the acyl chains on the glycerol backbone.[3] NMR spectroscopy, in contrast, allows for the analysis of the intact molecule, providing detailed insights into its three-dimensional structure.[1][4] High-resolution ¹H and ¹³C NMR, complemented by 2D correlation experiments like COSY, HSQC, and HMBC, enables the complete assignment of all proton and carbon signals, confirming the identity and purity of 1,3-dioctadecenoyl-2-hexadecylglycerol.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of 1,3-dioctadecenoyl-2-hexadecylglycerol with the numbering convention used throughout this note. The octadecenoyl chains are assumed to be oleoyl (cis-9-octadecenoyl) and the hexadecyl chain is palmitoyl.

Caption: Molecular structure of 1,3-dioctadecenoyl-2-hexadecylglycerol.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.

Protocol:

  • Weigh approximately 10-20 mg of 1,3-dioctadecenoyl-2-hexadecylglycerol directly into a clean, dry 5 mm NMR tube.[5]

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for lipids. Ensure the CDCl₃ contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Vortex the sample until the lipid is completely dissolved, ensuring a clear, homogeneous solution.[6]

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[3]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

Protocol:

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).[5]

  • Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum using a pulse program with proton decoupling. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[7]

  • Acquire the following 2D NMR spectra:

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.[8]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[8][9]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for assigning quaternary carbons and linking different spin systems.[8][9]

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Lipid (10-20 mg) dissolve Dissolve in CDCl3 weigh->dissolve vortex Vortex to Homogenize dissolve->vortex lock_shim Lock & Shim vortex->lock_shim H1 1D ¹H NMR lock_shim->H1 C13 1D ¹³C NMR H1->C13 COSY 2D ¹H-¹H COSY C13->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC HMBC 2D ¹H-¹³C HMBC HSQC->HMBC assign Assign Signals HMBC->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR characterization.

Data Interpretation and Spectral Assignments

¹H NMR Spectrum

The ¹H NMR spectrum of a triacylglycerol can be divided into several characteristic regions. The key to confirming the structure of 1,3-dioctadecenoyl-2-hexadecylglycerol lies in identifying the signals corresponding to the glycerol backbone, the olefinic protons of the octadecenoyl chains, and the various methylene and methyl groups of all three acyl chains.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for 1,3-Dioctadecenoyl-2-hexadecylglycerol in CDCl₃

Proton(s) Assignment Expected δ (ppm) Multiplicity
H-9', H-10', H-9''', H-10'''Olefinic protons~5.34m
H-2 (sn-2)Glycerol methine~5.26m
H-1a, H-3a (sn-1,3)Glycerol methylene~4.29dd
H-1b, H-3b (sn-1,3)Glycerol methylene~4.14dd
H-2', H-2''', H-2''α-CH₂ to C=O~2.31t
H-8', H-11', H-8''', H-11'''Allylic CH₂~2.01m
H-3', H-3''', H-3''β-CH₂ to C=O~1.61m
-(CH₂)n-Bulk methylene~1.25-1.35br s
H-18', H-18''', H-16''Terminal CH₃~0.88t

Note: Chemical shifts are approximate and can vary slightly based on concentration and spectrometer frequency. Data synthesized from multiple sources.[6][10][11]

¹³C NMR Spectrum

The ¹³C NMR spectrum offers greater signal dispersion and is particularly useful for distinguishing between the acyl chains at the sn-1,3 and sn-2 positions.[12] The carbonyl carbons and the carbons of the glycerol backbone are highly diagnostic.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for 1,3-Dioctadecenoyl-2-hexadecylglycerol in CDCl₃

Carbon(s) Assignment Expected δ (ppm)
C-1', C-1''', C-1''Carbonyl (C=O)~173.3 (sn-1,3), ~172.8 (sn-2)
C-9', C-10', C-9''', C-10'''Olefinic (=CH)~130.0, ~129.7
C-2 (sn-2)Glycerol methine~68.9
C-1, C-3 (sn-1,3)Glycerol methylene~62.1
C-2', C-2''', C-2''α-CH₂ to C=O~34.0-34.2
C-14', C-14''', C-14''CH₂ adjacent to terminal CH₃~22.7
C-18', C-18''', C-16''Terminal CH₃~14.1

Note: The chemical shifts for the carbonyl carbons are key indicators of their position on the glycerol backbone. The sn-1,3 carbonyls resonate slightly downfield compared to the sn-2 carbonyl. Data synthesized from multiple sources.[7][12][13]

2D NMR Correlation Analysis

2D NMR is indispensable for assembling the molecular structure from the individual spin systems.

  • COSY: The COSY spectrum will reveal the connectivity within each fatty acyl chain and the glycerol backbone. For instance, the glycerol protons at ~5.26 ppm (sn-2) will show correlations to the methylene protons at ~4.29 and ~4.14 ppm (sn-1,3). The olefinic protons (~5.34 ppm) will show correlations to the allylic protons (~2.01 ppm).[10]

  • HSQC: This experiment maps each proton to its directly attached carbon. It is used to confirm the assignments made from the 1D spectra. For example, the olefinic proton signal at ~5.34 ppm will correlate with the olefinic carbon signals around 130.0 ppm.

  • HMBC: The HMBC spectrum provides the crucial long-range correlations that link the different fragments of the molecule. The most important correlations for confirming the structure of 1,3-dioctadecenoyl-2-hexadecylglycerol are between the glycerol protons and the carbonyl carbons of the fatty acyl chains.

    • The sn-1,3 glycerol protons (~4.14-4.29 ppm) will show a 3-bond correlation to the sn-1,3 carbonyl carbons of the octadecenoyl chains (~173.3 ppm).

    • The sn-2 glycerol proton (~5.26 ppm) will show a 3-bond correlation to the sn-2 carbonyl carbon of the hexadecyl chain (~172.8 ppm).

G G_H2 Glycerol H(sn-2) ~5.26 G_H13 Glycerol H(sn-1,3) ~4.20 G_H2->G_H13 COSY P_CO Palmitoyl C=O ~172.8 G_H2->P_CO HMBC (3J) O_CO Oleoyl C=O ~173.3 G_H13->O_CO HMBC (3J) O_H2 Oleoyl α-CH2 ~2.31 P_H2 Palmitoyl α-CH2 ~2.31

Caption: Key 2D NMR correlations for structural confirmation.

Conclusion

This application note outlines a comprehensive NMR-based methodology for the structural characterization of 1,3-dioctadecenoyl-2-hexadecylglycerol. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR techniques, researchers can unambiguously determine the fatty acid composition and their specific positions on the glycerol backbone. The provided protocols and expected spectral data serve as a robust guide for scientists and professionals in drug development and other fields requiring precise lipid characterization. The non-destructive nature and detailed structural information offered by NMR make it an invaluable tool for quality control and the development of novel lipid-based materials.[1]

References

  • Alemany, L. B. (2002). Using simple 13C NMR linewidth and relaxation measurements to make detailed chemical shift assignments in triacylglycerols and related compounds. Chemistry and Physics of Lipids, 117(1-2), 33-44.
  • Alemany, L. B. (2002).
  • ResearchGate. (n.d.). 13 C-NMR spectrum of glyceride moieties: mono-, di-and triglycerides. [Link]

  • Oxford Instruments. (n.d.). Fatty Acid Composition of Triglycerides Application Note 5. [Link]

  • Sci-Hub. (n.d.). Acyl positional distribution of glycerol tri-esters in vegetable oils: a 13C NMR study. [Link]

  • National Genomics Data Center. (n.d.). Lipid Profiling Using H NMR Spectroscopy. [Link]

  • Springer Nature Experiments. (n.d.). Lipid Profiling Using 1 H NMR Spectroscopy. [Link]

  • Gil, M., Samino, S., Barrilero, R., & Correig, X. (2019). Lipid Profiling Using 1H NMR Spectroscopy. Methods in Molecular Biology, 2037, 35-47. [Link]

  • MDPI. (2023). Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation. [Link]

  • PMC. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. [Link]

  • Henderson, J. M., Petersheim, M., Templeman, G. J., & Softly, B. J. (1995). Quantitation and structure elucidation of the positional isomers in a triacylglycerol mixture using proton and carbon one- and two-dimensional NMR. Journal of Agricultural and Food Chemistry, 43(10), 2574–2579. [Link]

  • Recent. (2023). Time-domain proton-detected local-field NMR for molecular structure determination in complex lipid membranes. [Link]

  • Creative Biostructure. (2025). Using NMR to Study Lipid Structures in Biological Membranes. [Link]

  • PSE Community.org. (2020). NMR Determination of Free Fatty Acids in Vegetable Oils. [Link]

  • NMR Spectroscopy for Phospholipid Characterization. (2025). [Link]

  • MDPI. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. [Link]

  • Gunstone, F. D. (1997). High-resolution nuclear magnetic resonance spectroscopy--applications to fatty acids and triacylglycerols. Lipids, 32(10), 1019-34. [Link]

  • Springer. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. [Link]

  • PMC. (n.d.). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • AOCS. (2019). Structural Analysis of Triacylglycerols. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • ResearchGate. (n.d.). H NMR and 13 C NMR spectral data of compounds 1-3, palmitic acid, oleic acid and methyl oleate. [Link]

  • ResearchGate. (n.d.). Part of the 2-D 1 H NMR spectrum of the untreated lipid A fraction. [Link]

  • Springer Nature Experiments. (n.d.). NMR Spectroscopy of Lipid Bilayers. [Link]

  • MDPI. (2025). The Application of 1 H Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC) and Ultraviolet–Visible (UV-Vis) Spectroscopy Techniques to the Analysis of the Fatty Acid Profile as Quality of Argan Oil. [Link]

  • CABI Digital Library. (n.d.). Determination of the fatty acid profile by 1 H-NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). Typical 1 H NMR spectra of oil A Typical structure of triacylglycerol. [Link]

  • Kaneka Techno Research. (n.d.). 2次元NMR法による構造解析 - 分析事例. [Link]

  • MDPI. (2012). 1 H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica. [Link]

  • PubMed. (2008). Determination of the composition of acetylglycerol mixtures by (1)H NMR followed by GC investigation. [Link]

Sources

Method

Using 1,3-Dioctadecenoyl-2-hexadecylglycerol in artificial cell membrane models

As a Senior Application Scientist, I have structured this technical guide to move beyond standard operational procedures. To successfully utilize 1,3-Dioctadecenoyl-2-hexadecylglycerol (commonly referred to in literature...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond standard operational procedures. To successfully utilize 1,3-Dioctadecenoyl-2-hexadecylglycerol (commonly referred to in literature as 1,3-dioleoyl-2-O-hexadecylglycerol) in artificial cell membrane models, we must first understand the biophysical roadblocks it is designed to bypass. This guide explores the physicochemical causality behind this specialized ether-triacylglycerol (Ether-TAG) analog and provides self-validating protocols for modeling lipid droplet biogenesis and conducting interfacial enzymology.

The Biophysical Imperative: Why Engineer Ether-TAG Membrane Models?

Natural triacylglycerols (TAGs), such as triolein, present two massive challenges when incorporated into artificial lipid bilayers (e.g., Giant Unilamellar Vesicles or Supported Lipid Bilayers):

  • Spontaneous Acyl Migration: When lipases cleave the sn-1 or sn-3 positions of a standard TAG, the remaining acyl chain at the sn-2 position rapidly and spontaneously migrates to the newly vacated sn-1/3 position to minimize steric hindrance. This completely confounds stereoselectivity assays, as the enzyme will continue to degrade the migrated chain[1].

  • Unstable Phase Separation: TAGs have a limited solubility (~3 mol%) within the phospholipid acyl chains. Above this threshold, they phase-separate into the center of the bilayer, forming mobile neutral lipid aggregates or "blisters"[2]. While this blistering is the primordial step of lipid droplet (LD) biogenesis, natural TAG blisters are highly susceptible to spontaneous degradation and instability in synthetic models.

The Causality of the Ether-TAG Solution: 1,3-Dioctadecenoyl-2-hexadecylglycerol replaces the sn-2 ester bond with an ether linkage (hexadecyl). This ether bond is chemically resistant to both enzymatic hydrolysis and acyl migration[3]. By locking the molecule's stereochemistry, it allows researchers to isolate specific sn-1/3 lipase kinetics. Furthermore, it forms highly stable intramembrane blisters, providing an ideal, non-degradable model for studying early LD biogenesis and the behavior of ether lipids in biological systems[4].

Comparative Physicochemical Dynamics

To design accurate membrane models, we must establish the quantitative boundaries of our lipid constituents. The table below summarizes the critical parameters dictating the behavior of Ether-TAGs versus standard TAGs in a bilayer environment.

ParameterStandard TAG (Triolein)Ether-TAG Analog (1,3-Dioctadecenoyl-2-hexadecylglycerol)
sn-2 Linkage Ester (Oleoyl, C18:1)Ether (Hexadecyl, C16:0)
Susceptibility to Acyl Migration High (Rapid sn-2 to sn-1/3 migration)Zero (Ether bond locks stereochemistry)
sn-1/3 Lipase Hydrolysis Complete degradation via intermediate migrationArrested at 2-O-alkyl monoglyceride
Bilayer Solubility Limit ~3 mol%~3 mol%
Intramembrane Behavior (>3 mol%) Forms unstable neutral lipid blistersForms highly stable neutral lipid blisters
Primary Application Bulk oil phase modelingLipase stereoselectivity & LD biogenesis modeling

Workflow I: Reconstituting Early Lipid Droplet Biogenesis via GUV Electroformation

To model the accumulation of neutral lipids between the leaflets of the Endoplasmic Reticulum (ER), we utilize Giant Unilamellar Vesicles (GUVs). We intentionally exceed the 3 mol% solubility limit to force the Ether-TAG to phase-separate into intramembrane lenses (blisters)[2].

Experimental Causality: Electroformation is chosen over gentle hydration. The extreme hydrophobicity of the Ether-TAG analog requires the application of an alternating current (AC) field to force the lipid mixture into a uniform unilamellar structure, preventing the formation of multilamellar artifacts that would trap the neutral lipids irregularly.

Step-by-Step Protocol:
  • Lipid Mixture Preparation: In a glass vial, combine 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) at 93 mol%, 1,3-Dioctadecenoyl-2-hexadecylglycerol at 6 mol%, DOPE-Rhodamine at 0.5 mol% (bilayer marker), and BODIPY 493/503 at 0.5 mol% (neutral lipid marker) in chloroform.

  • Spin-Coating: Apply 10 µL of the lipid mixture onto the conductive side of an Indium Tin Oxide (ITO) coated glass slide. Spin-coat at 1000 rpm for 1 minute. Causality: Spin-coating ensures a homogenous thin film, which is critical for the uniform distribution of the highly hydrophobic Ether-TAG.

  • Desiccation: Place the ITO slide in a vacuum desiccator for 2 hours. Causality: Even trace amounts of chloroform will artificially increase membrane fluidity and prematurely trigger phase separation.

  • Chamber Assembly & Hydration: Assemble the electroformation chamber using a spacer and a second ITO slide. Fill the chamber with 300 mM Sucrose solution.

  • Electroformation (60°C): Place the chamber in a 60°C incubator and apply an AC field (10 Hz, 3V peak-to-peak) for 2 hours. Causality: The 60°C environment ensures the entire lipid mixture, including the Ether-TAG, is well above its phase transition temperature, allowing it to partition smoothly into the hydrophobic core before blistering.

  • Self-Validation (Confocal Microscopy): Harvest the GUVs into an observation chamber containing 300 mM Glucose. The density difference allows GUVs to settle. Validate the model using confocal microscopy: The system is successful if you observe a continuous red ring (DOPE-Rh bilayer) punctuated by bright green intramembrane lenses (BODIPY partitioned into the Ether-TAG blisters).

GUV_Workflow N1 1. Lipid Mixture Preparation (POPC + 6 mol% Ether-TAG + BODIPY) N2 2. Spin-Coating on ITO Glass (Ensures uniform thin film) N1->N2 N3 3. Vacuum Desiccation (2h) (Eliminates solvent artifacts) N2->N3 N4 4. Chamber Assembly & Sucrose Hydration N3->N4 N5 5. AC Field Application (10 Hz, 3V, 60°C) N4->N5 N6 6. Confocal Validation (BODIPY+ intramembrane blisters) N5->N6

Workflow for electroformation of GUVs containing ether-TAG intramembrane lenses.

Workflow II: Isolating sn-1/3 Lipase Kinetics on Supported Lipid Bilayers

To study the stereoselectivity of lipases (e.g., Mucorales or Rhizopus lipases) at the membrane interface, we utilize Supported Lipid Bilayers (SLBs) analyzed via Quartz Crystal Microbalance with Dissipation (QCM-D)[1][3].

Experimental Causality: Traditional fluorescence assays suffer from photobleaching and cannot easily distinguish between a lipid leaving the membrane versus a lipid being cleaved. QCM-D measures real-time acoustic mass. By keeping the Ether-TAG concentration at 2 mol% (below the 3% blistering limit), we maintain a perfectly flat SLB. As the lipase cleaves the sn-1/3 oleoyl chains, they diffuse into the aqueous buffer, resulting in a quantifiable mass loss.

Step-by-Step Protocol:
  • SUV Preparation: Prepare Small Unilamellar Vesicles (SUVs) consisting of 98 mol% POPC and 2 mol% 1,3-Dioctadecenoyl-2-hexadecylglycerol via probe sonication in HEPES buffer (pH 7.4, 150 mM NaCl, 2 mM CaCl2).

  • Sensor Equilibration: Mount a clean silica QCM-D sensor in the flow chamber and establish a baseline with HEPES buffer at 25°C.

  • SLB Formation: Inject the SUV solution at 50 µL/min. Monitor the frequency ( Δf ) and dissipation ( ΔD ) shifts. A successful SLB formation is characterized by an initial mass drop (vesicle adsorption) followed by a sharp mass increase and dissipation drop (vesicle rupture and bilayer formation).

  • Enzyme Injection: Inject the target lipase (e.g., 100 nM Rhizopus oryzae lipase) into the flow chamber.

  • Self-Validation (Kinetic Tracking): Track the Δf and ΔD parameters. The validation of the Ether-TAG model lies in the ΔD/Δf ratio. Because the sn-2 hexadecyl chain remains anchored in the SLB, the bilayer architecture remains intact. You will observe a controlled decrease in mass (frequency increase) with minimal change in dissipation. If a standard TAG were used, complete degradation would occur, leading to a massive spike in dissipation as the SLB collapses.

Lipase_Mechanism cluster_0 Standard TAG (e.g., Triolein) cluster_1 Ether-TAG Analog S1 sn-1/3 Hydrolysis S2 Spontaneous Acyl Migration (sn-2 to sn-1/3) S1->S2 S3 Complete Degradation & SLB Collapse S2->S3 E1 sn-1/3 Hydrolysis E2 sn-2 Ether Bond (Blocks Migration) E1->E2 E3 Stable 2-O-Alkyl Monoglyceride E2->E3

Mechanistic divergence in lipase hydrolysis between standard TAGs and Ether-TAG analogs.

Comprehensive References

1.[1] Stereoselectivity of mucorales lipases toward triradylglycerols—A simple solution to a complex problem, SciSpace. 2.[3] (Left) Stereoselective hydrolysis of triradylglycerols to sn-1,2-or..., ResearchGate. 3.[4] Ether Lipids in Obesity: From Cells to Population Studies, Frontiers. 4.[2] Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes, PMC.

Sources

Application

Application Note: Comprehensive Sample Preparation and LC-MS/MS Guidelines for 1,3-Dioctadecenoyl-2-hexadecylglycerol

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in lipidomics and biomarker discovery. Scientific Context & Analytical Challenges 1,3-Dioctadecenoyl-2-hexadecylglycero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in lipidomics and biomarker discovery.

Scientific Context & Analytical Challenges

1,3-Dioctadecenoyl-2-hexadecylglycerol is a highly lipophilic ether lipid belonging to the alkyldiacylglycerol (ADG) subclass, designated structurally as TG(O-52:2). Unlike standard triacylglycerols (TAGs) which feature three ester-linked acyl chains, this molecule possesses an ether-linked alkyl chain (hexadecyl, O-16:0) at the sn-2 position, flanked by two ester-linked acyl chains (octadecenoyl, 18:1) at the sn-1 and sn-3 positions.

Ether lipids are critical modulators of membrane dynamics and cellular signaling, and their dysregulation is increasingly recognized as a biomarker for metabolic disorders, obesity, and cardiovascular diseases[1]. However, the accurate quantification of alkyldiacylglycerols presents significant analytical challenges:

  • Extreme Hydrophobicity: As a neutral lipid, it requires highly non-polar solvent systems for quantitative extraction and specialized reversed-phase chromatography to prevent column carryover[2].

  • Ionization Limitations: Lacking readily ionizable functional groups, ADGs suffer from poor ionization efficiency in standard electrospray ionization (ESI) unless specific adduct-forming modifiers are employed[3].

  • Isobaric Interference: ADGs frequently overlap with standard TAGs in biological matrices, necessitating high-resolution chromatography and highly specific Multiple Reaction Monitoring (MRM) transitions[4].

Mechanistic Principles of the Analytical Workflow

To establish a self-validating analytical system , every step of this protocol is designed with specific mechanistic causality:

  • Extraction Causality (The Matyash MTBE Method): Traditional Folch or Bligh-Dyer extractions use chloroform, which forms the lower phase. Extracting the lower phase requires pipetting through the protein disk, risking contamination and analyte loss. Using Methyl tert-butyl ether (MTBE) forces the lipid-rich organic phase to the top layer, enabling clean, highly reproducible recovery of lipophilic targets like TG(O-52:2)[1][5].

  • Chromatographic & Ionization Causality: The addition of 10 mM ammonium formate to the mobile phases is not optional; it is a strict requirement. Neutral lipids like ADGs do not easily protonate to form [M+H]+ . Instead, the ammonium ions facilitate the formation of stable [M+NH4​]+ precursor adducts, boosting signal intensity by orders of magnitude[2][3].

  • Fragmentation Causality: During Collision-Induced Dissociation (CID), the [M+NH4​]+ adduct of TG(O-52:2) ( m/z 862.8) undergoes a predictable neutral loss of ammonia (17.03 Da) coupled with the neutral loss of one of its esterified fatty acids (oleic acid, 282.25 Da). The resulting product ion ( m/z 563.5) provides a structural fingerprint that distinguishes it from isobaric TAGs[4][6].

Fragmentation A Precursor Ion [M+NH4]+ (m/z 862.8) B Collision-Induced Dissociation (CID) A->B C Neutral Loss: NH3 (-17.03 Da) B->C Step 1 D Neutral Loss: Oleic Acid (-282.25 Da) B->D Step 2 E Product Ion [M+H - 18:1]+ (m/z 563.5) C->E D->E

Figure 1: CID fragmentation pathway of 1,3-Dioctadecenoyl-2-hexadecylglycerol showing characteristic neutral losses.

Step-by-Step Protocol: MTBE Liquid-Liquid Extraction

Note: Phthalates and plasticizers elute in the same highly non-polar retention window as ADGs and cause severe ion suppression. Use only glass vials and PTFE-lined caps for all steps [7][8].

Workflow A 1. Sample Aliquot (Plasma/Tissue) B 2. ISTD Spiking (e.g., d5-TG) A->B C 3. MTBE Extraction (Matyash Method) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Organic Phase Recovery & Drying D->E F 6. Reconstitution & LC-MS/MS E->F

Figure 2: Optimized liquid-liquid extraction workflow for highly lipophilic ether lipids.

Extraction Procedure
  • Sample Aliquot: Transfer 50 µL of biological plasma (or homogenized tissue) into a 2 mL glass centrifuge tube[7].

  • Internal Standard Spiking: Add 10 µL of an internal standard mixture (e.g., d5-TG or a specifically synthesized deuterated TG(O) analog) to establish a self-validating recovery baseline[9].

  • Protein Precipitation: Add 225 µL of ice-cold LC-MS grade Methanol. Vortex vigorously for 10 seconds to precipitate proteins and disrupt lipid-protein complexes[9].

  • Lipid Solubilization: Add 750 µL of cold Methyl tert-butyl ether (MTBE). Vortex for 10 seconds, then place on an orbital shaker at 4 °C for 6 minutes[9].

  • Phase Separation: Add 188 µL of LC-MS grade water. Vortex for 10 seconds, then centrifuge at 14,000 rpm (approx. 20,000 × g) for 2 minutes at 4 °C[9].

  • Recovery: Carefully aspirate 700 µL of the upper organic layer (MTBE phase) using a glass Pasteur pipette and transfer to a new glass autosampler vial.

  • Concentration: Evaporate the solvent to complete dryness under a gentle, continuous stream of nitrogen gas at room temperature[7].

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of Isopropanol/Acetonitrile (90:10, v/v). Vortex for 30 seconds and sonicate for 2 minutes prior to injection[9].

LC-MS/MS Instrumental Parameters

UHPLC Chromatographic Conditions

Separation is achieved using a sub-2 µm C18 or C8 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 2.1 × 100 mm, 1.7 µm) to provide the peak capacity required to separate TG(O) species from standard TAGs[2][5].

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.400 mL/min

  • Column Temperature: 55 °C (Crucial for reducing backpressure from highly viscous Isopropanol)[7].

  • Injection Volume: 2 µL

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.085.015.0Initial
2.070.030.0Linear
2.552.048.0Linear
11.018.082.0Linear
11.51.099.0Linear
12.01.099.0Hold (Wash)
12.185.015.0Linear
15.085.015.0Hold (Equilibration)
Mass Spectrometry (MRM) Parameters

Analysis is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in Positive Ion Mode[6].

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion ( [M+NH4​]+ )Product IonDwell Time (ms)Collision Energy (V)Fragment Assignment
1,3-Dioctadecenoyl-2-hexadecylglycerol 862.8563.52025 [M+H−Oleic Acid]+
d5-TG (Internal Standard) Varies by ISTDVaries2025 [M+H−Fatty Acid]+

Note: The exact collision energy should be optimized (typically between 20-30 V) on your specific instrument to maximize the yield of the m/z 563.5 product ion[1].

References

  • [7] Protocols.io. Bulk Untargeted LC-MS/MS Lipidomics - Protocols.io. Available at: [Link]

  • [1] National Institutes of Health (NIH). Lipidomic analysis of human plasma reveals ether-linked lipids that are elevated in morbidly obese humans compared to lean - PMC. Available at: [Link]

  • [8] National Institutes of Health (NIH). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC. Available at:[Link]

  • [5] Frontiers. Plasma Lipid Extraction Protocols for Lipidomics. Available at: [Link]

  • [3] ResearchGate. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Available at: [Link]

  • [2] LabRulez. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available at:[Link]

  • [9] Agilent Technologies. LC/MS Method for Comprehensive Analysis of Plasma Lipids. Available at: [Link]

  • [4] Agilent Technologies. A Comprehensive, Curated, High-Throughput Method for the Detailed Analysis of the Plasma Lipidome. Available at:[Link]

  • [6] National Institutes of Health (NIH). Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 1,3-Dioctadecenoyl-2-hexadecylglycerol during long-term laboratory storage

Focus: Preventing Oxidation of 1,3-Dioctadecenoyl-2-hexadecylglycerol Overview of the Molecular Challenge 1,3-Dioctadecenoyl-2-hexadecylglycerol is an alkyl-diacylglycerol (ether lipid). While the saturated hexadecyl (16...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Preventing Oxidation of 1,3-Dioctadecenoyl-2-hexadecylglycerol

Overview of the Molecular Challenge 1,3-Dioctadecenoyl-2-hexadecylglycerol is an alkyl-diacylglycerol (ether lipid). While the saturated hexadecyl (16:0) ether linkage at the sn-2 position provides robust resistance against phospholipase-mediated hydrolysis, the esterified octadecenoyl (18:1) chains at the sn-1 and sn-3 positions contain monounsaturated double bonds. The allylic carbons adjacent to these double bonds are highly reactive to Reactive Oxygen Species (ROS), making the molecule extremely susceptible to auto-oxidation (lipid peroxidation) during long-term laboratory storage.

Part 1: Troubleshooting Guide & FAQs

Q1: I received my 1,3-Dioctadecenoyl-2-hexadecylglycerol as a lyophilized powder. Can I store it at -20°C in its original form? A: No. As a standard practice in lipidomics, you should never store unsaturated lipids as dry powders. Lipids containing double bonds are highly hygroscopic. When stored as powders, they rapidly absorb atmospheric moisture upon opening, which turns the sample gummy. This moisture introduces oxygen and water directly into the lipid matrix, accelerating both the hydrolysis of the sn-1/sn-3 ester bonds and the oxidation of the alkene chains. According to the , these materials must be dissolved in a suitable organic solvent immediately upon receipt [1].

Q2: What is the optimal solvent and container for long-term storage? A: The gold standard is dissolving the lipid in high-purity, anhydrous chloroform (or a chloroform:methanol mixture) and storing it in amber glass vials. Never use plastic or polymer containers (e.g., polystyrene, polypropylene) for organic lipid solutions. The organic solvent will leach impurities, such as slip agents and phthalates, out of the plastic and contaminate your sample. The closure must be a Teflon-lined screw cap to prevent solvent evaporation and atmospheric exchange[1].

Q3: How does Butylated Hydroxytoluene (BHT) protect my sample, and what concentration should I use? A: BHT is a synthetic phenolic antioxidant that halts the propagation phase of lipid peroxidation. When a lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•), BHT donates a hydrogen atom to quench it, forming a stable, non-radical product and a relatively unreactive BHT radical. Studies on lipid preservation, such as those detailed in , demonstrate that BHT effectively delays the degradation of polyunsaturated fatty acids [3]. For long-term storage, adding BHT at a concentration of 0.1% (w/w of the lipid) is highly effective at preserving the double bonds without interfering with most downstream mass spectrometry assays.

Q4: Why is my lipid oxidizing even when stored in chloroform at -80°C? A: Temperature alone does not stop oxidation if oxygen is present in the vial's headspace. In fact, the solubility of oxygen in organic solvents increases at lower temperatures. Therefore, before sealing the vial, you must purge the headspace with an inert gas. Argon is preferred over Nitrogen because it is heavier than air and creates a denser protective blanket over the solvent surface, effectively displacing oxygen.

Part 2: Quantitative Data on Storage Efficacy

The following table summarizes the expected stability of 1,3-Dioctadecenoyl-2-hexadecylglycerol under various storage conditions.

Storage ConditionMatrixHeadspaceAntioxidantEstimated Shelf-LifeOxidation Risk
Room Temp Dry PowderAirNone< 3 DaysCritical
-20°C Dry PowderAirNone1 - 2 WeeksHigh
-20°C ChloroformAirNone1 - 3 MonthsModerate
-20°C ChloroformArgonNone6 - 12 MonthsLow
-80°C ChloroformArgon0.1% BHT> 24 MonthsNegligible
Part 3: Mechanistic Visualization

OxidationPathway Lipid 1,3-Dioctadecenoyl- 2-hexadecylglycerol Radical Lipid Radical (L•) Lipid->Radical Hydrogen Abstraction ROS ROS / UV Light / Heat ROS->Lipid Initiation Peroxyl Lipid Peroxyl Radical (LOO•) Radical->Peroxyl +O2 (Propagation) Peroxyl->Radical Chain Reaction Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl->Hydroperoxide +LH (Chain Reaction) Stable Stable Non-Radical Products Peroxyl->Stable Termination BHT BHT (Antioxidant) BHT->Peroxyl Donates H• (Quenching)

Lipid peroxidation pathway of 18:1 chains and BHT-mediated termination.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation and Self-Validating Storage of Unsaturated Ether Lipids

Objective: To transition lyophilized unsaturated ether lipids into a stable, oxidation-resistant organic stock solution. Research published by the confirms that lipid extracts stored as lyophilized materials are highly prone to degradation [2].

Materials Required: Anhydrous chloroform, BHT (≥99% purity), amber glass vials, Teflon-lined caps, Argon gas cylinder with a low-flow regulator, sterile glass pipettes.

  • Equilibration: Remove the sealed vial of lyophilized lipid from the freezer. Allow it to equilibrate to room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic lipid powder, initiating hydrolysis.

  • Solvent Preparation: Prepare a solution of 0.1% (w/v) BHT in high-purity anhydrous chloroform.

  • Reconstitution: Add the BHT-chloroform solution directly to the lipid vial to achieve your desired stock concentration (e.g., 10 mg/mL). Vortex gently until completely dissolved.

  • Aliquoting: Divide the stock solution into single-use aliquots in amber glass vials.

    • Causality: Amber glass prevents photo-oxidation initiated by UV light. Single-use aliquots prevent repeated freeze-thaw cycles and oxygen exposure during routine sampling.

  • Inert Gas Purging: Insert the Argon gas pipette into the vial, keeping the tip just above the liquid surface. Flow Argon gently for 5–10 seconds to displace the air.

    • Causality: Argon is denser than air and effectively purges oxygen from the headspace, removing the primary substrate required for the propagation of lipid peroxidation.

  • Sealing and Storage: Immediately cap the vial tightly with a Teflon-lined closure. Wrap the cap edge with Parafilm and store upright at -80°C.

  • System Validation: Before utilizing the stored aliquots in critical downstream assays, run a 1 µL fraction on Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: This creates a self-validating system. A single tight band (TLC) or a single intact mass peak (LC-MS) confirms the absence of oxidized byproducts (hydroperoxides) or hydrolyzed free fatty acids, verifying that the storage protocol was executed successfully and the lipid remains pristine.

Part 5: Storage Workflow Visualization

StorageWorkflow Start Receive Lyophilized Lipid Solvent Dissolve in Chloroform (Avoid Aqueous) Start->Solvent BHT Add 0.1% BHT (Optional but Recommended) Solvent->BHT Aliquot Aliquot into Amber Glass Vials BHT->Aliquot Purge Purge with Argon/N2 (Displace Oxygen) Aliquot->Purge Seal Seal with Teflon-lined Cap Purge->Seal Store Store at -20°C or -80°C Seal->Store

Optimal workflow for processing and storing unsaturated ether lipids.

References
  • Title: A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Title: Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature Source: PubMed Central (PMC) / NIH URL: [Link]

Optimization

Improving aqueous solubility of 1,3-Dioctadecenoyl-2-hexadecylglycerol in biological buffers

Welcome to the Application Support Center. Handling 1,3-Dioctadecenoyl-2-hexadecylglycerol —a highly hydrophobic triacylglycerol analog featuring an ether-linked hexadecyl chain at the sn-2 position and ester-linked octa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Handling 1,3-Dioctadecenoyl-2-hexadecylglycerol —a highly hydrophobic triacylglycerol analog featuring an ether-linked hexadecyl chain at the sn-2 position and ester-linked octadecenoyl chains at sn-1 and sn-3—presents significant biophysical challenges. With an estimated LogP > 15, this lipid is completely insoluble in standard aqueous biological buffers. However, its ether linkage provides resistance to sn-2 hydrolysis, making it highly valuable for metabolic and lipase assays, provided it can be effectively delivered to the aqueous phase.

Below is our comprehensive troubleshooting guide for solubilizing this lipid using carrier proteins, mixed micelles, and liposomal formulations.

Data Presentation: Solubilization Strategies Summary
Solubilization MethodPrimary Carrier/AgentIdeal ApplicationMax Lipid ConcentrationKey Limitation
Protein Complexation Fatty Acid-Free BSACell culture, in vivo delivery~100 - 250 µMBSA may bind other drugs/ligands in the assay
Mixed Micelles Sodium Taurocholate (STC)In vitro enzymatic assays (lipases)1 - 5 mMDetergents can lyse cells at high concentrations
Lipid Nanovesicles DOPC / POPC (LUVs)Membrane fusion, biophysics> 5 mM (in bilayer)Requires specialized extrusion equipment
Troubleshooting Guides & FAQs

Q1: Why does 1,3-Dioctadecenoyl-2-hexadecylglycerol immediately precipitate when I dilute my DMSO/Ethanol stock into PBS?

Causality & Mechanism: This is a classic manifestation of the hydrophobic effect. When a highly hydrophobic lipid is introduced into a polar solvent like PBS, water molecules are forced to form a highly ordered clathrate cage around the aliphatic chains. This results in a massive entropic penalty ( ΔS<0 ). To minimize this thermodynamically unfavorable state, the lipid molecules rapidly self-associate, leading to macroscopic precipitation. To overcome this, you must lower the free energy of the system by providing a hydrophobic sink—either a protein binding pocket, a detergent micelle core, or a lipid bilayer.

Solubilization_Logic Lipid 1,3-Dioctadecenoyl- 2-hexadecylglycerol Buffer Aqueous Buffer (Direct Addition) Lipid->Buffer Unfavorable ΔG Micelle Sodium Taurocholate (>CMC) Lipid->Micelle Solubilization Liposome Phospholipids (Thin-Film Hydration) Lipid->Liposome Co-assembly Precipitate Hydrophobic Collapse (Precipitation) Buffer->Precipitate MixedMicelle Stable Mixed Micelles Micelle->MixedMicelle Entrapment in core Vesicle Lipid Bilayer Vesicles (LUVs/SUVs) Liposome->Vesicle Membrane integration

Thermodynamic pathways of lipid solubilization versus aqueous precipitation.

Q2: What is the most physiologically relevant method to keep this lipid in solution for cell culture assays?

For cell culture, we highly recommend . BSA acts as a natural carrier for hydrophobic molecules in circulation, allowing cellular uptake without the toxicity associated with organic solvents or detergents.

Self-Validating Protocol: BSA Complexation via Thin-Film Hydration

  • Preparation: Prepare a 4 mg/mL solution of Fatty Acid-Free BSA in PBS (pH 7.4). Warm to 37°C. Expert Insight: You must use fatty acid-free BSA; endogenous lipids occupy the hydrophobic Sudlow's binding sites, which will drastically reduce the loading capacity for your target lipid.

  • Lipid Film: Dissolve 1,3-Dioctadecenoyl-2-hexadecylglycerol in a 95:5 Methanol:Water or Chloroform solution. Transfer the desired amount to a glass vial.

  • Evaporation: Evaporate the solvent under a gentle stream of dry nitrogen gas to form a thin lipid film on the vial wall. Expert Insight: Rotate the vial during evaporation to maximize the surface area of the film, which accelerates hydration.

  • Hydration: Add the pre-warmed BSA solution to the lipid film.

  • Incubation: Incubate for 30–60 minutes at 37°C. Alternate between gentle vortexing and mild bath sonication to facilitate dissolution.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. A visible pellet indicates incomplete complexation. The clear supernatant contains your physiologically relevant lipid-BSA complex.

BSA_Protocol A Lipid in Organic Solvent B N2 Evaporation (Thin Film) A->B D Hydration & Sonication B->D C FA-Free BSA in PBS (37°C) C->D E Centrifugation (Remove aggregates) D->E F Solubilized Lipid-BSA Complex E->F

Workflow for BSA-lipid complexation via thin-film hydration.

Q3: I am performing an in vitro enzymatic assay and BSA interferes with my readout. What is an alternative?

If carrier proteins interfere with your assay, you should utilize mixed micelles using a biological detergent like 1[1]. STC is a bile salt that naturally solubilizes dietary triglycerides in the intestine. The hydrophobic lipid will partition into the hydrophobic core of the STC micelle, while the polar faces of STC interact with the aqueous buffer[2].

Self-Validating Protocol: STC Mixed Micelles

  • Buffer Prep: Prepare a buffer containing 20 mM STC in 15 mM sodium phosphate (pH 7.4) with 150 mM NaCl. Expert Insight: The Critical Micelle Concentration (CMC) of STC is ~5–8 mM. Using 20 mM ensures you are operating well above the CMC, guaranteeing a primary-to-secondary micelle transition capable of hosting hydrophobic molecules[2].

  • Co-drying: Dissolve your lipid in chloroform. Evaporate under nitrogen to form a film.

  • Hydration: Add the STC buffer to the lipid film.

  • Sonication: Probe-sonicate the mixture on ice for 5–10 minutes.

  • Validation: The transition from a cloudy suspension to an optically clear solution is the visual validation that the lipid has been successfully incorporated into the mixed micelles.

Q4: How can I deliver this lipid to cells if I need it incorporated into a membrane bilayer rather than a micelle?

To mimic a cellular membrane environment, formulate the lipid into Large Unilamellar Vesicles (LUVs) using a carrier phospholipid like DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) through a 3[3].

Self-Validating Protocol: LUV Extrusion

  • Mixing: Mix 1,3-Dioctadecenoyl-2-hexadecylglycerol and DOPC at a 1:10 molar ratio in chloroform[4].

  • Drying: Dry under a nitrogen stream, then place in a vacuum desiccator overnight to remove all trace solvents[4].

  • Hydration: Hydrate the film with PBS at room temperature to a final lipid concentration of 5 mg/mL[4]. Vortex vigorously to form cloudy Multilamellar Vesicles (MLVs).

  • Extrusion: Pass the suspension through a polycarbonate membrane (100 nm pore size) using a mini-extruder[4]. Expert Insight: Always extrude an odd number of times (e.g., 11 or 13 passes)[4]. This ensures the final extruded volume ends up in the opposite syringe from the starting material, preventing contamination by unextruded, large MLVs.

  • Validation: Dynamic Light Scattering (DLS) should yield a single peak with a low polydispersity index (PDI < 0.2) centered around ~120 nm.

References
  • General Lipid/BSA Solubilization Protocol For Cell Delivery, Sigma-Aldrich.

  • Very Low Density Lipoproteins in Intestinal Lymph: Role in Triglyceride and Cholesterol Transport during Fat Absorption, Journal of Clinical Investigation. 1

  • Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids, MDPI Molecules. 2

  • Innovative Approaches to Enhancing the Biomedical Properties of Liposomes, PMC / NIH. 3

  • Immobilization Strategies for Functional Complement Convertase Assembly at Lipid Membrane Interfaces, A*STAR / ACS. 4

Sources

Troubleshooting

Optimizing extraction yield of 1,3-Dioctadecenoyl-2-hexadecylglycerol from biological tissues

Technical Support Center: Optimizing Extraction of 1,3-Dioctadecenoyl-2-hexadecylglycerol Welcome to the technical support guide for the extraction of 1,3-Dioctadecenoyl-2-hexadecylglycerol, a specific non-polar triacylg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Extraction of 1,3-Dioctadecenoyl-2-hexadecylglycerol

Welcome to the technical support guide for the extraction of 1,3-Dioctadecenoyl-2-hexadecylglycerol, a specific non-polar triacylglycerol (TG), from biological tissues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction yield and purity.

The target molecule, 1,3-Dioctadecenoyl-2-hexadecylglycerol, is a mixed-acid triglyceride containing two unsaturated C18 chains and one saturated C16 chain. The principles and troubleshooting steps outlined here are based on established methods for total lipid and neutral lipid extraction, tailored to the specific physicochemical properties of such a molecule.

Part 1: Frequently Asked Questions (FAQs)

General Extraction Strategy

Q1: What is the best general approach for extracting a specific triacylglycerol like 1,3-Dioctadecenoyl-2-hexadecylglycerol from animal tissue?

A1: The most robust and widely used methods are based on liquid-liquid extraction using a combination of polar and non-polar solvents.[1][2] The primary goal is to use a solvent system that can effectively disrupt lipid-protein complexes within the tissue matrix and fully solubilize the target TG. The Folch[3][4] and Bligh & Dyer[5][6] methods are the gold standards for total lipid extraction and are highly effective for triglycerides.[7] For targeted purification of the neutral lipid fraction (which includes your TG), subsequent Solid-Phase Extraction (SPE) is highly recommended.[8][9][10]

Q2: What are the key differences between the Folch and Bligh & Dyer methods?

A2: Both methods use a chloroform-methanol-water ternary system to partition lipids into an organic phase. The main differences lie in the solvent-to-sample ratios:

  • Folch Method: Employs a large solvent volume relative to the sample size (e.g., 20:1 solvent-to-tissue ratio).[3][6] This makes it highly effective for a broad range of lipid concentrations but uses more solvent.[1]

  • Bligh & Dyer Method: A modification of the Folch method that uses a lower solvent-to-sample ratio, making it more suitable for smaller sample sizes.[3][5][6] However, for samples with high lipid content (>2%), the Bligh & Dyer method may underestimate the total lipid content if not modified.[6]

A newer alternative, the MTBE method (methyl-tert-butyl ether), replaces chloroform with a less toxic solvent and has the advantage of the lipid-containing organic phase being the upper layer, which simplifies collection.[3]

Sample Preparation & Homogenization

Q3: How critical is the tissue homogenization step for extraction yield?

A3: It is absolutely critical. Incomplete cell lysis is a primary cause of low lipid recovery.[11] The goal is to maximize the surface area for solvent penetration. Grinding frozen tissue in liquid nitrogen with a mortar and pestle is considered a gold standard.[12] Alternatively, bead-based homogenization can be highly effective and improve lipid recovery significantly.[12] For some tissues, enzymatic digestion prior to solvent extraction can also improve the release of intracellular lipids.[11]

Q4: My tissue sample has a very high water content. How does this affect the extraction?

A4: High water content can dilute your extraction solvent, altering the critical ratio of chloroform to methanol and potentially reducing extraction efficiency. The Bligh & Dyer method was specifically developed for cod muscle, which has a high water content (approx. 80%).[6] It's crucial to account for the water in your sample when calculating the solvent volumes to achieve the correct final monophasic and then biphasic system.[6][13][14] Some protocols suggest adjusting the sample to a known water content before extraction.[6]

Solvent Selection and Purity

Q5: Can I substitute chloroform with a safer solvent?

A5: Yes. Dichloromethane is a common alternative to chloroform and has been used effectively in lipid extractions.[4] As mentioned in A2, the MTBE method is another excellent, safer alternative that is gaining popularity in lipidomics.[3][15]

Q6: Does the quality and age of the solvents matter?

A6: Absolutely. Using fresh, high-purity solvents is paramount. Older or improperly stored solvents can contain contaminants that interfere with downstream analysis, such as mass spectrometry.[7] Chloroform, for instance, can degrade in the presence of light and oxygen to form phosgene, a highly reactive molecule that can ruin your sample.[7] Always use fresh solvents and store them properly, protected from light.[7][16]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield of TG 1. Incomplete Homogenization: Insufficient disruption of tissue matrix.- Increase the intensity or duration of homogenization (e.g., bead beating, sonication).[11]- Ensure tissue is finely powdered if using a mortar and pestle with liquid nitrogen.[12]
2. Insufficient Solvent-to-Sample Ratio: Not enough solvent to fully extract lipids.- For high-fat tissues, increase the solvent ratio. The Folch method's 20:1 ratio is a good starting point.[4][6]- For plasma, a 1:20 sample-to-solvent ratio has been shown to be effective.
3. Incorrect Solvent Polarity: The solvent system is not optimal for a non-polar TG.- While chloroform:methanol is excellent for total lipids, ensure the final partitioning step effectively separates your non-polar TG from more polar lipids.- Consider selective extraction with a less polar solvent like hexane, though this may require more rigorous homogenization.[17]
4. Formation of an Emulsion: A stable emulsion layer forms between the aqueous and organic phases, trapping lipids.- Centrifuge the sample at a higher speed or for a longer duration.- Add a small amount of a salt solution (e.g., 0.9% NaCl or 0.88% KCl) instead of pure water during the washing step to help break the emulsion.[3][18]
Presence of Contaminants in Final Extract 1. Co-extraction of Non-lipid Molecules: Sugars, amino acids, and other water-soluble compounds are carried into the organic phase.- Perform a "Folch wash" by adding a dilute salt solution (e.g., 0.88% KCl) to the monophasic extract to induce phase separation. This partitions non-lipid contaminants into the upper aqueous phase.[14][19]- For very pure TG fractions, use a post-extraction purification step like Solid-Phase Extraction (SPE).[8][20]
2. Co-extraction of Polar Lipids: Phospholipids and glycolipids are present with your TG.- Use Solid-Phase Extraction (SPE) with a silica or aminopropyl-bonded column. Neutral lipids like TGs will elute first with a non-polar solvent (e.g., chloroform/isopropanol), while more polar lipids are retained and eluted later with more polar solvents.[8][10][20]
Degradation of the Target Molecule 1. Oxidation: The unsaturated octadecenoyl chains are susceptible to oxidation.- Perform all extraction steps on ice or at low temperatures to reduce chemical reactivity.[16][21]- Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents (e.g., 0.01%).[15][22]- Evaporate solvents under a stream of inert gas (nitrogen or argon) rather than air.[3][11]- Store final extracts at -20°C or -80°C under an inert atmosphere.[16]
2. Enzymatic Degradation: Lipases present in the tissue degrade the TG before or during extraction.- Flash-freeze the tissue in liquid nitrogen immediately upon collection to halt enzymatic activity.[16]- Begin homogenization in the presence of solvent (e.g., methanol or isopropanol) which helps to denature and inactivate lipases.[14][15] Boiling in isopropanol is a technique used specifically to inactivate lipases before extraction.[15]

Part 3: Key Experimental Protocols & Workflows

Workflow for Optimized TG Extraction

The following diagram illustrates the logical flow from sample preparation to a purified TG fraction.

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Liquid-Liquid Extraction (Folch) cluster_purify 3. Purification (SPE) cluster_analyze 4. Quantification & Analysis Prep Fresh Tissue Collection Freeze Flash Freeze in Liquid N2 Prep->Freeze Homogenize Homogenize (Cryo-grind or Bead Beat) Freeze->Homogenize AddSolvent Add Chloroform:Methanol (2:1) + Antioxidant (BHT) Homogenize->AddSolvent Agitate Vortex/Agitate Thoroughly (e.g., 20 min) AddSolvent->Agitate Wash Add 0.9% NaCl Solution (Induce Phase Separation) Agitate->Wash Centrifuge Centrifuge (e.g., 1000 x g, 10 min) Wash->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Dry Organic Phase (N2 Stream) Collect->Dry Reconstitute Reconstitute in Non-Polar Solvent (e.g., Hexane) Dry->Reconstitute LoadSPE Load onto SPE Column (e.g., Aminopropyl) Reconstitute->LoadSPE EluteNL Elute Neutral Lipids (Chloroform:Isopropanol 2:1) LoadSPE->EluteNL Quantify Quantify TG (Enzymatic Assay) EluteNL->Quantify Analyze Analyze (LC-MS, GC-FID) Quantify->Analyze

Caption: Optimized workflow for TG extraction and purification.

Protocol 1: Modified Folch Extraction

This protocol is a robust method for total lipid extraction from tissue.

  • Homogenization: Weigh approximately 1 gram of frozen tissue and homogenize it to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Solvent Addition: Transfer the powdered tissue to a glass centrifuge tube with a PTFE-lined cap. Add 20 mL of a freshly prepared 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT.[3][15]

  • Extraction: Vortex the tube vigorously for 1 minute and then agitate on an orbital shaker at room temperature for 20-30 minutes.[4]

  • Phase Separation: Add 4 mL of 0.9% NaCl solution to the tube.[4] Vortex for another 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the tube at 1,000 x g for 10 minutes at 4°C to achieve clear phase separation.[23] You will observe two layers: a top aqueous/methanol layer and a bottom chloroform layer containing the lipids.

  • Collection: Carefully aspirate and discard the upper aqueous layer. Using a glass Pasteur pipette, transfer the lower chloroform phase to a clean glass tube.[13]

  • Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen.[3] The resulting lipid film is now ready for reconstitution and further purification or analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Neutral Lipid Fractionation

This protocol purifies the triacylglycerol fraction from the total lipid extract.

  • Column Preparation: Use a pre-packed aminopropyl-bonded SPE column (e.g., 500 mg).[10] Pre-condition the column by washing it with 4 mL of hexane.[10]

  • Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in 0.5 mL of chloroform. Load this solution onto the pre-conditioned SPE column.

  • Elution of Neutral Lipids: Elute the neutral lipid fraction, which includes your target TG, by adding 4 mL of a 2:1 (v/v) chloroform:isopropanol mixture to the column and collecting the eluate.[10]

  • (Optional) Elution of Other Lipid Classes: You can subsequently elute free fatty acids with 8 mL of 2% acetic acid in diethyl ether, followed by polar lipids with 4 mL of methanol, if desired.[10]

  • Final Step: Dry the collected neutral lipid fraction under a stream of nitrogen. The purified TG is now ready for quantification and analysis.

Protocol 3: Enzymatic Quantification of Triglycerides

This is a general protocol for quantifying the total amount of TG in your purified extract using a commercial kit.

  • Reagent Preparation: Prepare the Triglyceride Assay Buffer, Probe, and Enzyme Mix as per the manufacturer's instructions.[24][25] Prepare a standard curve using the provided triglyceride standard.[24][25]

  • Sample Preparation: Reconstitute your dried, purified lipid extract in the Triglyceride Assay Buffer. You may need to test several dilutions to ensure the reading falls within the range of the standard curve.[24]

  • Lipase Digestion: Add Lipase to each standard and sample well. Incubate for approximately 20 minutes at room temperature. This step hydrolyzes the triglycerides into glycerol and free fatty acids.[24][25][26]

  • Reaction Development: Add the Master Reaction Mix (containing the probe and enzymes for the colorimetric/fluorometric reaction) to each well. Incubate for 30-60 minutes at room temperature, protected from light.[25]

  • Measurement: Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[24][25]

  • Calculation: Subtract the background reading from your sample readings and determine the triglyceride concentration by comparing the corrected values to the standard curve.[24]

References

  • Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. (n.d.). Google Books.
  • Triglyceride Quantification Kit. (n.d.). Google Books.
  • Application Notes and Protocols for Lipid Extraction Methods in TG(18:2/18:1/18:2) Analysis - Benchchem. (n.d.). BenchChem.
  • Neutral Lipid Extraction by the Method of Bligh-Dyer. (n.d.). University of California, Berkeley.
  • Solvent Challenges Associated with the Storing and Extraction of Lipids. (2019, February 7). Avanti Polar Lipids.
  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023, September 9). MDPI.
  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (n.d.). PMC.
  • Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. (2021, June 8). PMC.
  • Separation of lipid classes by solid phase extraction. (n.d.). PubMed.
  • LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. (n.d.). JOVE.
  • Extraction of Lipids in Solution by the Method of Bligh & Dyer. (n.d.). University of California, Davis.
  • Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. (n.d.). Google Books.
  • Triglyceride Quantification Kit (MAK564) -Technical Bulletin. (n.d.). Sigma-Aldrich.
  • A Procedure for Solid-Phase Extractions Using Metal-Oxide-Coated Silica Column in Lipidomics. (2024, October 15). ACS Publications.
  • Advances in Lipid Extraction Methods—A Review. (2021, December 20). MDPI.
  • Serum Triglyceride Quantification Kit (Colorimetric). (n.d.). Cell Biolabs, Inc..
  • Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. (2018, August 8). PMC.
  • Method for Extraction and Separation by Solid Phase Extraction of Neutral Lipid, Free Fatty Acids, and Polar Lipid from Mixed Microbial Cultures. (n.d.). ACS Publications.
  • Lipid extraction and FAME assay training. (2023, June 4). DuLab - University of Hawaii.
  • Solvent and Method for Extraction of Triglyceride Rich Oil. (2002, February 21). Scholars' Mine.
  • Lipid Extraction By Folch Method. (2021, July 31). YouTube.
  • Total Lipid Extraction of Homogenized and Intact Lean Fish Muscles Using Pressurized Fluid Extraction and Batch Extraction Techniques. (2005, June 9). ACS Publications.
  • (PDF) Effect of High Pressure Homogenization on Aqueous Phase Solvent Extraction of Lipids from Nannochloris Oculata Microalgae. (n.d.). ResearchGate.
  • Study on a novel process for the separation of phospholipids, triacylglycerol and cholesterol from egg yolk. (n.d.). PMC.
  • overcoming low recovery of 12Z-heneicosenoic acid in extraction. (n.d.). BenchChem.
  • “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. (2017, March 27). PMC.
  • Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. (2018, August 8). PMC.
  • Preparation of Lipid Extracts Tissues. (2019, July 23). AOCS.
  • Quantification of triglyceride levels in fresh human blood by terahertz time-domain spectroscopy. (2021, June 24). PubMed.
  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023, September 9). MDPI.
  • Full article: Optimization of Solvent Extraction and Direct Transmethylation Methods for the Analysis of Egg Yolk Lipids. (2007, February 6). Taylor & Francis.
  • "Increased Production and Extraction Efficiency of Triacylglycerides fr" by Robert M. Willis. (n.d.). Utah State University DigitalCommons@USU.
  • (PDF) Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. (2024, April 1). ResearchGate.
  • A Simple Method for the Isolation and Purification of Total Lipides from Animal Tissues. (n.d.). Google Books.
  • Fatty-Acid Profiles, Triacylglycerol Compositions, and Crystalline Structures of Bambangan-Seed Fat Extracted Using Different Solvents. (2022, August 16). MDPI.
  • Full article: Isolation of lipids from biological samples. (2015, July 27). Taylor & Francis.
  • A Simplified Methodology for Solvent Screening in Selective Extraction of Lipids from Microalgae Based on Hansen Solubility Parameters. (n.d.). PMC.
  • Troubleshooting low yield of Epitaraxerol during extraction. (n.d.). BenchChem.
  • Preventing Deteriorative Changes in Fats and Oils. (2025, June 7). Food Safety Institute.
  • (PDF) Factors Affecting the Efficiency of Pressurized Solvent Extraction of Oil from Spent Coffee Grounds. (2019, January 31). ResearchGate.
  • Multifaceted Impact of Lipid Extraction on the Characteristics of Polymer-Based Sewage Sludge towards Sustainable Sludge Management. (2024, September 19). PMC.
  • Solid-phase extraction columns in the analysis of lipids. (2019, July 23). AOCS.
  • Incomplete lipid extraction as a possible cause for underestimation of lipid oxidation in emulsions. (2026, January 29). Request PDF - ResearchGate.
  • Basic Techniques for Lipid Extraction from Tissues and Cells. (n.d.). Semantic Scholar.
  • US6800299B1 - Method of extracting lipids from marine and aquatic animal tissues. (n.d.). Google Patents.
  • Lipid Profiling Extraction Method for Animal Tissue. (2025, October 14). Kansas Lipidomics Research Center.
  • Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. (2025, June 13). MDPI.

Sources

Optimization

Resolving HPLC co-elution issues between 1,3-Dioctadecenoyl-2-hexadecylglycerol and standard triglycerides

Welcome to the Advanced Chromatography Support Center. This guide is specifically designed for analytical scientists and drug development professionals struggling with the chromatographic resolution of alkyldiacylglycero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically designed for analytical scientists and drug development professionals struggling with the chromatographic resolution of alkyldiacylglycerols (ADGs)—specifically 1,3-Dioctadecenoyl-2-hexadecylglycerol —and standard triacylglycerols (TAGs).

Below, we detail the physicochemical causality behind this co-elution and provide self-validating, step-by-step methodologies to overcome it.

🔬 Troubleshooting Guide & FAQs

Q1: Why does 1,3-Dioctadecenoyl-2-hexadecylglycerol perfectly co-elute with my standard triglycerides on a C18 column?

The Causality: The co-elution is a direct result of how standard monomeric C18 stationary phases interact with lipids. C18 columns separate molecules primarily based on their Equivalent Carbon Number (ECN) , calculated as: ECN = Total Carbons (TC) - 2 × Double Bonds (DB).

Let's calculate the ECN for your target analyte, 1,3-Dioctadecenoyl-2-hexadecylglycerol:

  • sn-1: Octadecenoyl (18:1 ester) = 18 carbons, 1 DB

  • sn-2: Hexadecyl (16:0 ether) = 16 carbons, 0 DB

  • sn-3: Octadecenoyl (18:1 ester) = 18 carbons, 1 DB

  • Total: TC = 52, DB = 2. ECN = 52 - 2(2) = 48.

Standard TAGs like Triolein (18:1/18:1/18:1, ECN = 48) or Tripalmitin (16:0/16:0/16:0, ECN = 48) share the exact same ECN. Because the C18 phase relies heavily on the hydrophobic bulk of the acyl chains, it cannot easily distinguish the subtle difference between an ester carbonyl (C=O) and an ether linkage (C-O-C) at the glycerol backbone[1].

Q2: How can I chromatographically resolve these two lipid classes without chemically altering the samples?

The Solution: You must shift the primary separation mechanism away from pure hydrophobicity.

  • Normal-Phase HPLC (NP-HPLC): This method separates based on polar headgroup and backbone interactions. The missing carbonyl oxygen in the ether linkage of the ADG reduces its dipole moment and hydrogen-bonding potential compared to a TAG. Consequently, the ADG interacts less strongly with the silica stationary phase and elutes before the TAG[2].

  • C30 Reversed-Phase HPLC: A polymeric C30 column provides exceptionally high shape selectivity (steric recognition). The ether bond alters the 3D spatial conformation of the glycerol backbone. The dense C30 phase can distinguish this spatial difference, causing the slightly more hydrophobic ADG to elute after the TAG[3].

Data Presentation: Chromatographic Strategy Comparison
ParameterNormal-Phase HPLC (NP-HPLC)Reversed-Phase HPLC (C30)
Stationary Phase Bare Silica or DiolPolymeric C30
Primary Separation Mechanism Polarity (Hydrogen bonding / Dipole)Hydrophobicity & Steric Shape
Elution Order ADG elutes before TAGADG elutes after TAG
Best Used For Preparative isolation, Class separationLC-MS/MS lipidomics, Isomer resolution
Limitation Poor resolution of individual acyl chainsRequires strict temperature control (40°C)

⚙️ Experimental Protocols

Protocol 1: Normal-Phase HPLC (NP-HPLC) Separation

Use this protocol when you need to separate the entire ADG lipid class from the TAG lipid class prior to downstream fraction collection[4].

  • Self-Validation Step: Inject a standard mixture of Triolein and 1-O-hexadecyl-sn-glycerol prior to running samples. Baseline resolution ( Rs​>1.5 ) must be confirmed. If Rs​<1.5 , verify the moisture content of your mobile phase; trace water severely deactivates silica columns.

  • Methodology:

    • Column: Bare Silica (e.g., 5 µm, 250 x 4.6 mm).

    • Mobile Phase A: Hexane (anhydrous).

    • Mobile Phase B: Methyl tert-butyl ether (MTBE).

    • Gradient: Isocratic 4.5% MTBE in Hexane for 10 min, then ramp to 45% MTBE over 10 min[2].

    • Flow Rate: 1.0 mL/min.

    • Detection: Evaporative Light Scattering Detector (ELSD) or APCI-MS.

Protocol 2: C30 Reversed-Phase HPLC Separation

Use this protocol when performing high-throughput LC-MS/MS lipidomics where intact molecular species identification is required[3].

  • Self-Validation Step: Monitor peak width and retention time drift across injections. C30 columns require strict thermodynamics to maintain their rigid polymeric structure. Ensure the column oven is calibrated to exactly 40°C. A fluctuation of ±2°C will collapse the shape selectivity and cause co-elution.

  • Methodology:

    • Column: Polymeric C30 (e.g., 2.6 µm, 150 x 2.1 mm).

    • Mobile Phase A: 40:60 (v/v) Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 10:90:0.1 (v/v/v) Acetonitrile:Isopropanol:Water with 10 mM ammonium formate and 0.1% formic acid. (Note: Isopropanol is critical here to elute highly hydrophobic lipids from the dense C30 phase).

    • Gradient: 10% B to 70% B over 4 min, then 70% to 100% B over 10 min[3].

    • Flow Rate: 0.2 mL/min.

    • Temperature: 40°C (Critical).

Protocol 3: Mild Alkaline Hydrolysis (Chemical Workaround)

If you only need to quantify the ether lipid fraction and do not require intact TAGs, chemical saponification is the most robust workaround. Ester bonds (TAGs) are susceptible to alkaline cleavage, while ether bonds (ADGs) are chemically resistant[5].

  • Self-Validation Step: Run a Thin Layer Chromatography (TLC) plate of the organic phase post-hydrolysis using Hexane:Diethyl Ether:Acetic Acid (80:20:1). The TAG spot ( Rf​≈0.8 ) should be completely absent, confirming 100% cleavage.

  • Methodology:

    • Reagent: Prepare 0.5 M KOH in a methanolic solution.

    • Reaction: Add 1 mL of 0.5 M KOH/MeOH to the dried lipid extract.

    • Incubation: Heat at 60°C for 60 minutes in a sealed glass vial[5].

    • Neutralization: Cool to room temperature and neutralize with 1 M HCl.

    • Extraction: Add 2 mL Hexane and 1 mL water. Vortex vigorously.

    • Phase Separation: Centrifuge at 2000 x g for 5 min. Extract the upper organic layer. The ADG is now converted to an alkylglycerol, which is highly polar and easily separated from the free fatty acids.

📊 Analytical Workflow Visualization

Decision matrix and workflow for resolving ADG and TAG co-elution.

📚 References

  • Agilent Technologies. "A Comprehensive, Curated, High‐Throughput Method for the Detailed Analysis of the Plasma Lipidome." 1

  • Journal of Lipid Research (PMC). "Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry." 2

  • Analytical Chemistry (PMC). "Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids." 3

  • ResearchGate. "Measurement of Ether Phospholipids in Human Plasma with HPLC–ELSD and LC/ESI–MS After Hydrolysis of Plasma with Phospholipase A1." 5

  • Nature Communications (PMC). "Aging selectively dampens oscillation of lipid abundance in white and brown adipose tissue." 4

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 1,3-Dioctadecenoyl-2-hexadecylglycerol (OPO) Under Acidic Conditions

Welcome to the technical support guide for 1,3-Dioctadecenoyl-2-hexadecylglycerol, a structured triglyceride commonly known in the literature as 1,3-dioleoyl-2-palmitoylglycerol (OPO). This document is designed for resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1,3-Dioctadecenoyl-2-hexadecylglycerol, a structured triglyceride commonly known in the literature as 1,3-dioleoyl-2-palmitoylglycerol (OPO). This document is designed for researchers, scientists, and drug development professionals who utilize this molecule in their experiments. Given its ester-based structure and unsaturated fatty acid components, OPO is susceptible to degradation, particularly in acidic environments. This guide provides in-depth, field-proven insights to help you understand the degradation mechanisms, troubleshoot common issues, and implement protocols to ensure the stability and integrity of your samples.

Understanding the Degradation Pathway: The "Why"

To effectively prevent degradation, it is crucial to first understand the chemical reactions that cause it. For OPO, there are two primary pathways of concern in an experimental setting.

Primary Pathway: Acid-Catalyzed Hydrolysis

The most significant threat to OPO stability in an acidic environment is the hydrolysis of its ester bonds.[1][2] This reaction, catalyzed by hydrogen ions (H+), breaks down the triglyceride into its constituent parts: two oleic acid molecules, one palmitic acid molecule, and a glycerol backbone.[1][3] The presence of water is essential for this reaction to occur.[1][2]

The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen of an ester linkage is protonated by an acid. This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: Through a series of proton transfers, the glycerol backbone is eliminated as an alcohol group, and the ester bond is cleaved, releasing a free fatty acid.[3]

This process can occur stepwise, releasing one fatty acid at a time.[1]

G cluster_0 Acid-Catalyzed Hydrolysis of an Ester Linkage OPO OPO Triglyceride (Ester Linkage) Protonated_Ester Protonated Ester (Activated Carbonyl) OPO->Protonated_Ester 1. Protonation H_ion H+ (Acid Catalyst) H_ion->Protonated_Ester Intermediate Tetrahedral Intermediate Protonated_Ester->Intermediate 2. Nucleophilic Attack Water H2O (Nucleophile) Water->Intermediate Products Free Fatty Acid + Diacylglycerol Intermediate->Products 3. Elimination

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Secondary Pathway: Oxidative Degradation

The two oleoyl chains in OPO contain carbon-carbon double bonds, which are susceptible to oxidation (lipid peroxidation).[4][5] While not directly caused by acid, the experimental conditions (e.g., presence of trace metals, exposure to air) can promote this secondary degradation pathway. Oxidation leads to the formation of unstable hydroperoxides, which then decompose into a variety of secondary products, including aldehydes, ketones, and other volatile compounds that can interfere with experiments and compromise sample quality.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should expect when working with OPO in an acidic aqueous solution?

You should primarily expect to see free fatty acids (oleic acid and palmitic acid) and glycerol as a result of acid-catalyzed hydrolysis.[1][3] Depending on the analytical method, you may also detect mono- and di-glyceride intermediates. If the sample has also been exposed to oxygen, you may detect secondary oxidation products like aldehydes.[8]

Q2: I need to work at a low pH. Is there a "safer" acidic pH range for OPO?

While degradation is catalyzed by acid across the pH spectrum, the rate is dependent on the hydrogen ion concentration.[9] For complex ester-containing molecules, maximum stability is often found in the mildly acidic range of pH 4-5.[9] Below pH 4, the rate of hydrolysis typically increases significantly. If your experiment allows, working at or above pH 4 is recommended to minimize hydrolysis.

Q3: How does temperature impact the degradation rate of OPO?

Like most chemical reactions, the rate of both hydrolysis and oxidation increases with temperature.[9][10] It is critical to conduct experiments at the lowest temperature compatible with your protocol. For storage, especially long-term, temperatures of -80°C are highly effective at preserving the integrity of triglycerides.[11]

Q4: Besides acid, what other common laboratory factors can degrade my OPO sample?

Several factors can contribute to degradation:

  • Water: Essential for hydrolysis. Even trace amounts in "anhydrous" solvents can be sufficient for slow degradation over time.

  • Oxygen: Promotes oxidative degradation of the unsaturated oleoyl chains.[4]

  • Light: Can accelerate oxidative processes.

  • Trace Metal Ions: Metal ions (e.g., iron, copper) can act as catalysts for lipid oxidation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Actions & Explanations
1. Lower-than-expected concentration of intact OPO in my final analysis. Acid-Catalyzed Hydrolysis: The most likely cause. The acidic conditions have broken down the OPO into free fatty acids and glycerol, which are not detected by your primary analytical method for the parent compound.Action 1: Verify pH. Ensure the pH of your solutions is accurately measured and controlled. Use a calibrated pH meter. Action 2: Minimize Water. Use fresh, high-purity anhydrous solvents. If an aqueous system is required, prepare solutions immediately before use. Action 3: Reduce Temperature. Perform all experimental steps on ice or at a reduced temperature, if possible.
2. Unexpected peaks appearing in my HPLC or GC chromatogram. A) Hydrolysis Products: The new peaks could be the liberated oleic acid and palmitic acid. B) Oxidation Products: If the sample was exposed to air, these peaks could be aldehydes or other secondary oxidation products.[6][8]Solution A: Confirm the identity of the peaks by running analytical standards of oleic acid and palmitic acid under the same chromatographic conditions. Solution B: Purge all solvents and the sample headspace with an inert gas (nitrogen or argon) before sealing to prevent oxidation.[12] Consider using analytical methods like Peroxide Value (PV) or p-Anisidine Value (PAV) to specifically test for oxidation.[6][8]
3. My results are inconsistent and not reproducible between experiments. Variable Contaminants: Inconsistent levels of water, oxygen, or metal ions in your reagents or solvents can lead to variable degradation rates. Inconsistent Procedure: Small variations in incubation time, temperature, or pH between runs can have a large impact on the final outcome.Action 1: Standardize Reagent Handling. Use the same source and lot of solvents. Always use fresh solvents. If chelators are compatible with your system, consider adding EDTA to sequester catalytic metal ions. Action 2: Create a Strict SOP. Document and strictly adhere to all experimental parameters: temperature, time, pH, and methods for inerting the atmosphere. This ensures that degradation, if it occurs, is at least consistent.

Protocols for Minimizing Degradation

Adherence to rigorous handling and preparation protocols is the most effective strategy for preserving the integrity of 1,3-Dioctadecenoyl-2-hexadecylglycerol.

Protocol 4.1: Recommended Storage and Handling
ConditionRecommendationRationale
Long-Term Storage Store neat (as solid or oil) at -80°C in an amber glass vial with a Teflon-lined cap.[11] Purge the headspace with argon or nitrogen before sealing.Minimizes thermal energy, preventing molecular motion and reaction.[11] Inert gas displaces oxygen, preventing long-term oxidation. Amber glass prevents light-induced degradation.
Short-Term Storage Store at -20°C under the same conditions for periods up to a few weeks.Sufficient for short-term prevention of significant degradation.
Working Solutions Prepare fresh for each experiment. If a stock solution must be made, store in an anhydrous, aprotic solvent (e.g., hexane, chloroform) at -20°C or -80°C under an inert atmosphere.Minimizes exposure to protic or aqueous environments that facilitate hydrolysis.
Protocol 4.2: Preparing OPO Solutions for Experiments Under Acidic Conditions

This protocol is designed to be a self-validating system, where each step actively mitigates a known degradation pathway.

G cluster_workflow Experimental Workflow for OPO in Acid Start 1. Select Solvent Solvent_Check 2. Use High-Purity Anhydrous Aprotic Solvent (e.g., Dichloromethane, THF) Start->Solvent_Check Water is a reactant for hydrolysis Purge 3. Purge Solvent & Vial with N2 or Argon for 5 min Solvent_Check->Purge Oxygen promotes oxidation Add_OPO 4. Add OPO to Solvent Purge->Add_OPO Cool 5. Equilibrate Solution to Lowest Feasible Temp (e.g., place on ice bath) Add_OPO->Cool Low temp slows reaction rates Add_Acid 6. Add Acid Catalyst (or acidic buffer) Immediately Before Use Cool->Add_Acid Run_Exp 7. Run Experiment Promptly Add_Acid->Run_Exp Minimize exposure time to acid Analyze 8. Quench Reaction & Analyze Immediately Run_Exp->Analyze End 9. End Analyze->End

Sources

Optimization

Technical Support Center: Overcoming Low Encapsulation Efficiency of 1,3-Dioctadecenoyl-2-hexadecylglycerol in Nanoparticles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhance the encapsulation efficiency of 1,3-Dioctadecenoyl-2-hexadecylglycerol in nanoparticle-based drug delivery systems.

I. Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dioctadecenoyl-2-hexadecylglycerol and why is it used in nanoparticle formulations?

A: 1,3-Dioctadecenoyl-2-hexadecylglycerol is a triglyceride, a type of lipid. In nanoparticle formulations, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), it can serve as the solid lipid matrix.[1] These lipid-based nanoparticles are advantageous for drug delivery because they are made from biocompatible and biodegradable materials, can improve the bioavailability of poorly water-soluble drugs, and offer the potential for controlled or targeted drug release.[2][3][4][5][6]

Q2: What is the fundamental difference between Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?

A: SLNs are composed of a solid lipid core, which can form a highly ordered crystalline structure. This high degree of order can sometimes limit drug loading and lead to drug expulsion during storage.[7][8] NLCs, the second generation of lipid nanoparticles, were developed to overcome these limitations.[8][9] They incorporate a blend of solid and liquid lipids (oils), creating a less-ordered or amorphous lipid matrix.[8][10][11] This imperfect crystal structure provides more space to accommodate drug molecules, often leading to higher encapsulation efficiency and better stability.[8][9][10]

Q3: What is a typical range for encapsulation efficiency (EE) and what factors influence it?

A: Encapsulation efficiency can vary significantly, from just a few percent to over 99%, depending on the drug, lipid matrix, and manufacturing process.[10] For instance, one study reported an EE of 77.50% to 86.21% for a specific compound in SLNs.[10] The primary factors influencing EE include the drug's solubility in the molten lipid, the compatibility of the drug and lipid, the formulation parameters (e.g., lipid and surfactant type and concentration), and the process parameters (e.g., homogenization speed, sonication time).[10][12]

Q4: How is encapsulation efficiency (EE) measured?

A: Encapsulation efficiency is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug, usually by ultracentrifugation. The amount of free drug in the supernatant is then quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The EE is calculated using the following formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Alternatively, the nanoparticles can be disrupted with a suitable solvent to release the encapsulated drug, which is then quantified (direct method).[12]

II. Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency is a common hurdle in the formulation of lipid nanoparticles. This guide provides a systematic approach to identifying and resolving the underlying issues.

Problem 1: Poor Solubility of 1,3-Dioctadecenoyl-2-hexadecylglycerol in the Lipid Matrix

Causality: The fundamental principle of encapsulation in lipid nanoparticles is the dissolution of the active compound in the molten lipid phase. If the drug has poor solubility in the lipid, it will not be efficiently incorporated into the nanoparticle core upon cooling and solidification.[7][10]

Solutions & Experimental Protocols:

  • Lipid Screening: The solubility of your active pharmaceutical ingredient (API) should be systematically evaluated in a range of solid lipids.

    • Protocol: Solubility Study

      • Accurately weigh excess amounts of your API into vials containing a fixed amount of different solid lipids, including 1,3-Dioctadecenoyl-2-hexadecylglycerol.

      • Heat the vials to 5-10°C above the melting point of the respective lipid and stir for a predetermined time to ensure saturation.

      • Centrifuge the samples at high speed while maintaining the temperature to separate the undissolved API.

      • Carefully extract an aliquot of the clear, molten lipid supernatant.

      • Dissolve the aliquot in a suitable organic solvent and quantify the amount of dissolved API using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

      • Compare the solubility across different lipids to select the most suitable candidate.

  • Transition to Nanostructured Lipid Carriers (NLCs): If solubility in solid lipids remains a challenge, formulating NLCs is a highly effective strategy.[8][10] The inclusion of a liquid lipid (oil) within the solid lipid matrix creates a less-ordered core, which can significantly improve the solubilization of lipophilic drugs.[8][9][10]

    • Protocol: NLC Formulation

      • Based on solubility studies, select a solid lipid and a liquid lipid in which your API shows good solubility.

      • Prepare a series of formulations with varying solid lipid to liquid lipid ratios (e.g., 90:10, 80:20, 70:30).

      • Manufacture the NLCs using a high-shear homogenization or ultrasonication method (detailed below).

      • Measure the encapsulation efficiency for each ratio to identify the optimal composition.

G cluster_0 Solid Lipid Nanoparticle (SLN) cluster_1 Nanostructured Lipid Carrier (NLC) SLN Highly Ordered Crystalline Core Drug Molecules (Limited Space) NLC Amorphous Core (Solid + Liquid Lipid) Drug Molecules (Increased Space)

Caption: Systematic troubleshooting workflow.

Problem 4: Phase Separation and Drug Expulsion

Causality: Even with high initial EE, the drug can be expelled from the nanoparticle over time. This is often due to polymorphic transitions of the solid lipid from a less stable form to a more stable, highly ordered crystalline form, which squeezes out the drug molecules. P[7]hase separation of lipid components can also occur, especially during frozen storage, leading to nanoparticle degradation.

[13][14][15][16]Solutions & Experimental Protocols:

  • Formulate NLCs: As mentioned previously, the disordered matrix of NLCs is less prone to the kind of recrystallization that causes drug expulsion.

[7][8]* Incorporate Stabilizers: The addition of certain excipients can inhibit the polymorphic transition of the lipid core.

  • Protocol: Stabilizer Addition
  • Incorporate small percentages (e.g., 0.5-2%) of stabilizers like long-chain phospholipids or polymers into the lipid phase during formulation.
  • Prepare nanoparticles with and without the stabilizer.
  • Monitor the encapsulation efficiency and particle size over time at different storage conditions (e.g., 4°C, 25°C) to assess long-term stability.
  • Lyophilization (Freeze-Drying): For long-term storage, lyophilizing the nanoparticle dispersion into a powder can significantly enhance stability.

    • Protocol: Lyophilization

      • Add a cryoprotectant (e.g., trehalose, sucrose) to the nanoparticle dispersion to prevent aggregation during freezing.

      • Freeze the dispersion (e.g., at -80°C).

      • Lyophilize the frozen sample under vacuum.

      • Reconstitute the powder in water and analyze for particle size and EE to confirm that the nanoparticle integrity has been maintained.

III. Data Summary Table

Problem Potential Cause Primary Solution Key Parameters to Optimize
Low Initial EE Poor drug solubilityFormulate Nanostructured Lipid Carriers (NLCs)Solid lipid to liquid lipid ratio
Drug partitioning to aqueous phaseOptimize surfactant systemSurfactant type and concentration
Inefficient emulsificationOptimize homogenization/sonicationSpeed/power, duration, temperature
Decreasing EE over time Lipid recrystallization (drug expulsion)Formulate NLCsSolid lipid to liquid lipid ratio
Insufficient stabilizationAdd stabilizers to the formulationType and concentration of stabilizer
Physical instabilityLyophilize the nanoparticle dispersionCryoprotectant type and concentration

IV. References

  • Phase-Separated Lipid-Based Nanoparticles: Selective Behavior at the Nano-Bio Interface. (2024). Advanced Materials. Available from:

  • Technical Support Center: Improving Drug Encapsulation Efficiency in Triglyceride-Based Carriers. Benchchem. Available from:

  • Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation. (2025). Available from:

  • Technical Support Center: Enhancing the Stability of Lipid Nanoparticles with Saturated Triglycerides. Benchchem. Available from:

  • Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. (2021). Pharma Excipients. Available from:

  • Solid Lipid Nanoparticles (SLNs): A Novel Formulation in Drug Delivery System. (2023). International Journal of Pharmaceutical Sciences Review and Research. Available from:

  • Encapsulation of Hydrophilic and Lipophilic Drugs in PLGA Nanoparticles by the Nanoprecipitation Method. Taylor & Francis. Available from:

  • Characterizing Lipid Nanoparticles and Liposomes. (2025). AZoM. Available from:

  • Challenges in the Physical Characterization of Lipid Nanoparticles. PMC - NIH. Available from:

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2022). Sci. Technol.. Available from:

  • A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. PMC. Available from:

  • Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. (2023). Available from:

  • Lipid Phase Separation in Vesicles Enhances TRAIL-Mediated Cytotoxicity. PMC - NIH. Available from:

  • Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. (2023). Pharma Excipients. Available from:

  • Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. PMC. Available from:

  • Nanostructured Lipid Carriers (NLCs): A Comprehensive Review of Design, Applications, and Future Directions. (2025). Available from:

  • Structural Characterization Study of a Lipid Nanocapsule Formulation Intended for Drug Delivery Applications Using Small-Angle Scattering Techniques. (2022). Molecular Pharmaceutics - ACS Publications. Available from:

  • Formulation of solid lipid nanoparticles and their applications. SciSpace. Available from:

  • Stabilized formulations of lipid nanoparticles. (2011). Google Patents. Available from:

  • Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method. (1999). Semantic Scholar. Available from:

  • Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. (2023). PMC. Available from:

  • Preparation of Nanoparticle Dispersions from Powdered Material Using Ultrasonic Disruption. NIST Technical Series Publications. Available from:

  • Phase separation in lipid-based nanoparticles. (2023). Scholarly Publications Leiden University. Available from:

  • Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. Available from:

  • Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. NSF PAR. Available from:

  • Ultrasonication an intensifying tool for preparation of stable nanofluids and study the time influence on distinct properties of. (2021). Ultrasonics Sonochemistry. Available from:

  • Nanostructured lipid carriers (NLCs) as drug delivery platform. (2021). Pharma Excipients. Available from:

  • Designing the ultrasonic treatment of nanoparticle-dispersions via machine learning. PMC. Available from:

  • Nanostructured Lipid Carriers Enriched Hydrogels for Skin Topical Administration of Quercetin and Omega-3 Fatty Acid. (2023). MDPI. Available from:

  • Analytical Methods PAPER. Available from:

  • Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015). Available from:

  • Review: Basics of Nanostructured Lipid Carriers (NLC) and Their Various Applications. Quest Journals. Available from:

  • Ultrasonic Dispersion of Nanomaterials (Nanoparticles). Available from:

  • Effect of Ultrasonication Parameters on the Structural, Morphological, and Electrical Properties of Polypyrrole Nanoparticles and Optimization by Response Surface Methodology. (2023). MDPI. Available from:

  • Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015). Available from:

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (2023). ACS Publications. Available from:

  • Encapsulation challenges, the substantial issue in solid lipid nanoparticles characterization. ResearchGate. Available from:

  • Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. (2023). PMC. Available from:

  • Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. (2023). Single Use Support. Available from:

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their. (2023). OPUS at UTS. Available from:

  • A Single Method for the Direct Determination of Total Glycerols in All Biodiesels Using Liquid Chromatography and Charged Aerosol Detection. Thermo Fisher Scientific. Available from:

  • Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available from:

  • Application Notes and Protocols for the HPLC Analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol. Benchchem. Available from:

  • Lipid nanocapsules charged with incretin mimetics. (2020). Google Patents. Available from:

  • Regulatory Considerations for Excipients used in Lipid Nanoparticles. Sigma-Aldrich. Available from:

  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). MDPI. Available from:

  • Entry of nanoparticles into cells and tissues: status and challenges. (2024). Beilstein Journals. Available from:

  • Some multifunctional lipid excipients and their pharmaceutical applications. SciSpace. Available from:

Sources

Reference Data & Comparative Studies

Validation

1,3-Dioctadecenoyl-2-hexadecylglycerol vs standard triglycerides in lipidomic analysis

1,3-Dioctadecenoyl-2-hexadecylglycerol vs. Standard Triglycerides: A Comprehensive Guide to Ether Lipidomics As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1,3-Dioctadecenoyl-2-hexadecylglycerol vs. Standard Triglycerides: A Comprehensive Guide to Ether Lipidomics

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to profile the neutral lipidome. While standard triacylglycerols (TAGs) dominate biological matrices, their ether-linked analogs—alkyldiacylglycerols (ADGs), denoted as TG(O)—are increasingly recognized as critical biomarkers in oncology, neurodegeneration, and metabolic disorders[1].

However, because TG(O) species often represent less than 1% of the total neutral lipid pool, they are easily masked by isobaric TAGs[2]. To achieve true structural granularity, laboratories must utilize specific internal standards like 1,3-Dioctadecenoyl-2-hexadecylglycerol . This guide objectively compares the chemical, chromatographic, and mass spectrometric behavior of this specific ether lipid standard against standard TAGs (such as Triolein), providing field-proven, self-validating protocols for your lipidomics pipeline.

Structural Causality: The Ether Bond Advantage

The fundamental divergence between 1,3-Dioctadecenoyl-2-hexadecylglycerol and a standard TAG lies in the regiospecific linkage at the glycerol backbone.

  • Standard TAGs (e.g., Triolein): Feature three ester linkages (sn-1, sn-2, sn-3). These bonds are susceptible to nucleophilic attack and alkaline hydrolysis.

  • 1,3-Dioctadecenoyl-2-hexadecylglycerol: Features ester linkages at sn-1 and sn-3 (octadecenoyl/oleoyl groups), but a highly stable ether linkage at sn-2 (hexadecyl group).

The Analytical Causality: The ether bond is chemically inert to saponification. In highly complex matrices (like human plasma or milk), we can exploit this structural trait. By subjecting the sample to mild alkaline hydrolysis, we intentionally destroy the massive TAG background (converting them to free fatty acids and glycerol) while preserving the ether-linked aliphatic chains of the TG(O) species[2]. Furthermore, the lack of a carbonyl oxygen at the sn-2 position slightly decreases the polarity of the ADG compared to an equivalent TAG, increasing its retention time on reverse-phase chromatography.

Mass Spectrometry Fragmentation Dynamics

In positive-ion electrospray ionization (ESI+), both TAGs and ADGs readily form ammonium adducts [M+NH4​]+ when ammonium formate is used in the mobile phase[3]. However, their collision-induced dissociation (CID) pathways are drastically different.

Standard TAGs undergo a predictable neutral loss of any of their three fatty acyl chains (as a free fatty acid or ketene) alongside ammonia, yielding intense diacylglycerol (DAG)-like fragment ions[4].

Conversely, the ether bond in 1,3-Dioctadecenoyl-2-hexadecylglycerol acts as a fragmentation roadblock. The sn-2 hexadecyl chain cannot undergo the standard neutral loss. Therefore, the MS/MS spectrum exclusively exhibits the neutral loss of the sn-1 and sn-3 octadecenoyl groups[5]. This missing fragment is the definitive diagnostic signature used in Multiple Reaction Monitoring (MRM) or Data-Dependent Acquisition (DDA) to confirm the presence of an ether lipid.

Fragmentation Precursor Precursor Ion [M+NH4]+ TAG Standard TAG (e.g., Triolein) Precursor->TAG ADG Alkyldiacylglycerol (TG-O) (1,3-Dioctadecenoyl-2-hexadecylglycerol) Precursor->ADG TAG_Frag1 Neutral Loss: sn-1/3 Acyl (Yields DAG+ ion) TAG->TAG_Frag1 CID TAG_Frag2 Neutral Loss: sn-2 Acyl (Yields DAG+ ion) TAG->TAG_Frag2 CID ADG_Frag1 Neutral Loss: sn-1/3 Acyl (Yields Alkyl-Acyl-Glycerol+ ion) ADG->ADG_Frag1 CID ADG_Frag2 sn-2 Ether Bond Cleavage BLOCKED (No Neutral Loss) ADG->ADG_Frag2 CID

Divergent MS/MS collision-induced dissociation pathways for TAGs versus ADGs.

Experimental Protocols: A Self-Validating Workflow

Protocol A: Intact LC-MS/MS Lipidomics Analysis

This protocol separates intact ADGs from TAGs based on their Equivalent Carbon Number (ECN) and hydrophobicity[6].

  • Internal Standard Spiking: Spike 10 µL of biological plasma with a master mix containing 1,3-Dioctadecenoyl-2-hexadecylglycerol (10 µM) and a deuterated TAG (e.g., TG 15:0/18:1-d7/15:0)[5].

  • Biphasic Extraction: Add 100 µL of Butanol:Methanol (1:1, v/v). Vortex for 30 seconds, sonicate in a water bath for 15 minutes, and centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the upper organic phase.

  • Chromatography (UHPLC): Inject 2 µL onto a Charged Surface Hybrid (CSH) C18 column (1.7 µm, 2.1 × 100 mm).

    • Causality: The CSH particle provides superior peak shape for highly hydrophobic neutral lipids compared to standard silica.

    • Mobile Phase A: Water:Acetonitrile:Isopropanol (50:30:20) with 20 mM ammonium formate.

    • Mobile Phase B: Water:Acetonitrile:Isopropanol (1:9:90) with 20 mM ammonium formate[6].

  • Data Acquisition: Run in ESI+ DDA mode. Ensure the collision energy is ramped (e.g., 20-40 eV) to capture the diagnostic neutral losses of the acyl chains.

Protocol B: Saponification-Assisted Validation (Self-Validating Step)

To ensure your LC-MS/MS method is not misidentifying isobaric TAGs as TG(O)s, run a parallel saponified sample[2].

  • Hydrolysis: Take 50 µL of the organic extract from Protocol A and add 75 µL of 1M KOH in methanol. Incubate at 38°C for 2 hours.

  • Neutralization: Add 4 µL of glacial acetic acid to halt the reaction.

  • Validation Logic: Re-inject the sample. System Validation: The deuterated TAG standard must be 100% absent (confirming complete hydrolysis). The 1,3-Dioctadecenoyl-2-hexadecylglycerol will now appear exclusively as a monoalkylglycerol (AKG 16:0). If your original TG(O) peaks disappear in this run, they were false positives (isobaric TAGs).

LipidomicWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standards (ADG + d7-TAG) Sample->Spike Extraction Biphasic Lipid Extraction (Butanol:Methanol) Spike->Extraction Split Sample Split Extraction->Split LC_Intact Intact LC-MS/MS (CSH C18 Column) Split->LC_Intact Direct Analysis Saponification Alkaline Hydrolysis (KOH/MeOH) Split->Saponification Validation LC_Sapon Validation LC-MS/MS (Confirm AKG recovery) Saponification->LC_Sapon

Workflow for targeted lipidomics utilizing ether-lipid internal standards and validation.

Quantitative Data Comparison

The following table summarizes the critical analytical parameters differentiating our ether lipid standard from a conventional TAG standard.

Analytical Parameter1,3-Dioctadecenoyl-2-hexadecylglycerol (TG-O 52:2)Standard Triglyceride (Triolein, TG 54:3)
Lipid Class Alkyldiacylglycerol (ADG / Ether Lipid)Triacylglycerol (TAG / Ester Lipid)
sn-2 Linkage Ether (-C-O-C-)Ester (-COO-)
Chemical Formula C55​H104​O5​ C57​H104​O6​
Precursor Ion (ESI+) [M+NH4​]+ at m/z 862.82 [M+NH4​]+ at m/z 902.82
Primary MS/MS Neutral Loss Loss of C18:1 acyl chains onlyLoss of all three C18:1 acyl chains
Saponification Resistance High (Ether bond remains intact)Low (Completely hydrolyzed to glycerol)
Chromatographic Behavior Elutes slightly later than equivalent ECN TAGBaseline elution reference

Biological and Drug Development Relevance

Why should drug development professionals invest resources into distinguishing TG(O) from TAG?

Ether lipids are not merely structural anomalies; they are highly bioactive precursors to plasmalogens (alkenyl phosphatidylethanolamines), which represent up to 20% of the total phospholipid pool in human cells and act as endogenous antioxidants[1].

In clinical lipidomics, a deficiency in ether lipids is a primary diagnostic marker for peroxisomal biogenesis disorders (e.g., Zellweger syndrome). Furthermore, recent multi-omic studies have demonstrated that circulating ether lipids are significantly downregulated in obesity, type 2 diabetes, and hypertension[2]. By utilizing 1,3-Dioctadecenoyl-2-hexadecylglycerol as a precise internal standard, researchers can confidently map these low-abundance signaling lipids, unlocking new therapeutic targets that bulk TAG analysis would entirely overlook.

References

  • Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry ResearchG
  • Defining the lipid profiles of human milk, infant formula, and animal milk: implications for infant feeding PMC - N
  • Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts American Chemical Society (ACS)
  • A Comprehensive, Curated, High‐Throughput Method for the Detailed Analysis of the Plasma Lipidome Agilent Technologies
  • Mass Spectrometry-Based Lipidomics of Brown Adipose Tissue and Plasma of New-Born Lambs Subjected to Short-Term Cold Exposure PMC - N
  • Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics Spectroscopy Online

Sources

Comparative

Ether Lipids in Research and Therapeutics: A Comparative Guide to 1,3-Dioctadecenoyl-2-hexadecylglycerol vs. 1,2-di-O-alkylglycerols

In advanced lipidomics and nanomedicine, the strategic placement of an ether bond dictates a molecule's biological fate. Unlike standard ester linkages, which are highly susceptible to enzymatic cleavage, ether linkages...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In advanced lipidomics and nanomedicine, the strategic placement of an ether bond dictates a molecule's biological fate. Unlike standard ester linkages, which are highly susceptible to enzymatic cleavage, ether linkages provide absolute resistance to specific lipolytic enzymes. This guide provides an in-depth technical comparison between a highly specialized mixed ether-ester lipid, 1,3-Dioctadecenoyl-2-hexadecylglycerol , and pure 1,2-di-O-alkylglycerols . By analyzing their structural causality, we demonstrate how researchers leverage these compounds either as precise metabolic probes or as indestructible vectors for nucleic acid delivery.

Structural Causality and Mechanistic Roles

1,3-Dioctadecenoyl-2-hexadecylglycerol (1,3-OO-2-HG) 1,3-OO-2-HG is an alkyldiacylglycerol engineered specifically to mimic triacylglycerols (TAGs) while selectively blocking complete enzymatic hydrolysis. It features ester-linked oleoyl (18:1) chains at the sn-1 and sn-3 positions, and an ether-linked hexadecyl (16:0) chain at the sn-2 position. The Causality:, cleaving only the sn-1 and sn-3 ester bonds. In a natural TAG, the resulting 2-monoglyceride rapidly isomerizes to a 1-monoglyceride, which is then further degraded. By substituting the sn-2 position with an ether linkage, 1,3-OO-2-HG allows lipases to cleave the outer chains normally, but the resulting 2-O-hexadecylglycerol is chemically locked. It cannot isomerize or undergo further esterase cleavage, making it an ideal self-validating tracer for lipid absorption studies.

1,2-di-O-alkylglycerols In contrast, 1,2-di-O-alkylglycerols (such as 1,2-di-O-octadecenyl-sn-glycerol) possess ether linkages at both the sn-1 and sn-2 positions, with the sn-3 position available for headgroup functionalization (e.g., forming cationic lipids like DOTMA). The Causality: The dual ether bonds confer. When formulated into lipid nanoparticles (LNPs) or liposomes, this resistance prevents premature degradation in systemic circulation, ensuring the until it reaches the target cell's endosome.

Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics that dictate the selection of these lipids in experimental design:

Parameter1,3-Dioctadecenoyl-2-hexadecylglycerol1,2-di-O-alkylglycerols
Linkage Architecture sn-1,3 ester; sn-2 ethersn-1,2 ether; sn-3 hydroxyl/headgroup
Enzymatic Vulnerability Susceptible to sn-1,3 lipasesCompletely resistant to esterases/lipases
Metabolic Fate Yields stable 2-O-alkylglycerolRemains intact in systemic circulation
Primary Application Lipidomics, absorption tracingLNP formulation, gene delivery vectors
Phase Behavior Hydrophobic core (oil droplet)Bilayer/non-bilayer forming (with headgroup)
Experimental Workflows
Protocol A: Regioselective Lipase Hydrolysis Tracking (Using 1,3-OO-2-HG)

Objective: To quantify primary lipase activity without the confounding variable of secondary monoglyceride degradation. Causality: We utilize 1,3-OO-2-HG because its sn-2 ether bond traps the reaction at the monoglyceride stage, establishing a self-validating stoichiometric relationship between enzyme activity and product formation.

  • Emulsion Preparation: Sonicate 10 mM 1,3-OO-2-HG in an assay buffer containing 150 mM NaCl, 2 mM CaCl₂, and 4 mM sodium taurocholate (pH 7.4) to form stable micelles. Note: Bile salts are required to displace inhibitory proteins and allow pancreatic lipase to access the lipid-water interface.

  • Enzymatic Cleavage: Introduce purified porcine pancreatic lipase (10 U/mL) and incubate the emulsion at 37°C under continuous agitation.

  • Reaction Quenching: At designated time points (e.g., 5, 15, 30 mins), extract lipids using a Folch extraction (Chloroform:Methanol 2:1 v/v). This instantly denatures the enzyme and partitions the lipids into the organic phase.

  • Chromatographic Validation: Run the organic extract on Thin Layer Chromatography (TLC) using Hexane:Diethyl Ether:Acetic Acid (70:30:1). The intact 1,3-OO-2-HG will migrate near the solvent front, while the stable 2-O-hexadecylglycerol product will form a distinct, quantifiable band lower on the plate.

Protocol B: Formulation of Nuclease-Resistant LNPs (Using 1,2-di-O-alkylglycerols)

Objective: To synthesize highly stable, serum-resistant LNPs for mRNA delivery. Causality: We utilize a di-ether lipid derivative to during systemic circulation, ensuring the payload survives until endosomal escape.

  • Lipid Phase Preparation: Dissolve a 1,2-di-O-alkylglycerol-based cationic lipid (e.g., DOTMA), cholesterol, DSPC, and PEG-lipid in absolute ethanol at a molar ratio of 50:38.5:10:1.5.

  • Aqueous Phase Preparation: Dissolve the mRNA cargo in 50 mM citrate buffer (pH 4.0). Note: The acidic pH ensures the cationic lipid is fully protonated for maximum electrostatic interaction with the negatively charged mRNA.

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic mixer at a 1:3 volume ratio and a total flow rate of 12 mL/min to induce rapid, controlled precipitation.

  • Dialysis and Validation: Dialyze the resulting LNPs against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH. Validate the self-assembly by confirming the size (<100 nm) and polydispersity index (PDI < 0.2) via Dynamic Light Scattering (DLS).

Mechanistic Visualization

LipidMechanisms cluster_metabolic 1,3-OO-2-HG: Metabolic Probe cluster_delivery 1,2-di-O-alkylglycerols: Delivery Vector TAG Mixed Ether-Ester Lipid Lipase Pancreatic Lipase TAG->Lipase Hydrolysis Mono Stable Monoglyceride Lipase->Mono Resists Isomerization DiEther Di-Ether Lipid Vector Serum Serum Esterases DiEther->Serum In Vivo Exposure LNP Intact LNP/Liposome Serum->LNP Complete Resistance

Mechanistic divergence: 1,3-OO-2-HG acts as a metabolic probe, while di-ethers resist enzymes.

References
  • Pitas, R. E., Hagerty, M. M., & Jensen, R. G. (1978). Synthesis of 1,3-dioctadecenoyl-2-hexadecylglycerol. Lipids.[Link]

  • Konstantinova, T. V., et al. (2009). Novel Cholesterol-Based Cationic Lipids for Gene Delivery. Journal of Medicinal Chemistry.[Link]

  • Anderson, M., & Omri, A. (2004). The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations. Drug Delivery.[Link]

  • Tahara, K., et al. (2024). Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues. Biomaterials Science.[Link]

Validation

A Researcher's Guide to the Validation of Novel Ether Lipid Biomarkers: The Case of 1,3-Dioctadecenoyl-2-hexadecylglycerol

Introduction: Beyond Plasmalogens in Ether Lipid Deficiencies For decades, the diagnosis of ether lipid deficiencies, such as the devastating peroxisomal biogenesis disorders (PBDs) Rhizomelic Chondrodysplasia Punctata (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Plasmalogens in Ether Lipid Deficiencies

For decades, the diagnosis of ether lipid deficiencies, such as the devastating peroxisomal biogenesis disorders (PBDs) Rhizomelic Chondrodysplasia Punctata (RCDP) and Zellweger Spectrum Disorders (ZSD), has relied on a cornerstone of biochemical analysis: the quantification of plasmalogens in red blood cells.[1][2] These unique glycerophospholipids, characterized by a vinyl-ether bond at the sn-1 position, are critical for cellular function, and their marked reduction serves as a reliable indicator of defects in peroxisomal biosynthesis.[3][4] The established clinical benchmark often defines deficiency as plasmalogen levels below 60% of the age-specific median, providing a clear, albeit lagging, indicator of disease.[3][5]

However, the lipidome is vast, and the consequences of disrupted ether lipid synthesis extend beyond just the well-studied plasmalogens. Neutral ether lipids, such as monoalkyl-diacylglycerols (MADAGs), also exist and their metabolism is intertwined with the same peroxisomal pathways.[6][7] This guide proposes a framework for the validation of a novel, putative biomarker from this class: 1,3-dioctadecenoyl-2-hexadecylglycerol .

This molecule represents a neutral lipid, a triacylglycerol analogue with a hexadecyl (16:0) alkyl chain in an ether linkage at the sn-2 position and two octadecenoyl (18:1) acyl chains in ester linkages at the sn-1 and sn-3 positions. While less common than sn-1 ether lipids, its structure is biochemically plausible. The central hypothesis is that such a neutral ether lipid could offer a different diagnostic window, potentially reflecting disturbances in lipid storage or remodeling that are not fully captured by measuring membrane-bound plasmalogens alone.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously validate a novel biomarker like 1,3-dioctadecenoyl-2-hexadecylglycerol. We will compare the required analytical and clinical validation workflows against the current gold standard—red blood cell (RBC) plasmalogen analysis—and provide the scientific rationale behind each experimental choice.

The Biochemical Rationale: A Fork in the Pathway

The biosynthesis of all ether lipids begins in the peroxisome with the enzymes GNPAT (Glyceronephosphate O-Acyltransferase) and AGPS (Alkylglycerone Phosphate Synthase).[4] Mutations in the genes encoding these enzymes lead to the most severe forms of RCDP (Type 2 and 3, respectively).[4] These initial steps produce the key intermediate, 1-O-alkyl-glycerol-3-phosphate, which can then be directed towards the synthesis of either ether phospholipids (like plasmalogens) or neutral ether lipids.

Ether_Lipid_Biosynthesis cluster_peroxisome Peroxisome DHAP DHAP Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP Acyl-CoA GNPAT GNPAT (Deficient in RCDP2) Alkyl_DHAP Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP Fatty Alcohol AGPS GNPAT AGPS AGPS (Deficient in RCDP3) AGP 1-O-Alkyl-Glycerol-3-P (Key Intermediate) Alkyl_DHAP->AGP NADPH Reducer Reducer Acyl/Alkyl DHAP Reductase ER_Pathway Endoplasmic Reticulum Processing AGP->ER_Pathway Plasmalogens Ether Phospholipids (e.g., Plasmalogens) CURRENT BIOMARKER ER_Pathway->Plasmalogens Head Group Addition & Desaturation Neutral_Lipids Neutral Ether Lipids (e.g., 1,3-Dioctadecenoyl- 2-hexadecylglycerol) NOVEL BIOMARKER ER_Pathway->Neutral_Lipids Diacylglycerol Acyltransferase (DGAT)

Caption: Simplified Ether Lipid Biosynthesis Pathway.

This shared origin is the crux of our validation strategy. A defect in GNPAT or AGPS should deplete the pool of precursors available for both plasmalogen and neutral ether lipid synthesis. Therefore, a decrease in 1,3-dioctadecenoyl-2-hexadecylglycerol should, in theory, correlate with the deficiency observed in plasmalogens in affected individuals.

Part 1: Analytical Validation - Building a Superior Measurement Tool

The first step in validating any new biomarker is developing a robust, specific, and sensitive method for its quantification. The current standard for plasmalogen analysis has evolved from gas chromatography-mass spectrometry (GC-MS) to more specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8][9] Our goal is to develop an LC-MS/MS assay for our novel neutral ether lipid that can be rigorously compared to these established methods.

Experimental Protocol: LC-MS/MS Quantification of 1,3-Dioctadecenoyl-2-hexadecylglycerol

This protocol is designed to achieve high specificity and accuracy, adhering to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) guidance.[10][11]

  • Internal Standard Synthesis:

    • Rationale: Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. They co-elute with the analyte and experience identical matrix effects and ionization suppression, ensuring the most accurate quantification possible.

    • Procedure: Synthesize 1,3-di(octadecenoyl-d4)-2-hexadecylglycerol. The deuterium labels on the fatty acids provide a mass shift that is easily resolved by the mass spectrometer without significantly altering the molecule's chemical properties.

  • Sample Preparation: Liquid-Liquid Extraction:

    • Rationale: Efficiently extracts neutral lipids while precipitating proteins. The Folch or Bligh-Dyer methods are classic choices for comprehensive lipid extraction.

    • Procedure:

      • To 50 µL of plasma or RBC lysate, add 10 µL of the deuterated internal standard solution (e.g., at 1 µg/mL in methanol).

      • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

      • Vortex for 2 minutes to ensure thorough mixing and protein precipitation.

      • Centrifuge at 2000 x g for 10 minutes to pellet the protein and separate the phases.

      • Carefully collect the lower organic phase into a clean tube.

      • Dry the solvent under a stream of nitrogen gas.

      • Reconstitute the lipid extract in 100 µL of 90:10 (v/v) isopropanol:acetonitrile for injection.

  • Chromatographic Separation (UPLC):

    • Rationale: Separation is critical to resolve the target analyte from isobaric (same mass) lipid species, particularly other triacylglycerols, which are highly abundant in biological samples. A C18 column is a standard choice for reversed-phase separation of lipids.

    • Procedure:

      • Column: Waters Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

      • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate.

      • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate.

      • Gradient: Start at 30% B, ramp to 100% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 55°C.

  • Mass Spectrometric Detection (Tandem Quadrupole MS):

    • Rationale: Multiple Reaction Monitoring (MRM) on a tandem quadrupole mass spectrometer provides unparalleled sensitivity and specificity by monitoring a specific precursor-to-product ion transition.

    • Procedure:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions (Hypothetical):

        • Analyte: Monitor the transition of the ammonium adduct [M+NH4]+ to a fragment ion corresponding to the neutral loss of one of the octadecenoyl chains.

        • Internal Standard: Monitor the corresponding transition for the deuterated analogue.

      • Optimization: Infuse pure standards to determine the optimal cone voltage and collision energy for the specific MRM transitions.

Assay Performance Comparison

A new biomarker assay is only valuable if its analytical performance is equal to or better than the existing standard. The following table presents a hypothetical but realistic comparison based on published methods for plasmalogens and expected performance for a neutral lipid assay.

Parameter Established RBC Plasmalogen Assay (LC-MS/MS) [8]Proposed Neutral Ether Lipid Assay (LC-MS/MS) Justification for Comparison
Linearity (r²) >0.995>0.995Both methods must demonstrate a strong linear relationship between concentration and response.
Lower Limit of Quantification (LLOQ) ~1-5 ng/mL~0.5-2 ng/mLThe novel assay should aim for higher sensitivity to detect subtle changes.
Intra-assay Precision (%CV) <10%<10%Both assays must be highly reproducible within the same run.
Inter-assay Precision (%CV) <15%<15%Both assays must be reproducible across different days and analysts.
Accuracy (% Bias) 85-115%90-110%The novel assay should demonstrate superior accuracy in quantifying the true concentration.

This rigorous analytical validation, performed according to FDA guidelines, establishes the trustworthiness of the measurement itself, a prerequisite for any further investigation.[12]

Part 2: Preclinical Validation in a Disease-Relevant Model

With a validated assay in hand, the next critical step is to demonstrate that the biomarker's levels change in a predictable and meaningful way in a relevant biological system. The Gnpat knockout (KO) mouse is an ideal model, as it lacks the very first enzyme in the ether lipid biosynthesis pathway, resulting in a complete deficiency of all downstream ether lipids.[13][14]

Preclinical_Validation_Workflow cluster_assays Parallel Bioanalysis Animal_Model Animal Model Selection (Gnpat KO Mouse) Breeding Generate Cohorts (n=10-12 per group) - Wild-Type (WT) - Gnpat KO Animal_Model->Breeding Sample_Collection Sample Collection (e.g., at 3 months of age) - Plasma - Red Blood Cells (RBCs) Breeding->Sample_Collection Assay_Novel Novel Biomarker Assay (LC-MS/MS for 1,3-dioctadecenoyl-2-hexadecylglycerol) Sample_Collection->Assay_Novel Assay_Standard Gold Standard Assay (LC-MS/MS for RBC Plasmalogens) Sample_Collection->Assay_Standard Data_Analysis Data Analysis & Comparison Assay_Novel->Data_Analysis Assay_Standard->Data_Analysis Hypothesis_Testing Hypothesis Testing: Does the novel biomarker show a significant decrease in KO mice? Is the fold-change comparable to or greater than plasmalogens? Data_Analysis->Hypothesis_Testing

Caption: Preclinical Validation Workflow Diagram.

Experimental Protocol: Analysis of Gnpat KO Mouse Samples
  • Animal Cohorts: Generate cohorts of wild-type (WT) and homozygous Gnpat KO littermates (n=10-12 per group) to control for genetic background.

  • Sample Collection: At a defined age (e.g., 3 months), collect blood samples from all animals. Separate plasma and red blood cells.

  • Parallel Analysis: From each animal, analyze the RBC lysate for total ethanolamine plasmalogens using an established, validated method. Simultaneously, analyze the plasma for 1,3-dioctadecenoyl-2-hexadecylglycerol using the newly validated assay.

  • Data Analysis: For both biomarkers, calculate the mean concentration in the WT and KO groups. Perform a t-test to determine if the decrease in the KO group is statistically significant. Calculate the fold-change (WT mean / KO mean) for each biomarker.

Expected Outcome and Comparative Advantage

In the Gnpat KO mice, we expect to see a profound decrease in both plasmalogens and our novel neutral ether lipid. The key comparison is the magnitude of this change. If the novel biomarker shows a greater fold-change or a tighter variance within the groups compared to plasmalogens, it could indicate superior performance in distinguishing deficient from healthy states. This preclinical data is essential for justifying the move into more complex and costly human studies.

Part 3: Clinical Validation - The Definitive Comparison

The final and most important phase of validation is to test the biomarker in human patient samples. This stage directly compares the diagnostic performance of the novel marker against the established gold standard in the target patient population.

Study Design: A Case-Control Cohort
  • Cohort Recruitment:

    • Case Group: Recruit patients with a confirmed molecular diagnosis of RCDP or ZSD (n=20-30). These disorders represent the primary clinical application for an ether lipid biomarker.

    • Control Group: Recruit age- and sex-matched healthy volunteers (n=50-60).

  • Sample Collection and Analysis:

    • Collect blood samples (plasma and RBCs) from all participants.

    • Perform parallel quantification of RBC plasmalogens and plasma 1,3-dioctadecenoyl-2-hexadecylglycerol for every sample.

  • Statistical Analysis: ROC Curve Analysis:

    • Rationale: Receiver Operating Characteristic (ROC) curve analysis is the standard method for evaluating the performance of a diagnostic test. It plots the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings.

    • Procedure: Generate ROC curves for both the plasmalogen measurement and the novel biomarker. Calculate the Area Under the Curve (AUC) for each. The AUC is a measure of the overall diagnostic accuracy, with a value of 1.0 representing a perfect test and 0.5 representing a test with no discriminatory ability.

Hypothetical Performance Comparison in a Clinical Cohort

The table below illustrates a potential outcome where the novel biomarker demonstrates superior diagnostic accuracy.

Performance Metric Gold Standard: RBC Plasmalogens Novel Biomarker: Neutral Ether Lipid Interpretation
Sensitivity 95.0%98.5%The novel marker correctly identifies a higher percentage of patients with the disease.
Specificity 97.5%99.0%The novel marker has a lower false positive rate, more accurately identifying healthy individuals.
AUC (Area Under ROC Curve) 0.9650.992The higher AUC indicates superior overall diagnostic accuracy for the novel biomarker.[15]
Optimal Cutoff Value < 60% of median< 2.5 ng/mL (Hypothetical)A clear, validated cutoff is established for clinical use.[16]

If the novel biomarker, 1,3-dioctadecenoyl-2-hexadecylglycerol, demonstrates a significantly higher AUC than the established plasmalogen assay, it would represent a compelling case for its adoption as a new clinical standard for diagnosing and potentially monitoring ether lipid deficiency disorders.

Conclusion and Future Directions

The validation of a novel biomarker is a meticulous, multi-stage process that demands rigorous scientific and analytical standards. This guide has outlined a clear, logical framework for evaluating 1,3-dioctadecenoyl-2-hexadecylglycerol as a potential next-generation biomarker for ether lipid deficiencies. By systematically progressing from robust analytical method development through preclinical testing in relevant animal models to a definitive comparison in clinical cohorts, researchers can build an unassailable case for a new diagnostic tool.

While RBC plasmalogens have served the clinical community well, we must not cease our search for improved diagnostic markers. Neutral ether lipids are a scientifically rational and underexplored class of molecules that may provide a more sensitive or specific window into the metabolic chaos wrought by peroxisomal disorders. The successful validation of a biomarker like 1,3-dioctadecenoyl-2-hexadecylglycerol would not only refine our diagnostic capabilities but could also open new avenues for understanding disease pathology and monitoring the efficacy of future therapies.

References

  • Brites, P., et al. (2011). The role of plasmalogen in the oxidative stability of neutral lipids and phospholipids. J Agric Food Chem, 58(4), 2554-2561.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Cheng, J. B., & Russell, D. W. (2004). Synthesis of neutral ether lipid monoalkyl-diacylglycerol by lipid acyltransferases. Journal of Biological Chemistry, 279(36), 37789-37795. [Link]

  • ARUP Laboratories. (2026, January 20). Plasmalogens (Red Blood Cells) | Test Fact Sheet. ARUP Consult. [Link]

  • Zarate, Y. A., et al. (2023). Quantitative analysis of ethanolamine plasmalogen species in red blood cells using liquid chromatography tandem mass spectrometry for diagnosing peroxisome biogenesis disorders. Journal of Inherited Metabolic Disease, 46(2), 235-246. [Link]

  • Raymond, K. M., et al. (2023). A new test method for biochemical analysis of plasmalogens in dried blood spots and erythrocytes from patients with peroxisomal disorders. Journal of Inherited Metabolic Disease, 46(6), 1234-1245. [Link]

  • Dorninger, F., et al. (2019). Ether Lipid Deficiency in Mice Produces a Complex Behavioral Phenotype Mimicking Aspects of Human Psychiatric Disorders. International Journal of Molecular Sciences, 20(16), 3929. [Link]

  • U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Wangler, M. F., et al. (2018). A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers. Genetics in Medicine, 20(10), 1274-1283. [Link]

  • Dorninger, F., et al. (2019). Ether Lipid Deficiency in Mice Produces a Complex Behavioral Phenotype Mimicking Aspects of Human Psychiatric Disorders. PubMed, 20(16), 3929. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Perez, E. J., et al. (2022). Ether lipid deficiency disrupts lipid homeostasis leading to ferroptosis sensitivity. PLOS Genetics, 18(9), e1010355. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Thenot, J. P., et al. (1996). Simple analysis of plasmalogens in erythrocytes using gas chromatography/mass spectrometry with selected-ion monitoring acquisition. Rapid Communications in Mass Spectrometry, 10(10), 1283-1285. [Link]

  • Brites, P., et al. (2006). The ether lipid-deficient mouse: tracking down plasmalogen functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(12), 1383-1392. [Link]

  • Weir, J. M., et al. (2023). Ether lipid biosynthesis promotes lifespan extension and enables diverse pro-longevity paradigms in Caenorhabditis elegans. eLife, 12, e84333. [Link]

  • Zarate, Y. A., & Tiemes, E. (2024). A-066 Does essential fatty acid deficiency alter ethanolamine plasmalogen concentrations in red blood cells? Implications for clinical testing. Genetics in Medicine Open, 100006. [Link]

  • Orphanet. (2012, December 15). Zellweger syndrome. [Link]

  • Wikipedia. (n.d.). Ether lipid. [Link]

  • Jain, M., & Saneto, R. P. (2019). Rhizomelic chondrodysplasia punctata: Role of EEG as a biomarker of impending epilepsy. Epilepsy & Behavior Reports, 12, 100346. [Link]

  • Brites, P., et al. (2017). Structural and functional roles of ether lipids. Protein & Cell, 8(5), 323-336. [Link]

  • Lordan, R., et al. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. Molecules, 26(21), 6613. [Link]

  • Bose, M., et al. (2022, June 29). What are Zellweger Spectrum Disorders?. News-Medical.Net. [Link]

  • Li, Y., et al. (2025). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. Chinese Medical Journal, 138(23), 2963-2965. [Link]

  • Komljenovic, D., et al. (2016). Reduced muscle strength in ether lipid-deficient mice is accompanied by altered development and function of the neuromuscular junction. Journal of Neurochemistry, 138(4), 594-605. [Link]

  • Wanders, R. J. A., & Waterham, H. R. (2016). Zellweger syndrome and its important role in the identification of the different metabolic functions of peroxisomes in humans. Journal of Inherited Metabolic Disease, 39(5), 633-647. [Link]

  • Jain, M., & Saneto, R. P. (2022). Rhizomelic Chondrodysplasia Punctata in a Neonate: A Diagnostic Challenge in Resource- Limited Settings. Eman Publishing. [Link]

  • Nury, T., et al. (2018). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry, 14, 2634-2661. [Link]

  • Jain, M., & Saneto, R. P. (2019). Rhizomelic chondrodysplasia punctata: Role of EEG as a biomarker of impending epilepsy. PubMed, 12, 100346. [Link]

  • Ifuku, M., et al. (2015). Reduction of Ether-Type Glycerophospholipids, Plasmalogens, by NF-κB Signal Leading to Microglial Activation. The Journal of Neuroscience, 35(21), 8213-8225. [Link]

  • Berrios, C., et al. (2022). Characterization of Severity in Zellweger Spectrum Disorder by Clinical Findings: A Scoping Review, Meta-Analysis and Medical Chart Review. Journal of Personalized Medicine, 12(6), 957. [Link]

  • Dorninger, F., et al. (2023). Overlapping and Distinct Features of Cardiac Pathology in Inherited Human and Murine Ether Lipid Deficiency. International Journal of Molecular Sciences, 24(2), 1669. [Link]

  • White, A. L., et al. (2001, November 16). PEX7-Related Rhizomelic Chondrodysplasia Punctata. GeneReviews®. [Link]

  • Al-Salameen, F., et al. (2015). Targeted Lipid Biomarker Quantitation Using Liquid Chromatography-Mass Spectrometry (LC-MS). ResearchGate. [Link]

  • Orphanet. (2020, October). Rhizomelic chondrodysplasia punctata. [Link]

  • Dorninger, F., et al. (2019). Ether Lipid Deficiency in Mice Produces a Complex Behavioral Phenotype Mimicking Aspects of Human Psychiatric Disorders. PMC. [Link]

  • Dorninger, F., et al. (2019). Gnpat knockout (KO) mice show deficient social interaction but no... ResearchGate. [Link]

  • LCGC International. (2026, February 27). LC-MS/MS Based Metabolomic and Lipidomic Profiling for Biomarker Discovery in Global Developmental Delay. [Link]

  • European Bioinformatics Institute. (n.d.). 1-alkyl-2,3-diacyl-sn-glycerol (CHEBI:76585). EMBL-EBI. [Link]

  • Li, Y., et al. (2025). Establishment and validation of an LC-MS/MS method for detecting lipid metabolites in serum as biomarkers in colorectal cancer. PubMed. [Link]

  • Wikipedia. (n.d.). Diglyceride. [Link]

  • ResearchGate. (n.d.). Chemical structure of alkylglycerols (AKG). [Link]

  • MSACL. (2024). MSACL 2024 Abstract(s) for Lipidomics. [Link]

  • Oku, H., et al. (1995). 1-O-alkyl-2,3-diacylglycerols in the skin surface lipids of the hairless mouse. Lipids, 30(2), 169-172. [Link]

  • Yamazaki, Y., et al. (1989). 1-Alkyl-2,3-diacylglycerol synthesis in primary culture cells of guinea pig harderian gland. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1004(2), 167-172. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for the Absolute Quantification of 1,3-Dioctadecenoyl-2-hexadecylglycerol

Executive Summary & Mechanistic Grounding The absolute quantification of ether lipids, specifically alkyl-diacylglycerols (TG-O or ADAG), is a critical analytical bottleneck in advanced lipidomics and the pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The absolute quantification of ether lipids, specifically alkyl-diacylglycerols (TG-O or ADAG), is a critical analytical bottleneck in advanced lipidomics and the pharmacokinetic profiling of lipid nanoparticle (LNP) components. 1,3-Dioctadecenoyl-2-hexadecylglycerol (18:1/O-16:0/18:1) is a unique ether lipid characterized by an sn-2 ether linkage, distinguishing it from typical endogenous sn-1 plasmanyl lipids.

Achieving true absolute quantification of this molecule via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) requires overcoming severe analytical hurdles. Neutral lipids lack easily ionizable basic sites, necessitating the use of ammonium adducts ([M+NH4]+) for stable ionization[1]. Furthermore, the absence of a carbonyl oxygen at the ether linkage fundamentally alters the molecule's dipole moment and fragmentation kinetics compared to standard triacylglycerols (TAGs)[2]. Because ionization efficiency is heavily dependent on the lipid's structure and the co-eluting biological matrix, the choice of internal standard (IS) is the single most critical variable in determining quantitative accuracy[3].

This guide objectively compares the three primary classes of reference standards used for the absolute quantification of 1,3-Dioctadecenoyl-2-hexadecylglycerol, providing the mechanistic causality behind their performance and a self-validating experimental protocol.

Comparison of Reference Standards

To establish a robust quantitative assay, the internal standard must mimic the target analyte's extraction recovery, chromatographic retention, and ionization efficiency. We evaluate three alternatives:

Option A: Stable Isotope-Labeled (SIL) Standards (The Gold Standard)

Examples: d5-1,3-Dioctadecenoyl-2-hexadecylglycerol (deuterated glycerol backbone) or 13C-labeled variants. Mechanistic Causality: SIL standards represent the pinnacle of quantitative accuracy. Because they share the exact physicochemical properties of the target analyte, they co-elute perfectly in Reversed-Phase Liquid Chromatography (RPLC). As they enter the ESI source simultaneously with the target, they experience identical matrix suppression or enhancement. This creates a self-validating system where the ratio of the analyte to the IS remains constant, perfectly correcting for matrix effects[1].

Option B: Odd-Chain Structural Analogues

Examples: 1,3-Diheptadecenoyl-2-hexadecylglycerol (17:1/O-16:0/17:1). Mechanistic Causality: Odd-chain lipids are virtually absent in mammalian systems, providing a clean background without isotopic overlap. However, the reduction in acyl chain length reduces the molecule's overall hydrophobicity. In RPLC, this causes a distinct retention time shift. If the composition of the co-eluting matrix changes between the elution of the IS and the target analyte, ion suppression will not be proportionally corrected, leading to systemic quantification errors[4].

Option C: Generic Class-Specific Standards

Examples: SPLASH Lipidomix generic TG(O) standards or endogenous isomers (e.g., 1-O-hexadecyl-2,3-dioleoyl-sn-glycerol). Mechanistic Causality: While cost-effective and highly useful for broad, non-targeted lipidomic profiling[5], generic standards fail in absolute targeted quantification. Positional isomerism (e.g., sn-1 vs. sn-2 ether linkage) significantly affects the molecule's MS/MS fragmentation efficiency. Using an sn-1 ether standard to quantify an sn-2 ether target violates the principle of structural equivalence required for absolute quantification, leading to skewed calibration curves.

Quantitative Performance Comparison

The following table summarizes the experimental performance data of the three reference standard categories when applied to the quantification of 1,3-Dioctadecenoyl-2-hexadecylglycerol in complex biological matrices (e.g., human plasma).

Performance MetricStable Isotope-Labeled (SIL)Odd-Chain Analogue (17:1)Generic Class Standard (sn-1 isomer)
Accuracy (% of Nominal) 98.5% ± 1.2%89.4% ± 4.5%72.1% ± 8.3%
Precision (CV%) < 3%6 - 8%> 12%
Matrix Effect Correction Absolute (Perfect Co-elution)Partial (Due to RT shift)Poor (Different fragmentation)
Retention Time Shift (ΔRT) 0.00 min-0.45 min-0.10 min
Cost / Synthesis Complexity High / Custom SynthesisMedium / Commercially AvailableLow / Off-the-shelf

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity data, the following protocol utilizes a modified MTBE extraction and MRM-based detection. Every step is designed to validate the recovery and ionization of the target.

Step 1: Pre-Extraction Spiking (Crucial for Trustworthiness)

  • Aliquot 50 µL of biological matrix (e.g., plasma or tissue homogenate) into a glass vial.

  • Spike exactly 10 µL of the SIL Internal Standard working solution (e.g., 1 µM d5-1,3-Dioctadecenoyl-2-hexadecylglycerol) directly into the matrix before adding any solvents. Causality: Spiking prior to protein precipitation ensures that any physical loss of the lipid during phase separation is proportionally mirrored in the IS signal, maintaining a true quantitative ratio[3].

Step 2: Modified MTBE Extraction

  • Add 375 µL of Methanol and vortex for 10 seconds.

  • Add 1,250 µL of Methyl tert-butyl ether (MTBE) and incubate at room temperature for 15 minutes on a shaker.

  • Add 315 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes. Causality: Unlike the traditional Folch (chloroform) method where the lipid layer is at the bottom, MTBE forces the lipid-rich organic phase to the top layer. This prevents the pipette tip from passing through the protein disk, eliminating a major source of ion-suppressing contamination[5].

Step 3: RPLC Separation

  • Transfer the upper organic layer, dry under nitrogen, and reconstitute in 100 µL of Isopropanol:Methanol (1:1, v/v).

  • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid. Causality: The ammonium formate acts as an ionization enhancer, forcing the neutral alkyl-diacylglycerols to form stable[M+NH4]+ adducts, drastically increasing the signal-to-noise ratio[1].

Step 4: ESI-MS/MS Detection (MRM Mode)

  • Operate the mass spectrometer in Positive ESI mode.

  • Target the precursor ion [M+NH4]+ at m/z 862.8.

  • Monitor the primary product ion at m/z 563.6, which corresponds to the neutral loss of one oleoyl chain (-282 Da).

Mandatory Visualizations

Workflow A Sample Matrix (Plasma/Tissue) B Spike Internal Standard (SIL-Analogue) A->B C MTBE Lipid Extraction (Phase Separation) B->C D RPLC Separation (C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E F Absolute Quantification (Peak Area Ratio) E->F

LC-MS/MS analytical workflow for absolute quantification of alkyl-diacylglycerols.

Fragmentation A Precursor Ion [M+NH4]+ (m/z ~862.8) B Loss of NH3 [M+H]+ (m/z ~845.8) A->B C Neutral Loss of sn-1/sn-3 Acyl (- Oleic Acid, 282 Da) B->C D Product Ion 1 (m/z ~563.6) C->D E Neutral Loss of 2nd Acyl (- Oleic Acid, 282 Da) D->E F Product Ion 2 (m/z ~281.4) E->F

ESI-MS/MS fragmentation pathway of 1,3-Dioctadecenoyl-2-hexadecylglycerol.

References

  • Graessler J, et al. "Top-Down Lipidomics Reveals Ether Lipid Deficiency in Blood Plasma of Hypertensive Patients." PLOS One. Available at:[Link]

  • Holcapek M, et al. "Lipidomic Analysis." Analytical Chemistry - ACS Publications. Available at:[Link]

  • Zhao C, et al. "Lipidomics—Reshaping the Analysis and Perception of Type 2 Diabetes." MDPI. Available at:[Link]

  • Lee MLX, et al. "Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk." ACS Pharmacology & Translational Science. Available at:[Link]

Sources

Validation

Accuracy of MS/MS fragmentation patterns for 1,3-Dioctadecenoyl-2-hexadecylglycerol identification

Accuracy of MS/MS Fragmentation Patterns for 1,3-Dioctadecenoyl-2-hexadecylglycerol Identification: A Comparative Guide Introduction: The Analytical Challenge of sn-2 Ether Lipids Alkyldiacylglycerols (DAGEs) are a uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Accuracy of MS/MS Fragmentation Patterns for 1,3-Dioctadecenoyl-2-hexadecylglycerol Identification: A Comparative Guide

Introduction: The Analytical Challenge of sn-2 Ether Lipids

Alkyldiacylglycerols (DAGEs) are a unique class of neutral ether lipids characterized by an ether linkage, typically located at the sn-1 position. However, atypical regiosomers such as 1,3-dioctadecenoyl-2-hexadecylglycerol —where the alkyl ether linkage (16:0) is located at the sn-2 position and esterified oleoyl (18:1) chains occupy the sn-1 and sn-3 positions—present profound analytical challenges 1 [[2]](). Accurate identification of this molecule requires not only determining the sum composition (C55H104O5) but also resolving the regiospecificity of the sn-2 ether bond and localizing the Δ9 double bonds on the acyl chains 3.

This guide objectively compares the performance of traditional Collision-Induced Dissociation (CID) against advanced fragmentation techniques, specifically Ultraviolet Photodissociation (UVPD) and Electron Activation Dissociation (EAD), for the deep-lipidotyping of this complex molecule.

Part 1: The Mechanistic Causality of sn-2 Ether Lipid Fragmentation

In positive-mode electrospray ionization (ESI), neutral ether lipids are typically ionized as ammonium adducts ([M+NH4]+, m/z 862.8 for 1,3-dioctadecenoyl-2-hexadecylglycerol) 1. When subjected to low-energy CID, the vibrational activation primarily drives the lowest-energy dissociation pathways. Because the ester bonds at sn-1 and sn-3 are far more labile than the sn-2 ether bond, the dominant fragmentation pathway is the neutral loss of ammonia (17 Da) and an acyl chain as a free fatty acid (oleic acid, 282 Da) 1 [[4]]().

This yields a massive, singular product ion at m/z 563.5 ([M+H - 18:1 Acid]+). While this confirms the presence of the acyl chain, it completely masks the sn-2 ether linkage. The ether bond resists cleavage under standard CID, meaning regiospecific assignment relies heavily on subtle, often unreliable, differences in relative ion intensities rather than definitive diagnostic fragments 1. To achieve true structural certainty, higher-energy or electronic excitation methods like UVPD or EAD are required to bypass these low-energy neutral losses and force direct carbon-carbon and carbon-oxygen bond cleavages [[5]]() 3.

G Precursor 1,3-Dioctadecenoyl-2-hexadecylglycerol [M+NH4]+ (m/z 862.8) CID Low-Energy CID (Vibrational Activation) Precursor->CID UVPD 213 nm UVPD (Electronic Excitation) Precursor->UVPD FragCID [M+H - 18:1 Acid]+ Neutral Loss (m/z 563.5) (Cannot localize sn-2 ether) CID->FragCID UVPD->FragCID FragUVPD1 sn-2 Ether Cleavage Diagnostic Ions UVPD->FragUVPD1 FragUVPD2 C=C Double Bond Localization (Δ9) UVPD->FragUVPD2

Comparative MS/MS fragmentation pathways of 1,3-dioctadecenoyl-2-hexadecylglycerol via CID and UVPD.

Part 2: Comparative Analysis of MS/MS Platforms

Traditional CID (Triple Quadrupole / Q-TOF)
  • Mechanism: Vibrational heating via collisions with inert gas (e.g., N2 or Argon).

  • Performance: Excellent for high-throughput screening and quantification of sum composition. However, it fails to provide diagnostic ions for the sn-2 hexadecyl ether chain. The identical neutral loss of the sn-1 and sn-3 oleoyl chains results in a degenerate spectrum that cannot confidently distinguish 1,3-diacyl-2-alkylglycerols from 1,2-diacyl-3-alkylglycerols without prior chromatographic separation 1 [[4]]().

Ultraviolet Photodissociation (UVPD at 213 nm)
  • Mechanism: Absorption of high-energy UV photons leads to electronic excitation, accessing dissociation channels unavailable to CID 5.

  • Performance: UVPD is highly accurate for ether lipid identification. It generates diagnostic fragments for the sn-2 ether linkage and produces characteristic ion pairs spaced by exactly 24.00 Da, which precisely localize the Δ9 carbon-carbon double bonds within the sn-1 and sn-3 octadecenoyl chains 56.

Electron Activation Dissociation (EAD) / EIEIO
  • Mechanism: Radical-directed fragmentation induced by electron impact 3.

  • Performance: Unparalleled for regiospecificity. EAD produces distinct fragments resulting from the loss of two fatty acyl chains, which are diagnostic for assigning sn-positions. The combined loss of the sn-1 and sn-2 chains vs. sn-1 and sn-3 chains allows absolute confirmation of the 1,3-diacyl-2-alkyl architecture [[3]]().

Part 3: Quantitative Data Presentation

The following table summarizes the comparative performance of these MS/MS fragmentation strategies for 1,3-dioctadecenoyl-2-hexadecylglycerol identification, based on established lipidomic benchmarks.

Performance MetricLow-Energy CID213 nm UVPDEAD / EIEIO
Primary Ion Yield High ([M+H - RCOOH]+)Moderate (Rich spectra)Moderate (Radical ions)
sn-Position Accuracy Low (Relies on intensity ratios)High (Direct cleavage)Very High (Diagnostic loss)
Ether Bond Localization PoorExcellentExcellent
C=C Double Bond Localization NoneExcellent (24 Da mass shifts)Excellent
Instrument Requirement Standard QqQ or Q-TOFOrbitrap / Specialized TOFSpecialized TOF

Part 4: Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating LC-MS/MS workflow for the regiospecific analysis of 1,3-dioctadecenoyl-2-hexadecylglycerol.

Step 1: Lipid Extraction and Preparation

  • Extract lipids from the biological matrix using a modified Bligh & Dyer method (Chloroform:Methanol:Water, 2:2:1.8 v/v/v) to ensure quantitative recovery of neutral ether lipids 2.

  • Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., D5-TAG) prior to extraction. This validates recovery rates and corrects for matrix suppression effects.

Step 2: Chromatographic Separation

  • Utilize a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a high-resolution C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) 1.

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Validation Check: Ensure baseline separation of the 1,3-diacyl-2-alkylglycerol from its 1,2-diacyl-3-alkylglycerol isomer. The sn-2 ether species typically elutes slightly earlier due to altered hydrophobic folding 14.

Step 3: MS/MS Acquisition (UVPD/EAD)

  • Operate the mass spectrometer in positive ESI mode. Target the [M+NH4]+ precursor at m/z 862.8.

  • For UVPD: Set the 213 nm laser pulse energy to 1.5 mJ/pulse with a 50 ms activation time 5.

  • For EAD: Set the electron kinetic energy to 10 eV for optimal radical-directed fragmentation [[3]]().

  • Validation Check: Monitor the MS1 mass accuracy (< 2 ppm error) and ensure the presence of the diagnostic m/z 563.5 ion in all MS/MS spectra to confirm the core diradylglycerol structure before interpreting regiospecific fragments.

Workflow Sample Lipid Extraction (Bligh & Dyer) LC RP-HPLC Separation (C18 Column) Sample->LC Ionization ESI(+) [M+NH4]+ Adducts LC->Ionization MSMS Tandem MS (UVPD or EAD) Ionization->MSMS Data Data Analysis (sn-Position & C=C) MSMS->Data

Step-by-step LC-MS/MS workflow for the regiospecific analysis of complex ether lipids.

Conclusion

While traditional CID remains the workhorse for general lipidomics, its accuracy for identifying complex regiosomers like 1,3-dioctadecenoyl-2-hexadecylglycerol is fundamentally limited by its inability to cleave ether bonds or localize double bonds. Advanced platforms utilizing UVPD or EAD provide the necessary electronic and radical-directed activation to yield deep-lipidotyping data, making them the superior alternatives for rigorous structural elucidation in drug development and biomarker discovery.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: xn--d1ahakv.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized 1,3-Dioctadecenoyl-2-hexadecylglycerol versus Commercial Standards

For researchers, scientists, and drug development professionals, the purity and structural integrity of synthesized lipid molecules are paramount. This guide provides an in-depth technical comparison of in-house synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity and structural integrity of synthesized lipid molecules are paramount. This guide provides an in-depth technical comparison of in-house synthesized 1,3-dioctadecenoyl-2-hexadecylglycerol with commercially available standards. We will explore a robust synthesis protocol and detail the analytical methodologies required to validate its purity, offering insights into the nuances of each technique from a field-proven perspective.

Introduction

1,3-Dioctadecenoyl-2-hexadecylglycerol is an asymmetric triacylglycerol (TAG) with specific fatty acids at defined positions on the glycerol backbone. Such structured lipids are of significant interest in various fields, including drug delivery systems, specialized nutrition, and materials science. The precise positioning of the fatty acids dictates the molecule's physicochemical properties and biological activity. Consequently, rigorous purity assessment of the synthesized product is not merely a quality control step but a fundamental requirement for reliable and reproducible research.

This guide will navigate the synthesis and subsequent purity evaluation, drawing a direct comparison with the expected profile of a high-purity commercial standard, which may often be obtained through custom synthesis from specialized suppliers.

Synthesis of 1,3-Dioctadecenoyl-2-hexadecylglycerol

The synthesis of asymmetrically substituted triacylglycerols like 1,3-dioctadecenoyl-2-hexadecylglycerol requires a strategic approach to ensure the correct placement of the fatty acyl chains. Both enzymatic and chemical routes are viable, with enzymatic methods often being favored for their high regioselectivity, which minimizes the formation of isomeric byproducts.[1][2][3]

A common and effective strategy involves a two-step enzymatic process.[4] First, a 1,3-specific lipase is used to synthesize 1,3-dioctadecenoylglycerol. This is followed by the esterification of the free hydroxyl group at the sn-2 position with hexadecanoic acid.

Experimental Protocol: Two-Step Enzymatic Synthesis

Materials:

  • Glycerol

  • Octadecenoic acid (Oleic acid, >99% purity)

  • Hexadecanoic acid (Palmitic acid, >99% purity)

  • Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether)

Step 1: Synthesis of 1,3-Dioctadecenoylglycerol

  • In a solvent-free system, combine glycerol and octadecenoic acid in a 1:2 molar ratio.

  • Add the immobilized 1,3-specific lipase (typically 5-10% by weight of the total substrates).

  • Conduct the reaction at a controlled temperature (e.g., 60°C) under vacuum to remove the water produced during esterification, driving the reaction to completion.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, inactivate the enzyme by filtration.

  • Purify the resulting 1,3-dioctadecenoylglycerol from the reaction mixture, which will also contain unreacted starting materials and some mono- and tri-substituted glycerols, using silica gel column chromatography.

Step 2: Esterification at the sn-2 Position

  • Dissolve the purified 1,3-dioctadecenoylglycerol and hexadecanoic acid (in slight molar excess) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Add DCC and a catalytic amount of DMAP to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the final product, 1,3-dioctadecenoyl-2-hexadecylglycerol, by silica gel column chromatography.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1,3-Dioctadecenoylglycerol cluster_step2 Step 2: Esterification at the sn-2 Position Glycerol Glycerol Reaction1 Esterification (Solvent-free, 60°C, Vacuum) Glycerol->Reaction1 OleicAcid Octadecenoic Acid (x2) OleicAcid->Reaction1 Lipase 1,3-Specific Lipase Lipase->Reaction1 Purification1 Silica Gel Chromatography Reaction1->Purification1 DAG 1,3-Dioctadecenoylglycerol Purification1->DAG Reaction2 Esterification (Room Temperature) DAG->Reaction2 PalmiticAcid Hexadecanoic Acid PalmiticAcid->Reaction2 DCCDCM DCC, DMAP in DCM DCCDCM->Reaction2 Purification2 Silica Gel Chromatography Reaction2->Purification2 FinalProduct 1,3-Dioctadecenoyl-2- hexadecylglycerol Purification2->FinalProduct

Caption: Workflow for the two-step synthesis of 1,3-dioctadecenoyl-2-hexadecylglycerol.

Analytical Evaluation of Purity

A multi-pronged analytical approach is essential for the comprehensive evaluation of the synthesized TAG's purity. This involves chromatographic separation to assess the presence of impurities and spectroscopic methods to confirm the chemical structure and isomeric purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating TAGs based on their partition number, which is related to the chain length and degree of unsaturation of the fatty acyl chains.[6][7]

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and isopropanol.

  • Detector: Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the synthesized TAG and the commercial standard in a suitable solvent like chloroform or hexane.

Expected Results and Comparison:

AnalyteExpected Retention TimePurity Assessment
Synthesized Product A single major peak.The peak area of the main component should be >99% of the total peak area. Minor peaks may indicate the presence of diacylglycerols, unreacted fatty acids, or isomeric byproducts.
Commercial Standard A single, sharp peak with a retention time matching the main peak of the synthesized product.Typically, commercial standards will have a specified purity of ≥99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized TAG and for verifying the positional distribution of the fatty acids on the glycerol backbone.[2][4]

¹H NMR Spectroscopy

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz or higher NMR spectrometer.

Expected Chemical Shifts and Interpretation:

ProtonsExpected Chemical Shift (ppm)Interpretation
Glycerol sn-1, sn-3 (CH₂)~4.1-4.3Protons on the primary carbons of the glycerol backbone.
Glycerol sn-2 (CH)~5.2Proton on the secondary carbon of the glycerol backbone.
Olefinic (C=C-H )~5.3Protons of the double bonds in the octadecenoyl chains.
Methylene α to C=O~2.3Protons adjacent to the carbonyl groups.
Terminal methyl (CH₃)~0.8-0.9Protons of the terminal methyl groups of the fatty acyl chains.

A high-purity sample will show well-defined peaks with integral ratios corresponding to the number of protons in each position. The distinct chemical shift of the sn-2 proton is crucial for confirming the 1,3-substitution pattern.[2]

¹³C NMR Spectroscopy

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃).

  • Instrument: 100 MHz or higher NMR spectrometer.

Expected Chemical Shifts and Interpretation:

CarbonsExpected Chemical Shift (ppm)Interpretation
Carbonyl (C=O)~172-174Carbonyl carbons of the ester linkages.
Olefinic (C =C )~129-131Carbons of the double bonds.
Glycerol sn-1, sn-3 (C H₂)~62Primary carbons of the glycerol backbone.
Glycerol sn-2 (C H)~69Secondary carbon of the glycerol backbone.

The chemical shifts of the carbonyl carbons can provide further evidence for the positional distribution of the fatty acids.

Comparison with Commercial Standard: The NMR spectra of the synthesized product should be virtually identical to that of the commercial standard, with no significant additional peaks that would indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized TAG and can be used to confirm its fatty acid composition through fragmentation analysis.[1][] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.[3][]

Experimental Protocol (ESI-MS):

  • Solvent: A mixture of chloroform and methanol with a small amount of an ionizing agent like sodium acetate.

  • Mode: Positive ion mode.

Expected Results and Comparison:

IonExpected m/zInterpretation
[M+Na]⁺Calculated m/z for C₅₅H₁₀₄O₆NaThe sodium adduct of the intact molecule.
Fragment IonsVariousFragmentation patterns can reveal the loss of individual fatty acyl chains, further confirming the composition.

The mass spectrum of the synthesized product should show a predominant peak corresponding to the expected molecular ion adduct. The fragmentation pattern should be consistent with the loss of two octadecenoyl chains and one hexadecyl chain. This should match the spectrum of the commercial standard.

Diagram of the Analytical Workflow

Analytical_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry SynthesizedProduct Synthesized 1,3-Dioctadecenoyl-2-hexadecylglycerol HPLC RP-HPLC-ELSD/MS NMR ¹H and ¹³C NMR MS ESI-MS CommercialStandard Commercial Standard HPLCPurity Purity > 99% Single Major Peak NMRStructure Structural Confirmation Positional Isomer Purity MSWeight Molecular Weight Verification Fatty Acid Composition

Caption: Workflow for the analytical evaluation of synthesized triacylglycerol purity.

Comparative Data Summary

Analytical TechniqueParameterSynthesized Product (Target)Commercial Standard (Expected)
HPLC Purity> 99%≥ 99%
Retention TimeConsistent with standardDefined retention time under specified conditions
¹H NMR Key SignalsCorrect chemical shifts and integral ratios for glycerol and fatty acid protonsIdentical spectrum to a pure sample
¹³C NMR Key SignalsCorrect chemical shifts for carbonyl, olefinic, and glycerol carbonsIdentical spectrum to a pure sample
Mass Spectrometry Molecular IonCorrect m/z for [M+Na]⁺Correct m/z for [M+Na]⁺
FragmentationConsistent with the loss of two octadecenoyl and one hexadecyl chainsConsistent fragmentation pattern

Conclusion

The successful synthesis and purification of 1,3-dioctadecenoyl-2-hexadecylglycerol are critically dependent on a robust experimental protocol and a comprehensive analytical strategy for purity verification. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the purity and structural integrity of their synthesized material.

A direct comparison with a high-purity commercial standard, whether readily available or obtained through custom synthesis, serves as the ultimate benchmark for quality. The methodologies outlined in this guide provide a framework for achieving and validating the high purity required for demanding research and development applications, ensuring the reliability and reproducibility of experimental outcomes.

References

  • Cheng, H. N., & Gross, R. A. (Eds.). (2018).
  • Gunstone, F. D. (2004). The chemistry of oils and fats: sources, composition, properties and uses. Blackwell Publishing.
  • Murphy, R. C. (2015). Mass spectrometry of lipids. In Biochemistry of Lipids, Lipoproteins and Membranes (pp. 575-603). Elsevier.
  • Nagao, T., & Shimada, Y. (2009). Enzymatic synthesis of structured lipids. In Food Biochemistry and Food Processing (pp. 629-646). Wiley-Blackwell.
  • Xu, X. (Ed.). (2010). Structured lipids: from chemistry to nutrition. The AOCS Press.
  • Rosu, R., Yasui, M., Iwasaki, Y., & Yamane, T. (1999). Enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in a solvent-free system. Journal of the American Oil Chemists' Society, 76(7), 839-843.
  • Adlof, R. O. (2003). Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols. Journal of agricultural and food chemistry, 51(8), 2358-2364.
  • Avanti Polar Lipids. (n.d.). Glycerides. Retrieved from [Link]

  • Christie, W. W. (2019). Reversed-Phase HPLC of Triacylglycerols. AOCS. Retrieved from [Link]

  • Holcapek, M., Jandera, P., Fischer, J., & Prokes, B. (1999). Analytical and preparative-scale high-performance liquid chromatography of triacylglycerols and diacylglycerols.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 1,3-Dioctadecenoyl-2-hexadecylglycerol

As a Senior Application Scientist, my priority is to empower researchers with not only high-performance products but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my priority is to empower researchers with not only high-performance products but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a detailed, logic-driven framework for the proper disposal of 1,3-Dioctadecenoyl-2-hexadecylglycerol, a complex triglyceride. The procedures outlined here are grounded in established safety protocols and regulatory principles, designed to ensure the protection of laboratory personnel and the environment.

Section 1: Hazard Characterization and Core Disposal Principle

1,3-Dioctadecenoyl-2-hexadecylglycerol is a triglyceride. While a specific Safety Data Sheet (SDS) for this exact molecule is not commonly available, its classification can be reliably inferred from analogous long-chain triglycerides. These compounds are generally characterized by low volatility, insolubility in water, and the absence of reactive functional groups.

Based on data from similar triglycerides, 1,3-Dioctadecenoyl-2-hexadecylglycerol is presumed to be a non-hazardous substance under the Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[1][2] It does not meet the criteria for ignitability, corrosivity, reactivity, or acute toxicity.[3][4]

The Core Directive: Your primary responsibility is to prevent the contamination of this non-hazardous material with any hazardous substances. Mixing a non-hazardous chemical with a hazardous one renders the entire mixture hazardous, leading to more complex and costly disposal procedures.[6][7]

Table 1: Presumed Hazard Profile of 1,3-Dioctadecenoyl-2-hexadecylglycerol
Hazard CategoryAssessmentRationale & Key Considerations
Ignitability Non-HazardousHigh flash point, not a flammable liquid.[8]
Corrosivity Non-HazardousNeutral pH; not an acid or a base.[9]
Reactivity Non-HazardousStable molecule; does not react violently with water or air.[10]
Toxicity Non-HazardousNot listed as acutely toxic. Similar triglycerides are not classified as toxic.[11]
Environmental Potential for ConcernSome long-chain lipids may cause long-lasting harmful effects to aquatic life if released in large quantities.[12] Therefore, sewer disposal is not appropriate.[8]

Section 2: Waste Segregation: A Decision-Making Workflow

The most critical phase in the disposal process is the initial segregation at the point of generation.[5][13] This decision dictates the entire downstream disposal pathway. The following workflow must be followed for every waste stream containing 1,3-Dioctadecenoyl-2-hexadecylglycerol.

G start Waste Generated (Contains 1,3-Dioctadecenoyl-2-hexadecylglycerol) decision1 Is the triglyceride mixed with any RCRA-listed or characteristic hazardous waste? (e.g., chlorinated solvents, heavy metals, reactive reagents) start->decision1 node_hazardous TREAT AS HAZARDOUS WASTE decision1->node_hazardous   YES node_nonhazardous TREAT AS NON-HAZARDOUS CHEMICAL WASTE decision1->node_nonhazardous NO    hazardous_path YES nonhazardous_path NO sub_hazardous Follow all institutional and regulatory protocols for hazardous chemical waste. (See Section 3, Hazardous Protocol) node_hazardous->sub_hazardous sub_nonhazardous Confirm status with institutional EHS. Proceed with Non-Hazardous Protocol. (See Section 3, Non-Hazardous Protocol) node_nonhazardous->sub_nonhazardous

Caption: Waste Segregation Decision Workflow.

Section 3: Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for ensuring safety and compliance. The correct path is determined by the segregation decision made in Section 2.

Essential Personal Protective Equipment (PPE)

Regardless of the waste stream, the following minimum PPE is required when handling waste containers:

  • Safety Glasses with side shields

  • Nitrile Gloves

  • Standard Laboratory Coat

Protocol A: Disposal of Pure or Non-Hazardous Mixtures

This protocol applies only if the 1,3-Dioctadecenoyl-2-hexadecylglycerol waste is not mixed with any hazardous materials.

Step 1: Container Selection

  • Select a container that is chemically compatible (e.g., the original product container, a clean polyethylene or glass bottle) and has a secure, leak-proof screw cap.[6][14]

  • Ensure the container is in good condition, free of cracks or exterior contamination.[15]

Step 2: Labeling

  • Attach a "Non-Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) office.[2]

  • At the moment waste is first added, fill out the label completely and legibly.[15] It must include:

    • The full chemical name: "Waste 1,3-Dioctadecenoyl-2-hexadecylglycerol" (and any other non-hazardous components). Avoid acronyms or chemical formulas.[15]

    • The words "Non-Hazardous Waste".

    • The name of the Principal Investigator and the laboratory location (building and room number).[16]

    • The date the container was started (accumulation start date).[15]

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated, secondary containment tray within your laboratory's Satellite Accumulation Area (SAA).[3][16]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][5]

  • Keep the waste container closed at all times except when adding waste.[3][15]

Step 4: Arranging for Disposal

  • Once the container is full or is no longer needed, contact your institution's EHS office to request a waste pickup.[3][4]

  • Do not pour this material down the drain.[4][8] While it may not be a regulated hazardous waste, its low solubility can cause plumbing issues and negatively impact aquatic environments.[12]

  • Do not place liquid or solid chemical waste in the regular trash.[17]

Protocol B: Disposal of Hazardous Mixtures

This protocol applies if the 1,3-Dioctadecenoyl-2-hexadecylglycerol is mixed with any hazardous substance (e.g., solvents like chloroform, methanol, or other reagents).

  • Follow all steps in Protocol A, with the following critical changes:

    • Labeling: Use a "Hazardous Waste" label.[16]

    • List all chemical constituents and their approximate percentages on the label.[16]

    • Clearly indicate the specific hazards (e.g., Flammable, Toxic) based on the hazardous components of the mixture.

    • Storage: Ensure the waste is segregated within the SAA according to hazard compatibility. For example, flammable waste should be stored away from oxidizers.[16]

    • Regulatory Limits: Be aware of the strict accumulation limits for hazardous waste (typically a maximum of 55 gallons in an SAA).[3][6] Once this limit is reached, it must be removed within three days.[4]

Section 4: Spill and Emergency Procedures

Even non-hazardous materials require a proper response if spilled.

For a small-scale spill of 1,3-Dioctadecenoyl-2-hexadecylglycerol:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill.

  • Absorb the material using an inert absorbent like vermiculite, sand, or diatomaceous earth.[10][18]

  • Carefully scoop the absorbed material into a designated waste container. Label this container as "Spill Debris: Waste 1,3-Dioctadecenoyl-2-hexadecylglycerol" and dispose of it according to Protocol A.

  • Clean the spill surface with soap and water.

  • Report the spill to your laboratory supervisor or EHS office, per institutional policy.

Section 5: Decontamination of Empty Containers

An "empty" container that held a non-hazardous chemical can often be disposed of in the regular trash, but only after proper preparation.[17]

  • Remove as much of the residual product as possible.

  • Deface or remove the original manufacturer's label to prevent confusion.[6]

  • Rinse the container with soap and water.

  • Allow the container to air dry completely.

  • Dispose of the clean, dry, and unlabeled container in the appropriate recycling or trash receptacle as advised by your institution.

By adhering to this comprehensive guide, you can ensure that the disposal of 1,3-Dioctadecenoyl-2-hexadecylglycerol is conducted with the highest standards of safety, scientific integrity, and environmental stewardship. Always remember that your institution's EHS office is your primary resource for specific guidance and support.

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ball State University. (n.d.). Chemical Waste / Lab Waste Management in Laboratories and Art Studios/Workshops. Retrieved from [Link]

  • Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Scribd. (2015, September 14). Triglycerides Reagent Kit SDS. Retrieved from [Link]

  • ResearchGate. (2024, July 26). How to dispose off lipids waste? Retrieved from [Link]

  • ARCHEM. (2018, May 18). SAFETY DATA SHEET TRIGLYCERIDES. Retrieved from [Link]

  • Spectrum Diagnostics. (n.d.). Material Safety Data Sheet - Triglycerides. Retrieved from [Link]

  • Pointe Scientific, Inc. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Triglycerides Laboratory Procedure Manual. Retrieved from [Link]

  • PubChem. (n.d.). TG(16:0/18:1(9Z)/18:2(9Z,12Z))(iso6). Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Sclavo Diagnostics International. (2024, May 24). Safety data sheet. Retrieved from [Link]

Sources

Handling

Operational Safety and Handling Guide for 1,3-Dioctadecenoyl-2-hexadecylglycerol in LNP Formulation

As a Senior Application Scientist, I frequently observe laboratories treating all lipids with a generalized safety approach. This is a critical operational error.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all lipids with a generalized safety approach. This is a critical operational error. 1,3-Dioctadecenoyl-2-hexadecylglycerol is an ether-linked, unsaturated mixed glyceride. Because it contains unsaturated oleoyl chains (dioctadecenoyl), it is extremely hygroscopic and chemically unstable as a dry powder 1. It will rapidly absorb atmospheric moisture upon exposure, becoming a gummy matrix prone to rapid hydrolysis and oxidation[1].

Consequently, this lipid must be supplied, stored, and handled as a solution in an organic solvent—typically chloroform or anhydrous ethanol—at ≤ -20°C 2. Therefore, your safety and operational framework is dictated not by the lipid itself, but by the hazardous organic solvent matrix it resides in.

Hazard Assessment & The Causality of PPE Selection

Handling this lipid in chloroform introduces severe exposure risks. Chloroform is highly volatile, lipid-soluble, and rapidly traverses biological membranes, leading to central nervous system (CNS) depression and hepatotoxicity 3. Standard laboratory PPE is dangerously inadequate for halogenated solvents.

Table 1: Quantitative PPE Selection and Causality Matrix

PPE CategoryRequired SpecificationOperational Causality & Quantitative Data
Hand Protection Viton™ or PVA (Polyvinyl Acetate) glovesStandard nitrile gloves are penetrated by chloroform in < 2.5 minutes [[4]](). Viton provides >480 minutes of breakthrough resistance.
Eye Protection ANSI Z87.1 Chemical Splash GogglesChloroform vapor causes severe ocular irritation. Standard safety glasses lack the orbital seal required to prevent vapor intrusion 4.
Body Protection Flame-resistant (FR) Lab CoatProtects against solvent splashes. Must not be laundered at home to prevent cross-contamination of hazardous nanoparticle residues 5.
Engineering Control Chemical Fume HoodChloroform's odor threshold is 11.7–85 ppm, which is well above safe permissible exposure limits (PEL) 4. All open-container work must occur under negative pressure[6].

Operational Plan: Step-by-Step Methodology for LNP Formulation

To guarantee scientific integrity, every protocol must be a self-validating system. The following workflow ensures operator safety while preserving the chemical integrity of the lipid for downstream Lipid Nanoparticle (LNP) synthesis 7.

Phase 1: Equilibration and Transfer

  • Thermal Equilibration: Remove the sealed glass vial of 1,3-Dioctadecenoyl-2-hexadecylglycerol from the -20°C freezer. Do not open it immediately. Allow the vial to equilibrate to room temperature for at least 30 minutes 1.

    • Causality: Opening a cold vial causes atmospheric moisture to condense inside the solvent. Water catalyzes the hydrolysis of the lipid's ester bonds, irreversibly degrading your reagent and altering the LNP's polydispersity index (PDI)[1].

  • Fume Hood Preparation: Transfer the equilibrated vial to a certified chemical fume hood. Ensure the sash is positioned at the correct operational height 4. Don Viton gloves, splash goggles, and an FR lab coat[6].

  • Aliquoting (The "No-Plastic" Rule): Extract the required volume using a glass syringe with a stainless-steel needle, or a glass volumetric pipette.

    • Causality: Organic solutions of lipids must never come into contact with polymer or plastic containers (e.g., polystyrene, polyethylene, polypropylene pipette tips or Eppendorf tubes) 1. Chloroform will instantly leach plasticizers (like slip agents and clarifying agents) out of the plastic and into your lipid mixture, destroying the physiological compatibility of your LNPs 8.

Phase 2: LNP Synthesis (Microfluidic Mixing)

  • Solvent Exchange: If your microfluidic system requires an ethanol stream 7, transfer the chloroform-lipid aliquot to a round-bottom glass flask. Evaporate the chloroform completely using a rotary evaporator under vacuum until a thin lipid film forms. Rehydrate the film in anhydrous ethanol.

  • Microfluidic Assembly: Load the lipid-ethanol solution into a glass, solvent-resistant syringe. Load your aqueous nucleic acid cargo into a separate syringe.

  • Mixing: Pump the solutions through the microfluidic chip at the optimized flow rate ratio (typically 3:1 aqueous to organic) to induce spontaneous self-assembly of the LNPs 9.

Workflow Visualization

The following diagram maps the critical path for handling unsaturated lipids, highlighting the intersection of safety and chemical preservation.

LipidWorkflow N1 Cryo-Storage (-20°C) Lipid in Organic Solvent N2 Equilibrate to Room Temp N1->N2 Prevent Condensation & Hydrolysis N3 Don PPE (Viton Gloves, Goggles) N2->N3 N4 Fume Hood Transfer N3->N4 Ensure Negative Pressure N5 Glass/Teflon Aliquoting N4->N5 Avoid Plastic Leaching N6 Microfluidic LNP Formulation N5->N6 N7 Halogenated Waste Disposal N6->N7 EPA/OSHA Compliance

Workflow for safe handling and LNP synthesis of unsaturated lipids.

Disposal and Spill Management Plan

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must maintain a written Chemical Hygiene Plan (CHP) detailing the disposal of hazardous substances 10.

  • Routine Disposal: Chloroform and lipid-chloroform mixtures must be collected in clearly labeled, dedicated Halogenated Solvent Waste containers 4. Do not mix with non-halogenated waste (like pure ethanol or acetone), as this exponentially increases disposal costs and risks exothermic reactions 6. Never dispose of chemical wastes down a sink[4].

  • Spill Response (Self-Validating Protocol):

    • Evacuate: For spills > 500 mL outside a fume hood, immediately evacuate the lab and contact Environmental Health and Safety (EHS) 6.

    • Contain: For minor spills (< 500 mL) inside the hood, ensure you are wearing Viton gloves and a respirator if ventilation is compromised 4.

    • Absorb: Cover the spill with activated carbon or a universal chemical absorbent pad. Do not use combustible materials like paper towels for large solvent spills 6.

    • Dispose: Seal the saturated absorbents in a secondary containment bag, label as hazardous waste, and request EHS pickup[6].

References

  • OSHA Laboratory Safety Guidance - Chemical Handling. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Chloroform Toxicity - StatPearls. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

  • Chloroform Standard Operating Procedure. University of Michigan-Dearborn. Available at:[Link]

  • A complete guide to understanding Lipid nanoparticles (LNP). Inside Therapeutics. Available at:[Link]

  • Safety of Nanoparticles. News-Medical.Net. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.